3,3'-Dipropylthiadicarbocyanine iodide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-propyl-2-[5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N2S2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEURKKLNUGTDA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27IN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967744 | |
| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53213-94-8 | |
| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dipropylthiadicarbocyanine Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5))
Audience: Researchers, scientists, and drug development professionals.
Abstract
3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely utilized for the real-time measurement of membrane potential in living cells.[1][2] Its primary mechanism of action relies on its potentiometric redistribution across biological membranes, leading to changes in fluorescence intensity that correlate with the electrical potential.[3] In energized cells with a negative-inside membrane potential (hyperpolarized), the cationic dye accumulates in the cytoplasm and mitochondria, resulting in fluorescence self-quenching.[4][5] Conversely, membrane depolarization triggers the release of the dye into the extracellular medium, causing a significant increase in fluorescence (de-quenching).[4][5] While DiSC3(5) is an invaluable tool, it is not biologically inert. At concentrations typically used for fluorescence measurements, it can exert secondary effects, including the inhibition of mitochondrial respiration and alteration of cellular energy metabolism.[6][7] This guide provides a comprehensive overview of the core mechanism of DiSC3(5), its secondary bioactivities, quantitative data, and detailed experimental protocols for its application.
Core Mechanism: A Potentiometric Fluorescent Probe
The functionality of DiSC3(5) as a membrane potential probe is governed by its physicochemical properties and its interaction with the electrochemical gradients of living cells.
-
Cationic and Lipophilic Nature: As a positively charged (cationic) and hydrophobic molecule, DiSC3(5) can passively diffuse across lipid bilayers.[3][5]
-
Nernstian Distribution: The dye distributes across the plasma and mitochondrial membranes to achieve a Nernstian equilibrium, with its accumulation being directly proportional to the magnitude of the membrane potential.[3][5]
-
Fluorescence Quenching and De-quenching: In healthy, polarized cells (e.g., high mitochondrial membrane potential), the dye accumulates to high concentrations within the mitochondrial matrix and cytoplasm.[5][8] This high concentration leads to the formation of non-fluorescent aggregates, causing a phenomenon known as self-quenching, which results in a low overall fluorescence signal from the cell suspension.[3][4]
-
Depolarization Response: When the membrane potential collapses (depolarization), the driving force for accumulation is lost. The dye is rapidly released from the cell and mitochondria into the surrounding medium.[5][8] This disaggregation into fluorescent monomers results in a sharp increase in fluorescence intensity, which can be monitored in real-time.[4][9]
The process involves several distinct kinetic steps, as elucidated by stopped-flow techniques in brush border membrane vesicles, which include binding, reorientation, dimerization, and translocation.[10]
Secondary Bioactivities and Off-Target Effects
It is critical for researchers to recognize that DiSC3(5) is not merely a passive reporter but can actively modulate cellular physiology, particularly mitochondrial function. These effects are often observed at concentrations used for membrane potential assays.
-
Inhibition of Oxidative Phosphorylation: DiSC3(5) acts as an inhibitor of the mitochondrial respiratory system.[6][7] It has been shown to inhibit the respiratory system associated with mitochondrial NAD with an IC50 of 8 µM.[11] This inhibition leads to a significant decrease in oxygen consumption.[6]
-
Impact on Cellular Energetics: As a direct consequence of inhibiting oxidative phosphorylation, DiSC3(5) can cause a rapid depletion of cellular ATP, especially in the absence of glucose.[6][12] In the presence of glucose, cells may compensate by increasing the rate of aerobic glycolysis.[6]
-
Alteration of Ion Homeostasis: At a concentration of 3 µM, DiSC3(5) has been reported to induce membrane hyperpolarization in Ehrlich ascites tumor cells.[12] It also affects ion balance by increasing intracellular sodium levels, decreasing intracellular potassium levels, and increasing potassium membrane permeability.[12]
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data related to the action and properties of DiSC3(5) as reported in the literature.
| Parameter | Value | Cell Type / Conditions | Reference |
| Excitation/Emission Maxima | 622 nm / 670 nm | General | [11][12] |
| 500 nm / 705 nm | In DMF | [13] | |
| IC50 (Respiratory Inhibition) | 8 µM | Mitochondrial NAD-associated system | [11] |
| Inhibition of O2 Consumption | 76% | Ehrlich ascites tumor cells | [6] |
| Stimulation of Aerobic Glycolysis | 76% | Ehrlich ascites tumor cells | [6] |
| Effective Concentration | 3 µM | For inducing hyperpolarization and altering ion levels | [12] |
| Increase in K+ Permeability | 64.6% | Ehrlich ascites tumor cells (with ouabain) | [12] |
| Fluorescence Response Kinetics | |||
| Binding | ~6 msec | Brush border membrane vesicles (BBMV) | [10] |
| Reorientation | ~30 msec | Brush border membrane vesicles (BBMV) | [10] |
| Translocation | 0.5 - 1.5 sec | Brush border membrane vesicles (BBMV) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of DiSC3(5). The following are generalized protocols derived from common research applications.
Protocol 4.1: General Membrane Potential Assay in Bacterial Suspension
This protocol is adapted for measuring changes in bacterial cytoplasmic membrane potential using a fluorometric plate reader.[5][14]
-
Cell Culture and Preparation:
-
Grow bacteria (e.g., B. subtilis, S. aureus) to the early-mid logarithmic growth phase.
-
Harvest cells by centrifugation and wash twice with an appropriate buffer (e.g., PBS with glucose).
-
Resuspend the cell pellet in the same buffer to a final optical density (OD600) of 0.05-0.2.
-
-
Assay Setup:
-
Transfer 100-200 µL of the diluted cell suspension into the wells of a black, clear-bottom 96-well microtiter plate.
-
Record a baseline fluorescence reading for 2-3 minutes (Excitation: ~622 nm, Emission: ~670 nm).
-
-
Dye Loading:
-
Prepare a stock solution of DiSC3(5) at 1-5 mM in DMSO.[1][11]
-
Add DiSC3(5) to each well to a final concentration of 0.5-2 µM.[5] Ensure the final DMSO concentration is consistent and low (e.g., 1%) to maintain dye solubility.[5]
-
Monitor the fluorescence quenching as the dye accumulates in the polarized cells until a stable, low signal is achieved (typically 5-30 minutes).[5][15]
-
-
Measurement:
-
Add the test compound (e.g., antimicrobial peptide, ionophore) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity. An increase in fluorescence (de-quenching) indicates membrane depolarization.
-
Include positive controls (e.g., the ionophore gramicidin (B1672133) or valinomycin (B1682140) to cause complete depolarization) and negative controls (vehicle).[5]
-
Protocol 4.2: Staining of Adherent Mammalian Cells
This protocol describes the staining of adherent cells for analysis by fluorescence microscopy.[1]
-
Cell Culture:
-
Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
-
Preparation of Staining Solution:
-
Dilute the DiSC3(5) stock solution (1-5 mM in DMSO) into a pre-warmed (37°C) physiological buffer or growth medium to a final working concentration (typically 0.5 - 5 µM).
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with the pre-warmed buffer.
-
Add the DiSC3(5) working solution to cover the cells.
-
Incubate at 37°C for 5-20 minutes, protected from light.[1] The optimal time should be determined empirically.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed growth medium or buffer to remove excess dye.[1]
-
Mount the coverslip or place the plate on the microscope stage for immediate imaging using appropriate filter sets (e.g., Cy5).
-
Conclusion
This compound (DiSC3(5)) is a powerful tool for investigating membrane potential, a key parameter of cellular health and function. Its mechanism is based on the voltage-dependent accumulation in polarized membranes, leading to fluorescence changes that are readily quantifiable. However, users must remain vigilant of its secondary effects on mitochondrial respiration and cellular metabolism, which can confound data interpretation if not properly controlled for. By understanding both the primary potentiometric mechanism and the potential off-target activities, researchers can effectively leverage DiSC3(5) to gain critical insights into cellular physiology and the mechanism of action of novel therapeutic agents.
References
- 1. DiSC3(5)_TargetMol [targetmol.com]
- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the fluorescent probe, this compound, on the energy metabolism of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
DiSC3(5) dye principle of membrane potential measurement
An In-depth Technical Guide to Membrane Potential Measurement Using DiSC3(5)
For researchers, scientists, and drug development professionals, understanding the membrane potential of cells is crucial for evaluating cellular health, function, and the effects of novel chemical compounds. The potentiometric fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide, or DiSC3(5), offers a reliable method for these measurements. This guide details the core principles, experimental protocols, and data interpretation associated with the use of DiSC3(5).
Core Principle of DiSC3(5) Action
DiSC3(5) is a cationic and hydrophobic fluorescent dye that serves as a potentiometric probe.[1][2] Its mechanism of action is based on its ability to accumulate in cells with a negative transmembrane potential, a process driven by the Nernst equilibrium.[1][3]
-
Accumulation and Quenching : In viable, polarized cells, which maintain a negative charge on the interior of their cytoplasmic membrane, the positively charged DiSC3(5) molecules are driven into the cell.[4] This accumulation within the cell membrane and cytoplasm leads to high concentrations of the dye, causing self-quenching of its fluorescence.[2][5] Consequently, a suspension of energized cells stained with DiSC3(5) will exhibit low overall fluorescence.[1]
-
Depolarization and De-quenching : When the membrane potential is disrupted or collapses (depolarization), the driving force for dye accumulation is lost.[2][5] As a result, the DiSC3(5) dye is rapidly released from the cells back into the surrounding medium.[3] This release leads to the disaggregation of the dye molecules, resulting in a significant increase in fluorescence, a phenomenon known as de-quenching.[3][6] By monitoring these changes in fluorescence intensity, one can infer changes in the cell's membrane potential in real-time.[2]
The following diagram illustrates the fundamental principle of DiSC3(5) as a membrane potential probe.
Caption: Mechanism of DiSC3(5) for membrane potential measurement.
Quantitative Data and Spectral Properties
The utility of DiSC3(5) is defined by its spectral characteristics and response kinetics. These properties are summarized below.
| Parameter | Value | Notes | Source |
| Excitation Wavelength (λex) | ~622 nm | Can be measured with filter sets around 610 ± 10 nm. | [5][7][8] |
| Emission Wavelength (λem) | ~670 nm | Can be measured with filter sets around 660 ± 10 nm. | [5][7][8] |
| Response Time (Binding) | 6 msec | Initial interaction with the membrane. | [7] |
| Response Time (Reorientation) | 30-35 msec | Dye reorientation within the membrane leaflet. | [7] |
| Response Time (Translocation) | 0.5 - 1.5 sec | Redistribution between inner and outer leaflets upon a rapid potential change. | [7] |
| Typical Working Concentration | 0.5 - 2 µM | Optimal concentration is dependent on cell type and density. | [1][5] |
Experimental Protocols
Accurate measurement of membrane potential using DiSC3(5) requires careful adherence to optimized protocols. Below are methodologies for fluorometric plate reader assays and a calibration procedure.
Protocol 1: Fluorometric Measurement of Depolarization in Bacteria
This protocol is adapted for measuring changes in membrane potential in bacterial suspensions using a microplate fluorometer.
Materials:
-
Bacterial cell culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Lysogeny Broth) or buffer (e.g., PBS with glucose)
-
DiSC3(5) stock solution (1-5 mM in DMSO)[8]
-
Test compound (e.g., antimicrobial) and vehicle control (e.g., DMSO)
-
Positive control for depolarization (e.g., gramicidin, valinomycin)[6][9]
-
Black, clear-bottom 96-well microtiter plates
-
Temperature-controlled microplate fluorometer
Methodology:
-
Cell Preparation : Grow bacteria to the early-mid logarithmic phase. Harvest cells by centrifugation and wash them. Resuspend the cells in the desired medium to an optimal optical density (e.g., OD600 of 0.2-0.3).[6]
-
Assay Setup : Add the cell suspension to the wells of the black microtiter plate.
-
Dye Addition : Add DiSC3(5) to a final concentration of 0.5-2 µM.[1][5] Ensure the final DMSO concentration is low (e.g., ≤1%) to maintain dye solubility and minimize effects on the cells.[1]
-
Fluorescence Quenching : Monitor the fluorescence (e.g., λex = 610 nm, λem = 660 nm) over time until a stable, low-fluorescence baseline is achieved.[5] This indicates that the dye has accumulated in the polarized cells and the signal is quenched.
-
Compound Addition : Add the test compound, vehicle control, or positive control to the respective wells.
-
Data Acquisition : Immediately begin measuring fluorescence intensity kinetically for a defined period (e.g., 30-60 minutes). A rapid increase in fluorescence indicates membrane depolarization.[2]
The following diagram outlines the workflow for this experimental protocol.
Caption: Experimental workflow for a DiSC3(5) fluorometric assay.
Protocol 2: Calibration of DiSC3(5) Fluorescence to Membrane Potential (mV)
To quantify the membrane potential in millivolts (mV), a calibration curve can be generated by artificially setting the membrane potential using the K+ ionophore valinomycin (B1682140) in buffers with varying K+ concentrations.[6] The potential is governed by the Nernst equation for K+.
Materials:
-
Bacterial cell suspension prepared as in Protocol 1.
-
A series of buffers with varying external potassium concentrations ([K+]out) and a constant internal potassium concentration ([K+]in).
-
Valinomycin stock solution (in ethanol (B145695) or DMSO).
-
DiSC3(5) stock solution.
Methodology:
-
Cell Preparation : Prepare the cell suspension and aliquot into separate tubes or wells, each containing a buffer with a different, known [K+]out.
-
Dye Addition and Quenching : Add DiSC3(5) to each sample and incubate to allow for fluorescence quenching, as described previously.
-
Induce K+ Equilibrium : Add valinomycin (e.g., 4-5 µM) to each sample.[6] Valinomycin makes the membrane specifically permeable to K+ ions, forcing the membrane potential to equilibrate to the K+ gradient.
-
Measure Stable Fluorescence : Record the final, stable fluorescence intensity for each known K+ gradient.
-
Calculate Membrane Potential : For each sample, calculate the theoretical membrane potential (ΔΨ) using the Nernst equation: ΔΨ (mV) = -61.5 * log10([K+]in / [K+]out). An estimate for [K+]in is required.
-
Generate Calibration Curve : Plot the stable fluorescence values against the calculated membrane potential (mV) to generate a calibration curve.[6] This curve can then be used to convert fluorescence measurements from other experiments into approximate mV values.[6]
The logic for generating this calibration is depicted in the diagram below.
Caption: Logical flow for creating a membrane potential calibration curve.
Considerations and Best Practices
-
Dye Concentration : The optimal DiSC3(5) concentration and cell density must be determined empirically, as excessive dye can inhibit respiration and high cell density can reduce the dynamic range of the assay.[6][8]
-
Outer Membrane in Gram-Negative Bacteria : The outer membrane of Gram-negative bacteria can be a barrier to the dye.[2][10] Permeabilizing agents like EDTA or polymyxin (B74138) B nonapeptide (PMBN) are sometimes used, but their potential effects on the cytoplasmic membrane must be considered.[2][5]
-
Controls : Always include a positive control for depolarization (e.g., a known ionophore like gramicidin) and a negative/vehicle control to account for any effects of the compound's solvent.[9]
-
Media vs. Buffer : Measurements performed in growth media are often more physiologically relevant than those in simple buffers, as buffers can themselves affect cellular energy levels and membrane potential.[5]
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties of 3,3'-Dipropylthiadicarbocyanine Iodide (diSC3(5))
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dipropylthiadicarbocyanine iodide, commonly known as diSC3(5), is a lipophilic, cationic fluorescent dye extensively utilized in cellular and membrane biophysics. Its profound sensitivity to changes in transmembrane potential makes it an invaluable tool for real-time monitoring of cellular bioenergetics, ion channel activity, and the effects of pharmacological agents on membrane integrity. This technical guide provides a comprehensive overview of the core spectral properties of diSC3(5), detailed experimental protocols for its use, and a visual representation of its mechanism of action.
Core Spectral Properties
The spectral characteristics of diSC3(5) are highly dependent on its local environment, a feature that is central to its function as a membrane potential probe. In aqueous solutions, the dye exhibits weak fluorescence. However, upon partitioning into the hydrophobic environment of the cell membrane, its fluorescence quantum yield is significantly enhanced. The precise excitation and emission maxima can vary with the solvent polarity and whether the dye is in a monomeric or aggregated state.
Quantitative Spectral Data
The following table summarizes the reported spectral properties of diSC3(5):
| Property | Value | Solvent/Environment |
| Excitation Maximum (λex) | 622 nm | Varies (likely in a cellular environment)[2][3] |
| 651 nm | Not specified | |
| 500 nm | DMF[4] | |
| Emission Maximum (λem) | 670 nm | Varies (likely in a cellular environment)[2][3][5] |
| 675 nm | Not specified | |
| 705 nm | DMF[4] | |
| 688 nm | Upon cell hyperpolarization[2] | |
| UV/Vis Maximum (λmax) | 358 nm | Not specified[2][3] |
Mechanism of Action: A Membrane Potential Probe
diSC3(5) is a cationic dye that accumulates in cells with a negative inside membrane potential (hyperpolarized). This accumulation within the cell and its membranes leads to self-quenching of the dye's fluorescence. Conversely, when the cell membrane depolarizes (becomes less negative inside), the dye is released from the cell into the surrounding medium, resulting in an increase in fluorescence intensity. This dynamic partitioning between the cell and the external medium forms the basis of its use as a potentiometric probe.[2][6][7]
Experimental Protocols
Measurement of Absorbance and Emission Spectra
A standard UV-Vis spectrophotometer and a spectrofluorometer are required for these measurements.
Protocol for Absorbance Spectrum:
-
Preparation of Stock Solution: Prepare a stock solution of diSC3(5) in a suitable solvent such as DMSO or ethanol.
-
Working Solution: Dilute the stock solution in the solvent of interest to a concentration that yields an absorbance value between 0.1 and 1.0 at the expected λmax.
-
Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.
-
Sample Measurement: Record the absorbance spectrum of the diSC3(5) solution over the desired wavelength range (e.g., 300-800 nm).
Protocol for Emission Spectrum:
-
Sample Preparation: Prepare a dilute solution of diSC3(5) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup: Set the spectrofluorometer to the desired excitation wavelength (e.g., 622 nm).
-
Emission Scan: Scan the emission spectrum over a wavelength range that includes the expected emission maximum (e.g., 640-750 nm).
Measurement of Cellular Membrane Potential Changes
This protocol is adapted for monitoring membrane potential in bacterial cells but can be modified for other cell types.
Materials:
-
diSC3(5) stock solution (e.g., 1 mM in DMSO)
-
Cell culture in appropriate growth medium
-
Fluorometer or fluorescence microscope with appropriate filter sets (e.g., Cy5)
-
Depolarizing agent (e.g., gramicidin, valinomycin (B1682140) in the presence of high extracellular K+)
Workflow:
Detailed Steps:
-
Cell Preparation: Grow cells to the desired growth phase (e.g., mid-logarithmic phase).
-
Dye Loading: Add the diSC3(5) stock solution to the cell suspension to achieve the desired final concentration (typically in the low micromolar range).
-
Incubation: Incubate the cells with the dye in the dark at the appropriate temperature to allow the dye to partition into the cell membranes and for the fluorescence signal to stabilize (quench).
-
Baseline Measurement: Measure the stable, quenched fluorescence signal.
-
Induction of Depolarization: Add a known depolarizing agent to the cell suspension.
-
Fluorescence Monitoring: Immediately and continuously record the fluorescence intensity. A rapid increase in fluorescence indicates membrane depolarization.[7]
Conclusion
This compound is a powerful and versatile tool for the investigation of membrane potential in a wide range of biological systems. Its environment-sensitive spectral properties, characterized by fluorescence quenching upon accumulation in polarized cells and de-quenching upon depolarization, provide a robust method for real-time analysis of cellular electrophysiology. While precise photophysical constants such as the molar extinction coefficient and quantum yield are not widely published for diSC3(5) itself, the available data on its spectral maxima and the well-characterized behavior of related cyanine (B1664457) dyes provide a solid foundation for its application in research and drug development. Adherence to the detailed experimental protocols outlined in this guide will enable researchers to effectively utilize diSC3(5) for sensitive and reliable measurements of membrane potential.
References
- 1. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3,3ˊ-二丙基硫杂二羰花青碘化物 suitable for fluorescence, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
A Technical Guide to 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)): Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye extensively utilized for the real-time measurement of transmembrane potential in a variety of biological systems. Its utility stems from its ability to accumulate in hyperpolarized cells and organelles, leading to fluorescence quenching. Conversely, membrane depolarization results in the release of the dye and a subsequent increase in fluorescence. This property makes DiSC3(5) an invaluable tool in diverse research areas, including microbiology, cell biology, and pharmacology. This technical guide provides an in-depth overview of the core applications of DiSC3(5), detailed experimental protocols, and quantitative data to facilitate its effective implementation in a laboratory setting.
Introduction
This compound (DiSC3(5)) is a carbocyanine dye that serves as a sensitive probe for monitoring changes in membrane potential across cellular and mitochondrial membranes.[1][2][3] As a cationic dye, it is drawn to the negatively charged interior of polarized cells.[4][5] This accumulation within the cell or organelle leads to self-quenching of its fluorescence.[4] When the membrane depolarizes, the dye is released into the extracellular environment, causing a measurable increase in fluorescence intensity.[4][5] This dynamic relationship between membrane potential and fluorescence makes DiSC3(5) a powerful tool for studying cellular bioenergetics, ion channel activity, and the effects of various compounds on membrane integrity. Its applications are particularly prominent in the screening of antimicrobial agents that target bacterial cell membranes and in the assessment of mitochondrial function.[6][7]
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Synonyms | DiSC3(5), 3-Propyl-2-[5-[3-propyl-2(3H)-benzothiazolylidene]-1,3-pentadienyl]benzothiazolium iodide | [1][2] |
| Molecular Formula | C₂₅H₂₇IN₂S₂ | [3] |
| Molecular Weight | 546.53 g/mol | [3] |
| Appearance | Green crystalline powder | [8] |
| Solubility | Soluble in DMF and DMSO | [2][8] |
| Excitation Maximum (λex) | ~622 nm | [9] |
| Emission Maximum (λem) | ~670 nm | [9] |
Mechanism of Action
The functionality of DiSC3(5) as a membrane potential probe is predicated on its Nernstian distribution across a biological membrane. The cationic nature of the dye drives its accumulation inside cells with a negative transmembrane potential (hyperpolarized). This intracellular accumulation leads to the formation of non-fluorescent aggregates (H-aggregates), resulting in the quenching of the overall fluorescence signal.
Upon membrane depolarization, the driving force for dye accumulation is reduced, leading to the release of DiSC3(5) monomers from the cell and a concomitant increase in fluorescence intensity. This process is reversible and allows for the dynamic monitoring of membrane potential changes in real-time.
Figure 1. DiSC3(5) cellular uptake and release based on membrane potential.
Core Applications and Experimental Protocols
DiSC3(5) is a versatile tool with applications spanning various research fields. Below are detailed protocols for some of its primary uses.
Assessment of Bacterial Membrane Potential
A key application of DiSC3(5) is in the study of bacterial physiology and the mechanism of action of antimicrobial compounds that target the cell membrane.
This protocol is adapted for Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Materials:
-
Mid-logarithmic phase bacterial culture
-
5 mM HEPES buffer (pH 7.2) containing 20 mM glucose
-
DiSC3(5) stock solution (1 mM in DMSO)
-
Valinomycin (B1682140) stock solution (10 mM in DMSO) - for positive control of depolarization
-
Test compound stock solution
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow bacteria to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with the HEPES buffer.
-
Resuspend the cells in the HEPES buffer to a final OD₆₀₀ of 0.05.
-
-
Dye Loading:
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM.
-
Incubate at room temperature in the dark for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
-
Assay Measurement:
-
Aliquot 200 µL of the dye-loaded cell suspension into the wells of the microplate.
-
Measure the baseline fluorescence (λex = 622 nm, λem = 670 nm) for 2-5 minutes.
-
Add the test compound to the desired final concentration.
-
As a positive control, add valinomycin to a final concentration of 1 µM to induce complete depolarization.
-
Continue to monitor fluorescence for at least 30 minutes.
-
Data Analysis: An increase in fluorescence intensity upon the addition of the test compound indicates membrane depolarization. The rate and extent of the fluorescence increase can provide insights into the compound's mechanism of action.
Figure 2. Workflow for bacterial membrane depolarization assay.
Measurement of Mitochondrial Membrane Potential
DiSC3(5) can also be employed to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular apoptosis.
Materials:
-
Mammalian cells in suspension or adhered to a 96-well plate
-
Physiological buffer (e.g., HBSS or PBS)
-
DiSC3(5) stock solution (1 mM in DMSO)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) - for positive control of mitochondrial uncoupling
-
Test compound stock solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in a 96-well plate and allow them to attach overnight.
-
For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a working solution of DiSC3(5) in the physiological buffer at a final concentration of 1-5 µM.
-
For adherent cells, replace the culture medium with the DiSC3(5) working solution.
-
For suspension cells, add the DiSC3(5) working solution to the cell suspension.
-
Incubate at 37°C for 15-30 minutes in the dark.
-
-
Assay Measurement:
-
Wash the cells once with the physiological buffer to remove excess dye.
-
Add fresh buffer containing the test compound.
-
As a positive control, add CCCP to a final concentration of 10 µM to dissipate the mitochondrial membrane potential.
-
Measure fluorescence using a microscope or plate reader (λex = 622 nm, λem = 670 nm).
-
Data Analysis: A decrease in DiSC3(5) fluorescence within the mitochondria (observed by microscopy) or an increase in overall fluorescence (measured by plate reader) indicates mitochondrial depolarization.
High-Throughput Screening (HTS) for Drug Discovery
The microplate-based format of the DiSC3(5) assay makes it amenable to high-throughput screening for the discovery of novel compounds that modulate membrane potential. This is particularly relevant for identifying new antimicrobial agents or drugs targeting ion channels.
-
Assay Miniaturization: The assay can be adapted to 384- or 1536-well plate formats to increase throughput.
-
Automation: Liquid handling systems can be used for cell plating, compound addition, and reagent dispensing.
-
Data Analysis: Automated data analysis pipelines are essential for processing large datasets generated from HTS campaigns.
-
Compound Interference: It is crucial to screen for compounds that autofluoresce at the excitation and emission wavelengths of DiSC3(5) to avoid false positives.
Quantitative Data Summary
The following tables summarize typical experimental parameters for DiSC3(5) assays.
Table 1: Recommended DiSC3(5) Concentrations and Incubation Times for Different Cell Types
| Cell Type | DiSC3(5) Concentration | Incubation Time | Reference(s) |
| E. coli | 0.8 - 1.0 µM | 60 - 90 minutes | [10] |
| S. aureus | 0.4 - 0.8 µM | 30 - 40 minutes | [10] |
| B. subtilis | 1.0 µM | 30 - 60 minutes | [11] |
| Mammalian Cells (general) | 1 - 5 µM | 15 - 30 minutes |
Table 2: Instrument Settings for DiSC3(5) Fluorescence Measurement
| Instrument | Parameter | Recommended Setting | Reference(s) |
| Fluorescence Plate Reader | Excitation Wavelength | 622 nm (or nearest filter) | [9][10] |
| Emission Wavelength | 670 nm (or nearest filter) | [9][10] | |
| Slit Width | 5 - 10 nm | [10] | |
| Fluorescence Microscope | Filter Set | Cy5 or similar far-red filter set | [11] |
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures: Wear protective gloves, eye protection, and a dust mask.[3] Avoid breathing dust. Use in a well-ventilated area.
-
Storage: Store at -20°C, protected from light and moisture.[8]
Conclusion
This compound is a robust and sensitive fluorescent probe for the measurement of transmembrane potential. Its ease of use and adaptability to high-throughput formats make it an indispensable tool for researchers in both academic and industrial settings. By providing detailed protocols and quantitative data, this guide aims to facilitate the successful application of DiSC3(5) in a wide range of research and drug discovery endeavors. Proper experimental design, including the use of appropriate controls and optimization of assay conditions, is paramount for obtaining reliable and reproducible results.
References
- 1. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Abcam [abcam.com]
- 3. 3,3 -Dipropylthiadicarbocyanine iodide = 98.0 TLC, fluorescence 53213-94-8 [sigmaaldrich.com]
- 4. DiSC3(5) (this compound) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DiSC3(5) Fluorescence Quenching and Dequenching
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely utilized for the real-time monitoring of membrane potential in various biological systems, including bacteria, mitochondria, and other eukaryotic cells.[1][2] Its utility lies in a sensitive fluorescence response to changes in transmembrane potential, making it an invaluable tool in drug discovery, particularly for screening antimicrobial compounds, and in fundamental research exploring cellular bioenergetics.[3][4] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with DiSC3(5).
Core Mechanism: From Quenching to Dequenching
The functionality of DiSC3(5) as a potentiometric probe is based on its ability to redistribute across lipid bilayers in response to the electrochemical gradient.[5][6] The process can be understood in two distinct phases:
-
Accumulation and Quenching: In healthy, energized cells, a negative-inside membrane potential drives the positively charged DiSC3(5) cations from the external medium into the cytoplasm.[4][7] As the intracellular concentration of the dye increases, it forms non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ) or self-quenching.[3][8][9] This leads to a significant decrease in the overall fluorescence signal of the cell suspension.[5][6]
-
Release and Dequenching: When the membrane potential is disrupted or collapses (depolarization), the driving force for dye accumulation is lost. Consequently, the DiSC3(5) aggregates dissociate, and the dye monomers are released back into the extracellular medium.[4][7] This release alleviates the self-quenching, resulting in a measurable increase in fluorescence intensity (dequenching).[2][5] This fluorescence increase is directly proportional to the degree of membrane depolarization.
Quantitative Data Summary
The following table summarizes the key quantitative properties of DiSC3(5).
| Parameter | Value | Reference(s) |
| Maximum Excitation Wavelength | ~622 nm | [10][11][12][13] |
| Maximum Emission Wavelength | ~670 nm | [10][11][12][13] |
| Molecular Formula | C₂₅H₂₇IN₂S₂ | [14] |
| Molecular Weight | 546.53 g/mol | [14] |
| Typical Stock Solution | 1-5 mM in DMSO or Ethanol | [1][10][14] |
| Typical Working Concentration | 0.5 - 5 µM | [6][14][15] |
Experimental Protocols
Precise and consistent methodology is critical for obtaining reliable data with DiSC3(5). Below are generalized protocols for solution preparation and a typical membrane depolarization assay.
Reagent Preparation
-
DiSC3(5) Stock Solution (1-5 mM):
-
Dissolve the appropriate mass of DiSC3(5) powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[14]
-
-
Assay Buffer:
-
Working Solution (1-5 µM):
-
On the day of the experiment, dilute the stock solution into the appropriate assay buffer to the final desired working concentration. It is crucial to maintain a final DMSO concentration of 1% or lower in the assay to ensure dye solubility without causing cellular toxicity.[6]
-
Membrane Depolarization Assay (Fluorometric)
This protocol describes a typical workflow for monitoring changes in membrane potential in a cell suspension using a fluorometer or microplate reader.
Detailed Steps:
-
Cell Preparation: Grow cells to the desired growth phase (e.g., mid-logarithmic phase for bacteria).[16] Harvest the cells by centrifugation, wash them, and resuspend them in the assay buffer to a specific density (e.g., an optical density at 600 nm (OD₆₀₀) of 0.05-0.2).[6][16]
-
Dye Loading and Quenching: Transfer the cell suspension to a cuvette or a 96-well black microplate.[15] Add DiSC3(5) to the final working concentration (e.g., 1 µM).[6] Incubate in the dark, allowing the dye to partition into the polarized cell membranes. Monitor the fluorescence (Ex: 622 nm, Em: 670 nm) until the signal decreases and stabilizes, indicating that the quenching process has reached equilibrium.[6][16]
-
Baseline Measurement: Record the stable, quenched fluorescence signal for 2-3 minutes to establish a baseline.[6]
-
Initiate Depolarization: Add the test compound (e.g., a potential antimicrobial) or a positive control (an ionophore like gramicidin) to the cell suspension.[5][6]
-
Data Acquisition: Immediately and continuously record the fluorescence signal. An increase in fluorescence intensity signifies membrane depolarization. The rate and magnitude of this increase provide kinetic information about the membrane-disrupting activity of the test compound.[3][16]
Quantitative Calibration using Valinomycin
To correlate arbitrary fluorescence units with an absolute membrane potential value (in millivolts, mV), a calibration curve can be generated. This is often achieved using the potassium ionophore valinomycin.
The logic involves setting the external potassium concentration ([K⁺]out) to different known levels. Valinomycin makes the membrane exclusively permeable to K⁺, forcing the membrane potential (ΔΨ) to clamp at the Nernst equilibrium potential for potassium (Eₖ), which can be calculated. By measuring the final DiSC3(5) fluorescence at each known [K⁺]out, a standard curve of fluorescence vs. mV can be generated.[6][18]
Applications in Research and Drug Development
-
Antimicrobial Drug Discovery: DiSC3(5) assays are a primary tool for high-throughput screening of compounds that target the bacterial cell membrane.[3][4] The assay can rapidly identify agents that cause membrane depolarization, a mechanism of action for many potent antibiotics.[16]
-
Mitochondrial Function: The dye is also used to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular apoptosis.[10][11]
-
Mechanism of Action Studies: The kinetics of fluorescence dequenching can help differentiate between various membrane-active mechanisms, such as pore formation versus ion channel disruption.[3][15]
Important Considerations and Potential Pitfalls
-
Compound Interference: Test compounds may be inherently fluorescent at the DiSC3(5) excitation/emission wavelengths or may act as quenchers themselves. It is essential to run controls with the compound in the absence of cells and/or dye.
-
Dye Concentration: The degree of quenching is highly dependent on the dye-to-cell ratio.[4] Optimal concentrations must be determined empirically for each cell type and experimental condition to achieve a sufficient quenching window.
-
Cellular Toxicity: At higher concentrations, DiSC3(5) can be toxic to cells, for instance by inhibiting mitochondrial respiration.[10][11] This can preclude its use in long-term time-lapse microscopy experiments.[6]
-
Outer Membrane in Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can act as a barrier to the dye, complicating measurements. Permeabilizing agents like polymyxin (B74138) B nonapeptide (PMBN) may be required for reliable results in these organisms.[4]
References
- 1. DiSC3(5) | this compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DiSC3(5) - MedChem Express [bioscience.co.uk]
- 12. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. air.uniud.it [air.uniud.it]
- 16. medicine.tulane.edu [medicine.tulane.edu]
- 17. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 18. researchgate.net [researchgate.net]
A Technical Guide to 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and photophysical properties of 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)), a widely utilized fluorescent probe for the determination of transmembrane potential. This document details its mechanism of action, provides structured data on its characteristics, and outlines key experimental protocols for its application in cellular and microbiological research.
Core Chemical and Physical Properties
This compound, often abbreviated as DiSC3(5), is a cationic carbocyanine dye. Its lipophilic nature allows it to readily partition into cellular membranes. The core structure consists of two benzothiazole (B30560) heterocyclic rings linked by a polymethine chain, with propyl groups attached to the nitrogen atoms. This specific structure is responsible for its fluorescence and sensitivity to changes in the electrical potential across a membrane.
| Property | Value |
| IUPAC Name | 3-propyl-2-[5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole iodide[1] |
| Synonyms | DiSC3(5), 3,3'-dipropyl-2,2'-thiadicarbocyanine iodide, NK 2251[2] |
| CAS Number | 53213-94-8[2][3][4] |
| Molecular Formula | C25H27IN2S2[2][4] |
| Molecular Weight | 546.53 g/mol [2][4] |
| SMILES String | CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=--INVALID-LINK--CCC.[I-][1] |
| InChI Key | GDEURKKLNUGTDA-UHFFFAOYSA-M[3] |
| Appearance | Dark green or dark blue solid powder[2] |
| Solubility | Soluble in DMF and DMSO[2][3][5] |
Photophysical Characteristics
The utility of DiSC3(5) as a membrane potential probe is intrinsically linked to its fluorescence properties, which are sensitive to its local environment and concentration.
| Parameter | Value (in specified solvent) |
| Excitation Maximum (λex) | ~622 nm[3][5] |
| Emission Maximum (λem) | ~670 nm[3][5] |
| Extinction Coefficient | High (specific value not consistently reported) |
| Quantum Yield | Weakly fluorescent in aqueous solutions |
| Fluorescence Behavior | Fluorescence is enhanced upon incorporation into membranes. At high concentrations within the membrane (due to hyperpolarization), self-quenching occurs. |
Mechanism of Action for Measuring Membrane Potential
The functionality of DiSC3(5) as a potentiometric probe is based on the Nernstian equilibrium principle. As a positively charged molecule, it accumulates in cells with a negative inside transmembrane potential.
Changes in the cell's membrane potential directly influence the concentration of DiSC3(5) within the membrane, which in turn alters the overall fluorescence intensity.
-
Hyperpolarization (More Negative Inside): An increase in the negative transmembrane potential drives more of the cationic DiSC3(5) into the cell. This leads to an increased concentration of the dye within the membrane, causing aggregation and subsequent fluorescence quenching.[6]
-
Depolarization (Less Negative Inside): A decrease in the membrane potential causes the release of DiSC3(5) from the cell into the surrounding medium. This disaggregation and dilution of the dye result in an increase in fluorescence intensity.[5][6]
This relationship allows for the real-time monitoring of changes in membrane potential by measuring the fluorescence of a cell suspension or by imaging individual cells.
Experimental Protocols
The following are generalized protocols for the use of DiSC3(5) in measuring membrane potential. Optimization is often necessary depending on the cell type and experimental conditions.
Preparation of Stock Solution
-
Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (EtOH).[6]
-
Store the stock solution at -20°C, protected from light.
Staining Protocol for Suspension Cells (e.g., Bacteria, Lymphocytes)
This protocol is adapted for fluorometric measurements in a cuvette or microplate reader.
-
Grow cells to the desired growth phase (e.g., mid-logarithmic phase for bacteria).
-
Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., HEPES buffer with glucose).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.05 for bacteria).
-
Add the DiSC3(5) stock solution to the cell suspension to a final concentration of 0.5-2 µM. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid artifacts.[1][4]
-
Incubate the cell suspension at the appropriate temperature (e.g., 37°C) for 5-20 minutes in the dark to allow the dye to equilibrate across the membrane.[6]
-
Transfer the stained cell suspension to a cuvette or microplate for fluorescence measurement.
-
Record the baseline fluorescence using an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
Induce membrane potential changes using the agent of interest and monitor the fluorescence over time.
Staining Protocol for Adherent Cells
This protocol is suitable for fluorescence microscopy.
-
Grow adherent cells on sterile glass coverslips or in imaging-compatible plates.
-
Prepare a working solution of DiSC3(5) in an appropriate buffer or growth medium (final concentration typically 0.5-2 µM).
-
Remove the growth medium from the cells and wash gently with buffer.
-
Add the DiSC3(5) working solution to the cells and incubate at 37°C for 5-20 minutes, protected from light.[6]
-
Wash the cells two to three times with pre-warmed buffer or medium to remove excess dye.
-
Mount the coverslip or place the plate on a fluorescence microscope equipped with appropriate filters (e.g., Cy5 filter set).
-
Acquire baseline images and then treat the cells with the experimental agent while performing time-lapse imaging to monitor changes in fluorescence.
Considerations and Potential Artifacts
While DiSC3(5) is a powerful tool, researchers should be aware of its potential effects on cellular physiology.
-
Mitochondrial Inhibition: At micromolar concentrations, DiSC3(5) has been shown to inhibit mitochondrial respiration and oxidative phosphorylation, which can lead to a decrease in cellular ATP levels.[7][8] This is an important consideration when studying cellular metabolism.
-
Toxicity: Prolonged exposure or high concentrations of DiSC3(5) can be toxic to cells. It is crucial to determine the optimal dye concentration and incubation time that minimizes toxicity while providing a robust signal.
-
Interactions with Experimental Compounds: The fluorescence of DiSC3(5) can be affected by the presence of other compounds. It is advisable to perform control experiments to ensure that the experimental agents themselves do not directly interact with the dye.
-
Outer Membrane Permeability in Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can be a barrier to DiSC3(5) entry. The use of outer membrane permeabilizing agents like EDTA or polymyxin (B74138) B nonapeptide may be necessary for accurate measurements in these organisms.[1]
Conclusion
This compound is a valuable fluorescent probe for the dynamic measurement of transmembrane potential in a wide range of biological systems. A thorough understanding of its chemical properties, mechanism of action, and potential cellular effects, as outlined in this guide, is essential for its effective and accurate application in research and drug development. By following carefully optimized protocols, researchers can leverage DiSC3(5) to gain critical insights into cellular bioenergetics, ion transport, and the mechanisms of action of various therapeutic agents.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential difference and the distribution of ions across the human red blood cell membrane; a study of the mechanism by which the fluorescent cation, diS-C3-(5) reports membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. DiSC3(5) | this compound | TargetMol [targetmol.com]
- 7. The effect of the fluorescent probe, this compound, on the energy metabolism of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DiSC3(5) Dye: Solubility and Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSC3(5), or 3,3'-dipropylthiadicarbocyanine iodide, is a lipophilic, cationic fluorescent probe widely utilized in biological research to monitor changes in plasma and mitochondrial membrane potential.[1][2] Its utility stems from its sensitivity to the transmembrane potential; the dye accumulates in hyperpolarized membranes, leading to fluorescence quenching.[1][3] Conversely, membrane depolarization results in the release of the dye and a subsequent increase in fluorescence intensity.[1][3] This property makes DiSC3(5) an invaluable tool for studying cellular physiology, particularly in the context of antimicrobial peptide action, ion channel function, and mitochondrial activity.[2][4] This guide provides a comprehensive overview of the solubility and preparation of DiSC3(5) for accurate and reproducible experimental outcomes.
Core Properties of DiSC3(5)
| Property | Value | Reference |
| Molecular Formula | C25H27IN2S2 | [5] |
| Molecular Weight | 546.53 g/mol | [5] |
| Excitation Maximum (Ex) | ~622 nm | [5][6] |
| Emission Maximum (Em) | ~670 nm | [5][6] |
Solubility of DiSC3(5)
The solubility of DiSC3(5) is a critical factor in the preparation of stock and working solutions. The dye is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 5.83 mg/mL (10.67 mM) | Requires sonication, warming, and heating to 60°C. Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO. | [4][5] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | - | [6] |
| Dimethyl Sulfoxide (DMSO) | 4 mg/mL (7.32 mM) | Sonication is recommended. | [1] |
| Ethanol (B145695) (EtOH) | 1-5 mM (Stock Solution) | - | [1][5] |
For in vivo applications, DiSC3(5) can be prepared as a suspended solution using a combination of solvents.
| Solvent System | Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 1.25 mg/mL (2.29 mM) | Suspended solution; requires sonication. | [4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 1.25 mg/mL (2.29 mM) | Suspended solution; requires sonication. | [4][5] |
Experimental Protocols
Accurate and consistent preparation of DiSC3(5) solutions is paramount for reliable experimental results. The following protocols detail the preparation of stock and working solutions for in vitro cell-based assays.
Preparation of DiSC3(5) Stock Solution (1-5 mM)
-
Weighing: Accurately weigh the desired amount of solid DiSC3(5) powder.
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO or ethanol to achieve a final concentration of 1-5 mM.[1][5] For example, to prepare a 1 mM stock solution, dissolve 5.47 mg of DiSC3(5) in 10 mL of DMSO.
-
Aiding Dissolution: If necessary, facilitate dissolution by gentle warming, vortexing, and sonication.[4][5]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5] The solution is stable for at least one month at -20°C and up to six months at -80°C when protected from light and moisture.[4][5]
Preparation of DiSC3(5) Working Solution (1-5 µM)
-
Dilution: On the day of the experiment, thaw a frozen aliquot of the DiSC3(5) stock solution.
-
Buffer Selection: Dilute the stock solution in a suitable buffer such as serum-free medium, Hank's Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS) to the desired working concentration, typically between 1 and 5 µM.[1][5]
-
Optimization: The optimal working concentration is cell-type dependent and should be determined empirically for each experimental setup.[1][5]
Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells and resuspend them in the chosen buffer at a density of approximately 1 x 10^6 cells/mL.[1][5]
-
Incubation: Add the DiSC3(5) working solution to the cell suspension and incubate at 37°C for 2-20 minutes.[1][5] The incubation time may require optimization.
-
Washing (Optional): Centrifuge the cell suspension at 1000-1500 rpm for 5 minutes, remove the supernatant, and resuspend the cells in pre-warmed growth medium.[5] This step can be repeated.
Staining Protocol for Adherent Cells
-
Cell Culture: Culture adherent cells on sterile glass coverslips or in appropriate imaging plates.
-
Medium Removal: Gently remove the culture medium.
-
Staining: Add the DiSC3(5) working solution to the cells and incubate at 37°C for 2-20 minutes, protected from light.[1][5]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed growth medium.[1][5]
Mechanism of Action and Experimental Workflow
DiSC3(5) is a cationic dye that accumulates in cells with a negative transmembrane potential.[2] In a polarized state, the high intracellular concentration of the dye leads to self-quenching of its fluorescence.[7] When the membrane depolarizes, the dye is released from the cells, leading to dequenching and an increase in fluorescence.[3][7]
Caption: Experimental workflow for measuring membrane potential changes using DiSC3(5).
Conclusion
DiSC3(5) is a powerful tool for investigating changes in cellular membrane potential. Proper handling, including adherence to established solubility and preparation protocols, is essential for obtaining accurate and reproducible data. This guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize DiSC3(5) in their experimental workflows. By carefully considering the factors of solubility, concentration, and cell type, researchers can confidently employ this fluorescent probe to gain valuable insights into cellular function and the mechanisms of various bioactive compounds.
References
- 1. DiSC3(5) | this compound | TargetMol [targetmol.com]
- 2. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
The Discovery and Synthesis of Thiadicarbocyanine Dyes: A Technical Guide
Thiadicarbocyanine dyes represent a significant class of cyanine (B1664457) dyes, characterized by two benzothiazole (B30560) heterocyclic nuclei linked by a pentamethine chain. Their discovery and subsequent development have been driven by their unique photophysical properties, including strong absorption and fluorescence in the near-infrared (NIR) region, high molar extinction coefficients, and sensitivity to their environment. These characteristics make them invaluable tools for researchers, scientists, and drug development professionals, with applications ranging from fluorescent labeling and cellular imaging to targeted drug delivery. This guide provides an in-depth overview of the discovery, synthesis, and key applications of thiadicarbocyanine dyes.
Discovery and Development
The journey of cyanine dyes began in the 19th century, and since then, extensive research has led to the development of a vast library of these compounds with tailored properties. Thiadicarbocyanine dyes emerged as a prominent subclass due to their relative stability and favorable spectral characteristics. The core structure, consisting of the two sulfur-containing heterocycles, imparts specific electronic and photophysical properties that have been fine-tuned through synthetic modifications. The impact of these dyes in various scientific fields, particularly in biomedicine, continues to grow as new derivatives and applications are explored. In recent years, their role as not just imaging agents but also as active components in therapeutic strategies has been a significant area of advancement.[1]
Synthesis of Thiadicarbocyanine Dyes
The synthesis of symmetrical thiadicarbocyanine dyes generally involves the condensation of two equivalents of a quaternary salt of a 2-methylbenzothiazole (B86508) derivative with a suitable polymethine bridge-forming reagent. A common approach utilizes the reaction of a Fischer's base with a malonaldehyde derivative. The following sections detail a general synthetic scheme and a representative experimental protocol.
General Synthesis Scheme
The synthesis typically proceeds in two main steps: the quaternization of the benzothiazole derivative followed by the condensation reaction to form the final dye.
Caption: General synthesis pathway for thiadicarbocyanine dyes.
Experimental Protocol: Synthesis of a Symmetrical Thiadicarbocyanine Dye
This protocol is a representative example for the synthesis of a thiadicarbocyanine dye, adapted from established methodologies.[2]
Materials:
-
2-methylbenzothiazole derivative
-
Ethyl iodide
-
1,3-diethoxy-5,5-dimethylcyclohexa-1,3-diene
-
Pyridine
-
Acetic anhydride (B1165640)
-
Ethanol
-
Diethyl ether
Step 1: Synthesis of 3-Ethyl-2-methylbenzothiazolium iodide (Quaternary Salt)
-
In a round-bottom flask, dissolve the 2-methylbenzothiazole derivative in an excess of ethyl iodide.
-
Reflux the mixture for 4-6 hours. The quaternary salt will precipitate out of the solution upon cooling.
-
Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting 3-ethyl-2-methylbenzothiazolium iodide is a white to pale yellow solid.
Step 2: Synthesis of the Thiadicarbocyanine Dye
-
In a separate flask, dissolve the 3-ethyl-2-methylbenzothiazolium iodide (2 equivalents) in a minimal amount of pyridine.
-
Add 1,3-diethoxy-5,5-dimethylcyclohexa-1,3-diene (1 equivalent) to the solution.
-
Add a few drops of acetic anhydride to the reaction mixture.
-
Heat the mixture at reflux for 2-3 hours. The color of the solution will change to a deep blue or green, indicating the formation of the dye.
-
After cooling to room temperature, the crude dye is precipitated by the addition of diethyl ether.
-
The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
The final product is characterized by techniques such as 1H NMR spectroscopy and LC-MS analysis.[2]
Photophysical Properties of Thiadicarbocyanine Dyes
The photophysical properties of thiadicarbocyanine dyes are crucial for their applications. These properties can be influenced by the solvent environment and the specific substituents on the benzothiazole rings. The following table summarizes key photophysical data for some common thiadicarbocyanine dyes.
| Dye Name | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Reference(s) |
| 3,3'-Diethylthiadicarbocyanine iodide | Ethanol | 655 | 675 | 249,000 | 0.35 | [3] |
| 3,3'-Diethylthiadicarbocyanine iodide | Methanol | 652 | 672 | - | 0.36 | [3] |
| 3,3'-Diethylthiadicarbocyanine iodide | DMSO | 660 | - | 200,000 | - | [3] |
| 3,3'-Dihexylthiacarbocyanine iodide | Ethanol | - | - | - | 0.10 | [4] |
| 3,3'-Dihexylthiacarbocyanine iodide | DMPC Liposomes | - | - | - | 0.27 | [4] |
DMPC: Dimyristoylphosphatidylcholine
Applications in Drug Development
The unique properties of thiadicarbocyanine dyes make them highly suitable for various applications in drug development, particularly in targeted drug delivery and cancer cell imaging.
Targeted Drug Delivery
Thiadicarbocyanine dyes can be conjugated to therapeutic agents to create theranostic molecules. These conjugates can be designed to selectively accumulate in tumor tissues, allowing for both the visualization of the tumor and the targeted delivery of the drug. This approach can enhance the efficacy of the treatment while minimizing off-target side effects. The mechanism of tumor targeting is often attributed to the enhanced permeability and retention (EPR) effect, as well as specific interactions with cellular components that are overexpressed in cancer cells.
Cancer Cell Imaging Workflow
The use of thiadicarbocyanine dyes in cancer cell imaging follows a well-defined workflow, from the administration of the dye to the acquisition and analysis of the fluorescent signal.
Caption: A typical workflow for in vivo cancer cell imaging.
Conclusion
Thiadicarbocyanine dyes are a versatile class of molecules with significant potential in research and drug development. Their synthesis, while requiring careful control of reaction conditions, is well-established, allowing for the creation of a diverse range of derivatives with tailored properties. Their strong absorbance and fluorescence in the near-infrared region, coupled with their ability to be conjugated to other molecules, make them powerful tools for targeted drug delivery and in vivo imaging. As our understanding of the interactions between these dyes and biological systems deepens, we can expect to see even more innovative applications emerge, further solidifying their importance in the field of biomedical science.
References
- 1. Near-infrared fluorescence heptamethine carbocyanine dyes mediate imaging and targeted drug delivery for human brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiadicarbocyanine (C5) [omlc.org]
- 4. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilic and Cationic Properties of DiSC3(5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a fluorescent probe widely utilized in biological research to measure membrane potential. Its utility is fundamentally linked to its distinct lipophilic and cationic characteristics. This technical guide provides a comprehensive overview of these properties, detailing their role in the mechanism of action of DiSC3(5) and offering practical guidance for its application in experimental settings.
Core Physicochemical Properties of DiSC3(5)
The defining features of DiSC3(5) are its positive charge and its affinity for lipid environments. This combination allows the molecule to readily interact with and traverse biological membranes in a potential-dependent manner.
Cationic Nature: DiSC3(5) possesses a delocalized positive charge across its polymethine chain, making it a cationic molecule. This positive charge is crucial for its response to the negative-inside membrane potential of most viable cells.
The synergy between its cationic charge and lipophilicity is the cornerstone of its function as a potentiometric probe.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of DiSC3(5) are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₇IN₂S₂ | [3] |
| Molecular Weight | 546.53 g/mol | [4][5] |
| Excitation Maximum (λex) | ~622 nm | [2][6][7] |
| Emission Maximum (λem) | ~670 nm | [2][6][7] |
| Solubility | Soluble in DMSO and DMF | [4][6] |
Mechanism of Action: A Lipophilic Cation's Journey
The function of DiSC3(5) as a membrane potential probe is a dynamic process governed by its physicochemical properties and the electrochemical gradient across the cell membrane. The process can be broken down into the following key steps:
-
Partitioning into the Outer Leaflet: Due to its lipophilicity, DiSC3(5) readily partitions from the aqueous extracellular medium into the outer leaflet of the plasma membrane.
-
Translocation Across the Membrane: The negative-inside membrane potential of a polarized (energized) cell provides a strong electrophoretic driving force for the positively charged DiSC3(5) to move from the outer to the inner leaflet of the membrane.
-
Accumulation and Self-Quenching: As DiSC3(5) accumulates in the inner leaflet and the cytoplasm, its concentration increases significantly. At these high concentrations, the dye molecules form non-fluorescent aggregates (dimers and higher-order oligomers), leading to a phenomenon known as self-quenching.[1][5] This results in a low overall fluorescence signal from a suspension of polarized cells.
-
Depolarization and De-quenching: If the cell membrane depolarizes (the membrane potential becomes less negative), the driving force for DiSC3(5) accumulation is reduced. Consequently, the dye is released from the cell back into the extracellular medium. This dilution of the dye leads to the dissociation of the non-fluorescent aggregates back into fluorescent monomers, resulting in a significant increase in the measured fluorescence intensity.[6][8]
This potential-dependent redistribution and the accompanying changes in fluorescence provide a real-time readout of the cellular membrane potential.
Experimental Protocols and Considerations
Accurate measurement of membrane potential using DiSC3(5) requires careful attention to experimental detail. Below are generalized protocols for spectrofluorometry and fluorescence microscopy.
Spectrofluorometric Measurement of Membrane Potential in Bacterial Suspensions
This protocol is adapted from established methods for measuring membrane potential changes in bacteria.[9]
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
DiSC3(5) stock solution (typically 1-5 mM in DMSO).
-
Assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Depolarizing agent (e.g., Valinomycin in the presence of high extracellular K⁺, or a protonophore like CCCP) as a positive control.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6). Pellet the cells by centrifugation and wash twice with the assay buffer. Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.05.
-
Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
Assay Setup: Aliquot the dye-loaded bacterial suspension into the wells of the microplate. Include wells for a negative control (no treatment) and a positive control (depolarizing agent).
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader pre-warmed to the appropriate temperature (e.g., 37°C). Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm.
-
Baseline Reading: Record the baseline fluorescence for 5-10 minutes to ensure a stable signal.
-
Compound Addition: Add the test compound or the positive control to the respective wells.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
Fluorescence Microscopy of DiSC3(5)-Stained Cells
This method allows for the visualization of membrane potential changes at the single-cell level.
Materials:
-
Cell culture (bacterial or eukaryotic).
-
DiSC3(5) stock solution (1-5 mM in DMSO).
-
Appropriate growth medium or buffer.
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5).
Procedure:
-
Cell Preparation: Grow cells to the desired confluency or density.
-
Staining: Incubate the cells with a final concentration of 1-2 µM DiSC3(5) in their growth medium or a suitable buffer for 5-10 minutes at the appropriate temperature. It is crucial to maintain a final DMSO concentration of 0.5-1% to ensure dye solubility.
-
Imaging: Mount the stained cells on a microscope slide.
-
Baseline Imaging: Acquire initial fluorescence images of the cells. Polarized cells will show some fluorescence, but the signal will be significantly lower than that of depolarized cells.
-
Induce Depolarization (Optional): To observe the fluorescence change, a depolarizing agent can be added while imaging.
-
Image Acquisition: Acquire images at different time points after the addition of a test compound or depolarizing agent. A marked increase in cellular fluorescence is indicative of membrane depolarization.
Visualizations
Logical Flow of DiSC3(5) Mechanism of Action
References
- 1. Atomistic simulation studies of ionic cyanine dyes: self-assembly and aggregate formation in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06205G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atomistic simulation studies of ionic cyanine dyes: self-assembly and aggregate formation in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Computational prediction of the plasma protein-binding percent of diverse pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ionization energy of cationic cyanine dyes | Semantic Scholar [semanticscholar.org]
- 7. Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward basic understanding of the partition coefficient log P and its application in QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3,3'-Dipropylthiadicarbocyanine Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,3'-Dipropylthiadicarbocyanine iodide (CAS No. 53213-94-8), a fluorescent dye commonly used for measuring cell membrane potential.[1][2][3] Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of research.
Chemical and Physical Properties
Proper handling and storage procedures are directly related to the chemical and physical properties of a substance. Key data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C25H27IN2S2[4] |
| Molecular Weight | 546.5 g/mol [4] |
| Appearance | Green crystalline powder[2] |
| Purity | ≥98%[1][2] |
| Solubility | Soluble in DMSO (approx. 2 mg/ml) and DMF[1][2] |
| Excitation/Emission Maxima | 622/670 nm[1] |
| Melting Point | Undetermined[5] |
| Boiling Point | Undetermined[5] |
| Flash Point | Not applicable[5] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification and associated warnings are detailed below.
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation[4][5][6][7][8] |
| Eye Irritation | H319 | Causes serious eye irritation[4][5][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[4][5][7][8] |
Signal Word: Warning[4][5][6][7]
Hazard Pictogram:
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times.
| Equipment | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield.[9] |
| Hand Protection | Chemical-impermeable gloves.[10] |
| Body Protection | Protective clothing.[9] |
| Respiratory Protection | NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced.[9] A dust mask (type N95 or equivalent) is recommended. |
General Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably with local exhaust ventilation.[6][9]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe dust.[4][9]
-
Hygiene: Wash hands thoroughly after handling.[1][5][6] Do not eat, drink, or smoke in the laboratory.[9] Contaminated clothing should be removed and washed before reuse.[5][6]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the safe preparation of a stock solution.
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Perform the procedure in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the solid this compound.
-
Dissolving: Prepare a stock solution by dissolving the solid in a suitable solvent, such as DMSO, at a concentration of approximately 2 mg/mL.[1] The solvent should be purged with an inert gas.[1]
-
Storage of Stock Solution: Unused portions of the stock solution should be stored at -20°C.[3] It is advisable to avoid repeated freeze-thaw cycles.[3]
Storage and Disposal
Correct storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Conditions: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[5][6][9] Protect from light and moisture.[2]
-
Incompatibilities: Store away from oxidizing agents.[4]
Spill and Accidental Release Measures
-
Evacuation: Evacuate personnel to safe areas.[10][11] Keep people away from and upwind of the spill.[9][10]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[10] Do not let the product enter drains.[6][9][10]
-
Cleanup: Use personal protective equipment.[10][11] Pick up and arrange disposal without creating dust.[6] Collect the spilled material and place it in a suitable, labeled container for waste disposal.[4]
Disposal
All waste must be handled in accordance with local, state, and federal regulations.[4] Disposal should be entrusted to a licensed waste disposal company.[6]
First Aid Measures
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air.[4][6] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4][9] Seek medical attention if irritation or discomfort persists.[4][6] |
| Skin Contact | Immediately wash the skin with soap and copious amounts of water.[4] Remove all contaminated clothing.[6] Seek medical attention if irritation occurs.[4][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4][6] Seek medical attention if eye irritation persists.[6][7] |
| Ingestion | Wash out the mouth with water if the person is conscious.[4] Do NOT induce vomiting.[4] Give water to drink.[4] Seek medical advice.[4] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. DiSC3(5) | this compound | TargetMol [targetmol.com]
- 4. eurogentec.com [eurogentec.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | C25H27IN2S2 | CID 119487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
Methodological & Application
Application Notes and Protocols: 3,3'-Dipropylthiadicarbocyanine Iodide (diS-C3(5)) for Mitochondrial Membrane Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dipropylthiadicarbocyanine iodide, commonly known as diS-C3(5), is a lipophilic, cationic fluorescent dye used to measure mitochondrial membrane potential (ΔΨm). As a potentiometric probe, it accumulates in cells with polarized membranes, such as the mitochondria of healthy, metabolically active cells.[1][2] The dye's fluorescence characteristics change upon accumulation and aggregation within the mitochondria, providing a sensitive method for monitoring ΔΨm. A decrease in mitochondrial membrane potential, an early indicator of cellular stress and apoptosis, leads to the release of diS-C3(5) from the mitochondria and a corresponding change in fluorescence intensity. This property makes diS-C3(5) a valuable tool in drug discovery and biomedical research for assessing mitochondrial function and cell health.
Mechanism of Action
diS-C3(5) is a cell-permeable cationic dye that is driven by the negative charge across the inner mitochondrial membrane of healthy eukaryotic cells.[2] In cells with high ΔΨm, the dye accumulates within the mitochondrial matrix. This accumulation leads to fluorescence quenching.[1][2] Conversely, in cells with depolarized mitochondria, the dye is released into the cytoplasm, resulting in an increase in fluorescence intensity.[1][2] This change in fluorescence can be quantitatively measured to determine alterations in ΔΨm.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for using diS-C3(5) in mitochondrial membrane potential assays.
Table 1: Spectral Properties
| Parameter | Wavelength (nm) |
| Maximum Excitation | 622[1][3][4][5] |
| Maximum Emission | 670[1][3][4][5] |
Table 2: Reagent Preparation and Working Concentrations
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | DMSO or Ethanol[1][3][5] | |
| Stock Solution Concentration | 1-5 mM[1][3][5] | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][5] |
| Working Solution Buffer | Serum-free medium, HBSS, or PBS[1][5] | |
| Working Solution Concentration | 1-5 µM[1][5] | Optimal concentration should be determined empirically for each cell type.[1][3][5] |
| Cell Density (Suspension) | 1 x 10⁶ cells/mL[1][3][5] |
Table 3: Incubation and Centrifugation Parameters
| Parameter | Recommended Value | Notes |
| Incubation Temperature | 37°C[1][3][5] | |
| Incubation Time | 2-20 minutes[1][3][5] | Optimal time may vary depending on the cell type and should be optimized.[1][3][5] |
| Centrifugation Speed (Suspension Cells) | 1000-1500 rpm[1][3][5] | |
| Centrifugation Time (Suspension Cells) | 5 minutes[1][3][5] |
Experimental Protocols
The following are detailed protocols for assessing mitochondrial membrane potential using diS-C3(5) with different analytical platforms.
Protocol 1: Staining Suspension Cells for Flow Cytometry
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in a suitable buffer (e.g., serum-free medium, HBSS, or PBS).[1][3][5]
-
Staining: Add the diS-C3(5) working solution to the cell suspension to achieve the desired final concentration (typically 1-5 µM).
-
Incubation: Incubate the cells at 37°C for 2-20 minutes, protected from light.[1][3][5] The optimal incubation time should be determined for each cell type.[1][3][5]
-
Washing: Centrifuge the stained cell suspension at 1000-1500 rpm for 5 minutes.[1][3][5]
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in a pre-warmed (37°C) growth medium.[1][3][5]
-
Repeat Wash: Repeat the centrifugation and resuspension steps twice more to ensure removal of excess dye.[1][3][5]
-
Analysis: Analyze the cells on a flow cytometer. diS-C3(5) can typically be detected using the FL3 channel.[5]
Protocol 2: Staining Adherent Cells for Fluorescence Microscopy
-
Cell Culture: Culture adherent cells on sterile glass coverslips or in a suitable imaging dish.
-
Preparation: Remove the culture medium and gently wash the cells once with a suitable buffer (e.g., serum-free medium, HBSS, or PBS).
-
Staining: Add 100 µL of the diS-C3(5) working solution to the coverslip or dish, ensuring all cells are covered.[1][3]
-
Incubation: Incubate the cells at 37°C for 2-20 minutes, protected from light.[1][3][5] The optimal incubation time should be determined for each cell type.[1][3][5]
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed (37°C) growth medium.[1][3][5] For each wash, incubate for 5-10 minutes before removing the medium.[3][5]
-
Imaging: Mount the coverslip on a slide with a suitable mounting medium or image the cells directly in the dish using a fluorescence microscope equipped with appropriate filters for diS-C3(5) (Excitation/Emission ~622/670 nm).
Protocol 3: Microplate Reader Assay
-
Cell Seeding: Seed cells in a 96-well or 384-well black, clear-bottom microplate and culture until they reach the desired confluency.
-
Treatment (Optional): If assessing the effect of a compound, remove the culture medium and add fresh medium containing the test compound. Incubate for the desired period. Include appropriate positive (e.g., a known mitochondrial depolarizing agent like FCCP) and negative (vehicle) controls.
-
Staining: Remove the medium and add the diS-C3(5) working solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-20 minutes, protected from light.
-
Washing: Gently remove the staining solution and wash the cells with a suitable buffer.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 622 nm and 670 nm, respectively. An increase in fluorescence intensity corresponds to mitochondrial membrane depolarization.
Visualizations
Caption: Mechanism of diS-C3(5) in assessing mitochondrial membrane potential.
References
Application Notes and Protocols for 3,3'-Dipropylthiadicarbocyanine Iodide (diS-C3(5)) in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dipropylthiadicarbocyanine iodide, otherwise known as diS-C3(5), is a lipophilic, cationic fluorescent dye widely utilized for the analysis of mitochondrial membrane potential (ΔΨm) in living cells using flow cytometry.[1][2] This carbocyanine dye accumulates in cells with polarized mitochondrial membranes. In healthy, energized cells with a high mitochondrial membrane potential, diS-C3(5) forms aggregates, leading to self-quenching of its fluorescence.[2] Conversely, in cells with depolarized mitochondrial membranes, a common feature in apoptosis and cellular stress, the dye is released into the cytoplasm as monomers, resulting in a significant increase in fluorescence intensity.[2][3] This property makes diS-C3(5) a sensitive indicator of mitochondrial health and cell viability.
Key Properties of diS-C3(5):
| Property | Value | Reference |
| Excitation Maximum | ~622 nm | [1][3] |
| Emission Maximum | ~670 nm | [1][3] |
| Molecular Weight | 546.53 g/mol | [1] |
| Solvent for Stock | DMSO or Ethanol | [1][4] |
Mechanism of Action and Signaling Pathway
The functionality of diS-C3(5) as a mitochondrial membrane potential probe is intrinsically linked to the process of oxidative phosphorylation within the mitochondria. The electron transport chain (ETC) on the inner mitochondrial membrane establishes a proton gradient, creating a negative charge within the mitochondrial matrix. This electrochemical gradient is the mitochondrial membrane potential.
Caption: Generation of mitochondrial membrane potential and diS-C3(5) response.
The cationic nature of diS-C3(5) drives its accumulation in the negatively charged mitochondrial matrix of healthy cells. This high concentration leads to the formation of non-fluorescent aggregates. When the mitochondrial membrane potential is dissipated, the dye is released back into the cytoplasm as fluorescent monomers.
Caption: Mechanism of diS-C3(5) fluorescence change with mitochondrial state.
Experimental Workflow
A typical workflow for assessing mitochondrial membrane potential using diS-C3(5) in flow cytometry involves several key steps, from cell preparation to data acquisition and analysis.
Caption: Experimental workflow for diS-C3(5) flow cytometry.
Experimental Protocols
Materials:
-
This compound (diS-C3(5))
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) (for positive control)
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters (e.g., 670/30 nm bandpass).[1][5]
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of diS-C3(5) in high-quality, anhydrous DMSO or ethanol.[1][4]
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a suitable buffer (e.g., serum-free medium, PBS, or HBSS).[4]
-
The optimal concentration should be determined empirically for each cell type.
Protocol for Suspension Cells (e.g., Jurkat, Lymphocytes)
-
Cell Preparation:
-
Culture cells to the desired density. For Jurkat cells, maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.[6]
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with pre-warmed PBS or HBSS.
-
Resuspend the cells in the appropriate buffer or medium at a concentration of 1 x 10^6 cells/mL.[7][8]
-
-
Staining:
-
Controls:
-
Unstained Control: A sample of cells without any dye.
-
Positive Control (Depolarized): Treat cells with a depolarizing agent such as FCCP (e.g., 5-10 µM) for 10-15 minutes prior to or during diS-C3(5) staining.[9]
-
-
Washing:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of pre-warmed PBS or HBSS.
-
Repeat the wash step once more.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry.
-
Acquire data on a flow cytometer equipped with a red laser (e.g., 640 nm) and a bandpass filter around 670 nm (e.g., 670/30 nm).[1][5]
-
Collect a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Protocol for Adherent Cells (e.g., HeLa)
-
Cell Preparation:
-
Culture cells on plates or flasks until they reach the desired confluency.
-
Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Trypsin can also be used, but it is important to neutralize it completely with a medium containing serum.[10]
-
Transfer the cell suspension to a centrifuge tube and wash once with pre-warmed PBS or HBSS.
-
Resuspend the cells in the appropriate buffer or medium at a concentration of 1 x 10^6 cells/mL.[7][8]
-
-
Staining, Controls, Washing, and Analysis:
-
Follow steps 2-5 from the "Protocol for Suspension Cells."
-
Data Presentation and Interpretation
The data obtained from the flow cytometer can be visualized as a histogram of fluorescence intensity. A shift in the fluorescence to the right (higher intensity) indicates an increase in the population of cells with depolarized mitochondria.
Example Data Table:
| Cell Line | diS-C3(5) Concentration (µM) | Incubation Time (min) | Treatment | Expected Mean Fluorescence Intensity (MFI) |
| Jurkat | 2 | 20 | Untreated | Low |
| Jurkat | 2 | 20 | 10 µM FCCP | High |
| HeLa | 3 | 25 | Untreated | Low |
| HeLa | 3 | 25 | 10 µM FCCP | High |
| Lymphocytes | 1.5 | 15 | Untreated | Low |
| Lymphocytes | 1.5 | 15 | 10 µM FCCP | High |
Note: The exact MFI values will vary depending on the instrument settings and cell type. This table is for illustrative purposes to show the expected trend.
Troubleshooting
-
High Background Fluorescence:
-
Decrease the concentration of diS-C3(5).
-
Optimize the washing steps to remove excess dye.
-
Ensure that the buffer used for staining is serum-free, as serum proteins can bind to the dye.
-
-
Low Signal:
-
Increase the concentration of diS-C3(5).
-
Increase the incubation time.
-
Ensure that the flow cytometer settings (laser power and detector voltage) are optimized for diS-C3(5) detection.
-
-
Cell Clumping:
-
Handle cells gently during preparation and staining.
-
Consider adding EDTA (e.g., 1-2 mM) to the buffer to prevent cell aggregation.
-
Filter the cell suspension through a nylon mesh before analysis.[10]
-
Conclusion
The use of this compound in flow cytometry provides a robust and sensitive method for the assessment of mitochondrial membrane potential. By following the detailed protocols and optimizing the experimental conditions for the specific cell type of interest, researchers can obtain reliable and reproducible data on cellular health and response to various stimuli. This makes diS-C3(5) an invaluable tool in basic research, drug discovery, and toxicology studies.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Using flow cytometry for mitochondrial assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cri.utsw.edu [cri.utsw.edu]
- 6. Jurkat Cells [cytion.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. content.abcam.com [content.abcam.com]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for DiSC3(5) Staining in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a lipophilic, cationic fluorescent probe widely used for monitoring membrane potential in live cells.[1] Its utility spans various research areas, including microbiology, cell biology, and drug discovery, particularly for assessing mitochondrial function and screening for compounds that affect plasma membrane integrity.[2][3] This document provides detailed protocols for the application of DiSC3(5) in staining live cells, along with key quantitative data and a visual representation of the experimental workflow.
DiSC3(5) operates on the principle of membrane potential-dependent accumulation. In healthy, polarized cells with a negative interior membrane potential, the cationic dye accumulates in the cytoplasm and mitochondria, leading to self-quenching of its fluorescence.[1][3] Conversely, when the membrane depolarizes, the dye is released from the cells, resulting in a significant increase in fluorescence intensity.[1][3] This characteristic makes DiSC3(5) a sensitive indicator of changes in membrane potential.
Quantitative Data Summary
The optimal conditions for DiSC3(5) staining can vary depending on the cell type and experimental goals. The following table summarizes key quantitative parameters for successful staining.
| Parameter | Value | Cell Type/Condition | Reference |
| Stock Solution Concentration | 1-5 mM | General Use | [2][4] |
| Working Concentration | 1-5 µM | General Eukaryotic Cells | [2][4] |
| 1 µM | B. subtilis (OD600 of 0.2) | [5] | |
| 0.5 µM | E. coli | [6] | |
| 400 nM | S. epidermidis & S. aureus (1x10^8 CFU/mL) | [7] | |
| Incubation Time | 2-20 minutes | General Eukaryotic Cells | [2][4] |
| 5 minutes | B. subtilis | [5] | |
| 5 minutes prior to imaging | E. coli | [8] | |
| Incubation Temperature | 37°C | General Use | [2][4] |
| Excitation Wavelength (max) | ~622 nm | In Vitro | [2][9] |
| Emission Wavelength (max) | ~670 nm | In Vitro | [2][9] |
| Filter Set Compatibility | Cy5 | Microscopy | [5] |
Experimental Protocols
This section provides detailed protocols for staining both adherent and suspension cells with DiSC3(5).
Materials
-
DiSC3(5) powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (EtOH)
-
Serum-free cell culture medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS)
-
Live cells (adherent or in suspension)
-
Sterile microcentrifuge tubes
-
Sterile glass coverslips (for adherent cells)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5) or flow cytometer
Preparation of Reagents
1. DiSC3(5) Stock Solution (1-5 mM)
-
Dissolve DiSC3(5) powder in anhydrous DMSO or EtOH to a final concentration of 1-5 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[4]
2. DiSC3(5) Working Solution (1-5 µM)
-
On the day of the experiment, dilute the DiSC3(5) stock solution in a suitable buffer (e.g., serum-free medium, HBSS, or PBS) to the desired final working concentration (typically 1-5 µM).[2][4]
-
The optimal concentration should be determined empirically for each cell type and experimental condition.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Remove the culture medium and gently wash the cells twice with pre-warmed (37°C) buffer (e.g., PBS).
-
Add the DiSC3(5) working solution to the cells, ensuring the entire coverslip is covered.
-
Incubate the cells for 2-20 minutes at 37°C in a humidified incubator.[2][4] The optimal incubation time may vary depending on the cell type.
-
After incubation, aspirate the DiSC3(5) working solution.
-
Wash the cells two to three times with the pre-warmed buffer. For each wash, add the buffer, incubate for 5-10 minutes, and then aspirate.[2]
-
Mount the coverslip on a microscope slide with a drop of buffer.
-
Immediately proceed with fluorescence imaging.
Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation (e.g., 1000-1500 rpm for 5 minutes).[4]
-
Resuspend the cell pellet in pre-warmed (37°C) buffer to a concentration of approximately 1 x 10^6 cells/mL.[2][4]
-
Add the DiSC3(5) working solution to the cell suspension.
-
Incubate the cells for 2-20 minutes at 37°C with gentle agitation.[2][4]
-
Centrifuge the stained cells at 1000-1500 rpm for 5 minutes.[4]
-
Remove the supernatant and gently resuspend the cell pellet in pre-warmed buffer.
-
Repeat the wash step (centrifugation and resuspension) two more times.[4]
-
After the final wash, resuspend the cells in the desired buffer for analysis by fluorescence microscopy or flow cytometry.
Signaling Pathways and Experimental Workflows
The primary application of DiSC3(5) is to measure changes in plasma membrane potential. This is a fundamental cellular parameter influenced by various signaling pathways and cellular events, including ion channel activity, apoptosis, and the action of certain drugs.
DiSC3(5) Staining Workflow
Caption: A flowchart illustrating the key steps in the DiSC3(5) staining protocol for live cells.
Mechanism of DiSC3(5) Action
Caption: Diagram showing how DiSC3(5) fluorescence changes with cell membrane potential.
Troubleshooting
-
Weak or No Signal:
-
Increase the DiSC3(5) concentration or incubation time.
-
Ensure the use of a compatible and sensitive filter set (e.g., Cy5).
-
Check cell viability; dead cells will not maintain a membrane potential.
-
-
High Background Fluorescence:
-
Decrease the DiSC3(5) concentration.
-
Ensure thorough washing to remove unbound dye.
-
Consider using a buffer with lower autofluorescence.
-
-
Phototoxicity or Cell Death:
-
Reduce the DiSC3(5) concentration or incubation time.
-
Minimize exposure of stained cells to excitation light.
-
DiSC3(5) can be inhibitory to cell growth, making it less suitable for long-term time-lapse imaging.[5]
-
Conclusion
DiSC3(5) is a powerful tool for the real-time analysis of membrane potential in live cells. By following the detailed protocols and considering the quantitative parameters provided, researchers can effectively utilize this dye to investigate a wide range of cellular processes and assess the effects of various compounds on cell health and function. Careful optimization of staining conditions for specific cell types is crucial for obtaining reliable and reproducible results.
References
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. caymanchem.com [caymanchem.com]
Application Notes: 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)) for Cellular Staining
Introduction
3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely used to measure cell membrane potential.[1][2][3] It is a valuable tool in various research fields, including microbiology, cell biology, and drug development, for assessing cellular health, ion channel activity, and the effects of antimicrobial compounds.[4][5]
Principle of Action
DiSC3(5) acts as a potentiometric probe.[5][6] Due to its positive charge and lipophilic nature, the dye accumulates in cells with a high negative-inside membrane potential (hyperpolarized membranes).[6][7] This accumulation within the cell leads to self-quenching of the dye's fluorescence.[5][8] When the cell membrane depolarizes (becomes less negative inside), the dye is released back into the extracellular medium, resulting in a significant increase in fluorescence intensity (dequenching).[1][6][8] By monitoring these fluorescence changes, researchers can qualitatively and quantitatively assess shifts in membrane potential.
Key Applications
-
Antimicrobial Research : To study how antibiotics or peptides disrupt the bacterial cytoplasmic membrane.[5][8]
-
Mitochondrial Function : To evaluate the mitochondrial membrane potential in eukaryotic cells.[9][10]
-
Ion Channel Screening : To assess the activity of ion channels and transporters that influence membrane potential.
-
Cell Viability and Cytotoxicity Assays : Drastic changes in membrane potential are often indicative of cell stress or death.
Quantitative Data Summary
Chemical and Spectral Properties
| Property | Value | Source(s) |
| Synonyms | DiS-C3-(5), DiSC3(5) | [1][3] |
| Molecular Formula | C25H27IN2S2 | [3][4] |
| Molecular Weight | 546.53 g/mol | [3][4] |
| Excitation Maximum | ~622 nm | [1][9] |
| Emission Maximum | ~670 nm | [1][9] |
| Solubility | Soluble in DMSO and DMF | [1][2] |
Recommended Concentrations for Staining Protocols
| Application | Cell Type | Recommended Concentration | Incubation Time | Notes | Source(s) |
| Fluorometry (Microplate) | Gram-negative bacteria (E. coli) | 0.5 µM | Monitor until stable baseline | Use in excess to ensure rapid membrane disruption for positive controls. | [8] |
| Fluorometry (Microplate) | Gram-positive bacteria (B. subtilis) | 1.0 µM | Monitor until stable baseline | Final DMSO concentration of 1% is critical for dye solubility. | [5] |
| Fluorescence Microscopy | Gram-positive bacteria (B. subtilis) | 2.0 µM | 5 minutes (shaking) | Ensure final DMSO concentration is 0.5-1% to prevent precipitation. | [5] |
| Fluorescence Microscopy | Gram-negative bacteria (E. coli) | 2.5 µM | N/A (in agarose (B213101) slide) | Dye is added directly to the low-melting agarose for time-lapse imaging. | [8] |
| General Eukaryotic Cells | Adherent or Suspension | 1.0 - 5.0 µM | 2 - 20 minutes at 37°C | Optimal concentration and time should be determined empirically for each cell type. | [9][10] |
| Ehrlich Ascites Tumor Cells | Suspension | 3.0 µM | N/A | At this concentration, the dye itself was noted to induce metabolic changes. | [1] |
Experimental Protocols & Workflows
Mechanism of DiSC3(5) Action
The diagram below illustrates the fundamental principle of using DiSC3(5) to measure membrane potential.
Caption: Mechanism of DiSC3(5) for membrane potential sensing.
Protocol 1: Membrane Potential Measurement in Bacteria (Microplate Assay)
This protocol is adapted for measuring membrane potential changes in bacterial suspensions, often used to test the effect of antimicrobial agents.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., LB Broth) or buffer (e.g., PBS)[11]
-
Test compound (e.g., antimicrobial) and vehicle control (e.g., DMSO)
-
Positive control for depolarization (e.g., Gramicidin or Polymyxin B)[5][8]
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with filters for Ex/Em ≈ 622/670 nm
Procedure:
-
Cell Preparation : Grow bacteria to the early-mid logarithmic phase. Dilute the culture to a final OD600 of approximately 0.2 in pre-warmed medium or buffer in the wells of the 96-well plate.[5]
-
Baseline Measurement : Place the plate in the reader (set to 37°C if required). Measure the background fluorescence of the cells and medium for 2-5 minutes to establish a stable baseline.[5][8]
-
Dye Addition : Add DiSC3(5) to each well to a final concentration of 0.5 - 1.0 µM.[5][8] Ensure the final concentration of the DMSO solvent is typically 1% to maintain dye solubility.[5]
-
Fluorescence Quenching : Continue to measure fluorescence. A rapid decrease in signal should be observed as the dye accumulates in the energized bacterial cells and the fluorescence is quenched. Monitor until a stable, low-fluorescence baseline is achieved.[5][8]
-
Compound Addition : Add the test compound, vehicle control, and positive control (depolarizing agent) to respective wells.
-
Depolarization Measurement : Immediately resume kinetic measurement of fluorescence. An increase in fluorescence (dequenching) indicates membrane depolarization.[5][6]
Workflow for Microplate-Based Depolarization Assay
Caption: Experimental workflow for bacterial membrane depolarization assay.
Protocol 2: Staining Adherent Cells for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent eukaryotic cells.
Materials:
-
Adherent cells cultured on sterile glass coverslips or imaging dishes
-
Complete growth medium and a suitable buffer (e.g., PBS or HBSS)
-
DiSC3(5) stock solution (1-5 mM in DMSO)[10]
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)[5]
Procedure:
-
Stock Solution : Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous DMSO. Store unused portions at -20°C, protected from light and moisture.[9][10]
-
Working Solution : On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free medium, PBS) to a final working concentration of 1-5 µM.[10] The optimal concentration must be determined for each cell type to achieve clear labeling without inducing toxicity.
-
Cell Preparation : Culture adherent cells on a sterile glass coverslip or imaging dish until the desired confluency is reached.
-
Staining : Remove the growth medium and gently wash the cells once with the pre-warmed buffer. Remove the buffer and add the DiSC3(5) working solution to completely cover the cells.[10]
-
Incubation : Incubate the cells for 15-20 minutes at 37°C, protected from light.[9] Incubation time may require optimization.
-
Washing : Remove the staining solution and wash the cells twice with pre-warmed growth medium or buffer to remove excess dye.[9]
-
Imaging : Immediately proceed with imaging using a fluorescence microscope equipped with a filter set appropriate for the dye's spectral properties (Ex/Em ≈ 622/670 nm).[1]
Disclaimer: This product is for research use only and is not intended for human or veterinary use.[1] Researchers should always consult the specific product datasheet and relevant safety data sheets (SDS) before use. Optimal staining concentrations and protocols can vary significantly between cell types and experimental conditions, and therefore must be empirically determined.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3,3ˊ-二丙基硫杂二羰花青碘化物 suitable for fluorescence, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. DiSC3(5) [this compound] - 100 mg [anaspec.com]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Measuring Bacterial Membrane Potential Using DiSC3(5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cytoplasmic membrane is a critical barrier and a key target for antimicrobial compounds. The electrochemical gradient across this membrane, known as the membrane potential (ΔΨ), is vital for fundamental cellular processes including ATP synthesis, ion transport, and motility.[1][2] Consequently, the dissipation of membrane potential is a significant mechanism of action for many antimicrobial agents. The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide, or DiSC3(5), is a valuable tool for investigating bacterial membrane potential.[3][4] This cationic dye accumulates in cells with a polarized (negative-inside) membrane, leading to self-quenching of its fluorescence.[5][6] Upon membrane depolarization, the dye is released into the extracellular environment, resulting in a measurable increase in fluorescence.[3][7] These application notes provide a detailed overview and protocols for utilizing DiSC3(5) to assess bacterial membrane potential, a critical parameter in antibacterial drug discovery and mode-of-action studies.[8]
Mechanism of Action of DiSC3(5)
DiSC3(5) is a lipophilic, cationic cyanine (B1664457) dye that passively diffuses across the bacterial membrane.[9] In energized bacteria with a negative transmembrane potential, the positively charged dye accumulates in the cytoplasm.[10][11] This increased intracellular concentration leads to the formation of non-fluorescent aggregates (dimers and higher-order oligomers), effectively quenching the dye's fluorescence.[10][12] When the membrane potential is disrupted by antimicrobial compounds or other agents, the driving force for dye accumulation is lost.[3][13] DiSC3(5) is consequently released from the cell into the surrounding medium, where it disaggregates and becomes highly fluorescent.[7] The resulting increase in fluorescence intensity is directly proportional to the degree of membrane depolarization.[10]
The interaction of DiSC3(5) with the bacterial membrane is a multi-step process that includes binding, reorientation, and translocation across the membrane leaflets.[10]
Key Applications in Research and Drug Development
-
Screening for Membrane-Active Antimicrobials: High-throughput screening of compound libraries to identify agents that disrupt bacterial membrane potential.[8]
-
Mechanism of Action Studies: Elucidating whether the primary mode of action of a novel antimicrobial involves membrane depolarization.[3]
-
Investigating Bacterial Physiology: Studying the bioenergetic state of bacteria under different growth conditions or stresses.[1]
-
Assessing Antibiotic Resistance Mechanisms: Investigating changes in membrane potential associated with resistance phenotypes.
Data Presentation
Table 1: Recommended DiSC3(5) Assay Parameters for Different Bacterial Species
| Parameter | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Salmonella enterica | Reference(s) |
| Cell Density (OD600) | 0.2 | 0.3 | Not specified, use logarithmic phase | Not specified, use logarithmic or stationary phase | [14],[1] |
| DiSC3(5) Concentration | 1 µM | 1 µM | 0.5 µM | 1 µM | [14],[1] |
| Incubation Time | 5 min (microscopy) | Not specified | Not specified | 17 min (fluorometry) | [13],[1] |
| Positive Control | Gramicidin (1 µM), Valinomycin (5 µM) | Not specified | Polymyxin (B74138) B (7 µM) | Polymyxin B (20 µg/ml) | [13][14],[1] |
| Buffer/Medium | LB with 0.5 mg/ml BSA | LB with 0.5 mg/ml BSA | Not specified | Not specified | [14] |
Table 2: Instrument Settings for DiSC3(5) Fluorescence Measurement
| Instrument | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference(s) |
| Fluorescence Microplate Reader | ~622 | ~670 | [5] |
| Fluorescence Microscope | Not specified, use appropriate filter sets | Not specified, use appropriate filter sets | [5] |
| Flow Cytometer | 488 (for DiOC₂(3), a related dye) | 525/50 (Green), 610/20 (Red) (for DiOC₂(3)) | [5] |
Experimental Protocols
Protocol 1: Membrane Potential Measurement using a Fluorescence Plate Reader
This protocol is suitable for high-throughput screening and quantitative analysis of membrane depolarization in a bacterial population.
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
Assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).[5]
-
DiSC3(5) stock solution (1-5 mM in DMSO).[6]
-
Test compounds (e.g., potential antimicrobial agents).
-
Positive control (e.g., CCCP, Valinomycin, or Gramicidin).[5][13]
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader.
Procedure:
-
Bacterial Preparation:
-
Dye Loading:
-
Assay Setup:
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm.[5]
-
Record the baseline fluorescence for 5-10 minutes.[5]
-
Add the test compounds and controls to the respective wells.
-
Continue to record the fluorescence intensity over time (e.g., every minute for 30-60 minutes) to monitor depolarization.[5]
-
Data Analysis: The change in fluorescence is calculated relative to the baseline and controls. An increase in fluorescence indicates membrane depolarization.
Protocol 2: Single-Cell Analysis of Membrane Potential using Fluorescence Microscopy
This method allows for the direct visualization of membrane potential changes in individual bacterial cells.
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
DiSC3(5) stock solution.
-
Test compounds.
-
Positive control (e.g., Gramicidin).[13]
-
Agarose (B213101) pads (1.2% in water or buffer).[5]
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Bacterial Preparation and Staining:
-
Microscopy:
-
Place a small volume of the stained cell suspension on an agarose pad on a microscope slide and cover with a coverslip.
-
Image the cells using both phase-contrast and fluorescence microscopy.
-
To observe depolarization, add the test compound or positive control to the cells on the slide and acquire a time-lapse series of images.
-
Data Analysis: Analyze the fluorescence intensity of individual cells over time. A rapid increase in fluorescence indicates depolarization.
Visualizations
Caption: Mechanism of DiSC3(5) action.
Caption: Plate reader assay workflow.
Considerations and Troubleshooting
-
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can be a barrier to DiSC3(5) uptake.[1][2] The use of outer membrane permeabilizing agents like EDTA or polymyxin B nonapeptide (PMBN) may be necessary, but their effects on membrane potential should be carefully controlled for.[1]
-
Dye and Cell Concentration: Optimal concentrations of DiSC3(5) and bacterial cells should be determined for each bacterial species and experimental condition to achieve a good signal-to-noise ratio.[13][14] High dye concentrations can lead to reduced fluorescence differences between polarized and depolarized states.[14]
-
Buffer Composition: Assays are often performed in buffers rather than growth media. The composition of the buffer, especially the presence of energy sources like glucose, can affect the membrane potential.[5][9]
-
Compound Interference: It is essential to test whether the compounds of interest interfere with DiSC3(5) fluorescence directly. This can be done by measuring the fluorescence of the dye in the presence of the compound without bacteria.
-
Light Sensitivity: DiSC3(5) is light-sensitive, and experiments should be performed in the dark as much as possible to prevent photobleaching.
By following these detailed protocols and considering the key parameters, researchers can effectively utilize DiSC3(5) as a robust tool to investigate bacterial membrane potential, contributing to a deeper understanding of bacterial physiology and the development of new antimicrobial strategies.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 4. Bacterial Dye Release Measures in Response to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DiSC3(5) | this compound | TargetMol [targetmol.com]
- 7. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boosting Drug Discovery: Expanding the Applicability of Fragment Dissolved Molecular Dynamics to Accelerate Binding Mode Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DiSC3(5) in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a cationic, lipophilic fluorescent dye widely recognized for its sensitivity to changes in membrane potential. While extensively used in microbiology to assess bacterial membrane potential, its application in neuroscience is an emerging area with specific use cases. These notes provide detailed protocols and application data for utilizing DiSC3(5) to monitor neuronal activity, with a focus on changes in both mitochondrial and plasma membrane potential.
Principle of Method
DiSC3(5) operates on a mechanism of potential-dependent accumulation and self-quenching. As a positively charged molecule, it accumulates in cells with a negative transmembrane potential, such as neurons at rest. This intracellular accumulation leads to the formation of dye aggregates, which causes a significant quenching of its fluorescence.[1][2] Upon membrane depolarization, the electrochemical gradient driving the dye into the cell is reduced. This causes the dye to be released from the cell or to redistribute within the cell, leading to disaggregation and a subsequent increase in fluorescence intensity.[3][4] This relationship between membrane potential and fluorescence intensity allows for the dynamic monitoring of neuronal activity.
Applications in Neuroscience
The primary applications of DiSC3(5) in neuroscience fall into two main categories:
-
Monitoring Mitochondrial Membrane Potential: Mitochondria play a crucial role in neuronal health and function, and their membrane potential is a key indicator of cellular bioenergetic status. DiSC3(5) has been successfully used to measure changes in mitochondrial membrane potential in cultured neurons, providing insights into neurotoxicity and neuroprotective mechanisms.
-
High-Throughput Screening (HTS) for Ion Channel Modulators: The change in fluorescence of DiSC3(5) upon membrane potential alterations makes it a suitable tool for high-throughput screening assays.[5][6][7] These assays can be used to identify novel compounds that modulate the activity of neuronal ion channels, which are critical targets in drug discovery for a wide range of neurological disorders.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of DiSC3(5) and provides a comparison with other common voltage-sensitive dyes used in neuroscience.
| Parameter | DiSC3(5) | Di-4-ANEPPS | RH795 |
| Typical Concentration | 250 nM - 2 µM[8] | 5 - 10 µM | 0.05 - 0.2 mM[8] |
| Excitation Wavelength | ~622-652 nm[3] | ~475 nm | ~530 nm[8] |
| Emission Wavelength | ~670-672 nm[3] | ~617 nm | ~712 nm[8] |
| Response Time | Slower (ms to s) | Fast (µs to ms) | Fast (µs to ms)[8] |
| Typical Application | Mitochondrial potential, HTS | Action potentials, synaptic potentials | Long-term imaging of neuronal activity[8] |
| Toxicity | Can be cytotoxic at higher concentrations | Phototoxic effects can be significant | Lower phototoxicity than Di-4-ANEPPS[8] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential in Cultured Neurons
This protocol is adapted from methodologies used for assessing mitochondrial function in primary neuronal cultures.
Materials:
-
DiSC3(5) stock solution (1 mM in DMSO)
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Culture medium
-
Confocal microscope with appropriate filter sets (e.g., Cy5)
-
Positive control for depolarization (e.g., FCCP or valinomycin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Preparation: Culture primary neurons on glass-bottom dishes suitable for live-cell imaging. Ensure cells are healthy and have formed a stable network.
-
Dye Loading:
-
Prepare a working solution of DiSC3(5) in pre-warmed culture medium at a final concentration of 250 nM.
-
Remove the existing culture medium from the neurons and replace it with the DiSC3(5) loading solution.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
After incubation, wash the cells once with pre-warmed culture medium to remove excess dye.
-
Place the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C.
-
Acquire a baseline fluorescence reading using an excitation wavelength of ~635 nm and an emission range of 650-700 nm.
-
To induce mitochondrial depolarization, add a positive control such as FCCP (final concentration 1-5 µM) and record the change in fluorescence over time.
-
For drug screening applications, add the test compounds and monitor the fluorescence change.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual neurons or regions of interest over time.
-
Normalize the fluorescence change to the baseline fluorescence (ΔF/F₀). An increase in fluorescence indicates mitochondrial depolarization.
-
Protocol 2: High-Throughput Screening for Ion Channel Modulators
This protocol outlines a general procedure for using DiSC3(5) in a 96- or 384-well plate format for HTS.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or iPSC-derived neurons
-
DiSC3(5) stock solution (1 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Test compounds library
-
Positive control (e.g., high concentration of KCl to induce depolarization)
-
Negative control (vehicle)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed the neuronal cells in 96- or 384-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer. Culture for 24-48 hours.
-
Dye Loading:
-
Prepare a DiSC3(5) loading solution in assay buffer at a final concentration of 0.5 - 2 µM.
-
Remove the culture medium and add the DiSC3(5) loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Using an automated liquid handler or multichannel pipette, add the test compounds, positive control (e.g., KCl to a final concentration of 50 mM), and negative control to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 5-15 minutes at an excitation wavelength of ~620 nm and an emission wavelength of ~670 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the positive and negative controls to determine the percentage of inhibition or activation of ion channels.
-
Identify "hits" as compounds that produce a significant change in fluorescence compared to the controls.
-
Visualizations
References
- 1. Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]
- 4. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
Application Notes and Protocols for Fluorescence Microscopy with 3,3'-Dipropylthiadicarbocyanine iodide (diS-C3(5))
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3'-Dipropylthiadicarbocyanine iodide, commonly known as diS-C3(5), is a lipophilic, cationic fluorescent dye widely utilized for monitoring cell membrane potential.[1][2] As a potentiometric probe, it accumulates in cells with hyperpolarized membranes.[2] This accumulation leads to fluorescence quenching.[2][3] Conversely, membrane depolarization results in the release of the dye from the cells and an increase in fluorescence intensity.[1][2] These characteristics make diS-C3(5) a valuable tool for real-time monitoring of changes in mitochondrial membrane potential and plasma membrane hyperpolarization.[2]
Mechanism of Action
The functionality of diS-C3(5) as a membrane potential sensor is based on its Nernstian distribution across lipid bilayers.[4] The cationic nature of the dye drives its accumulation within cells that maintain a negative membrane potential.[4] Inside the cell, the dye can bind to intracellular components, such as proteins and membranes, and can also form aggregates (dimers or polymers) at high concentrations.[5][6] This aggregation leads to a quenching of its fluorescence.[7]
When the cell membrane depolarizes, the driving force for dye accumulation is reduced, causing the dye to be released from the cell and its internal binding sites.[1][8] This disaggregation and release into the extracellular medium result in a significant increase in fluorescence intensity.[8] Conversely, hyperpolarization increases the dye uptake and quenching.[1] The fluorescence intensity of diS-C3(5) is therefore inversely proportional to the membrane potential.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₂₅H₂₇IN₂S₂ | [9] |
| Molecular Weight | 546.53 g/mol | [9] |
| Excitation Maximum (λex) | 622 nm | In membrane environments.[1][5] Can be excited at 500 nm in DMF.[9] |
| Emission Maximum (λem) | 670 nm | In membrane environments.[1][5] Shifts to 688 nm upon cell hyperpolarization.[1] Emits at 705 nm in DMF.[9] |
| Solubility | Soluble in DMSO and DMF | [1][9] |
| Purity | >98% |
Experimental Protocols
1. Preparation of Staining Solution
-
Stock Solution: Prepare a 1-5 mM stock solution of diS-C3(5) in anhydrous DMSO or ethanol.[2][10]
-
Working Solution: The optimal working concentration should be determined empirically for each cell type and experimental condition, typically ranging from 100 nM to 5 µM.[11] Dilute the stock solution in a suitable buffer (e.g., PBS, HBSS) or cell culture medium to the desired final concentration immediately before use.
2. Staining Protocol for Suspended Cells
-
Harvest cells and resuspend them in the prepared dye working solution at a density of approximately 1 x 10⁶ cells/mL.[2][10]
-
Incubate the cell suspension at 37°C for 2 to 20 minutes, protected from light.[2][10] The incubation time may need optimization depending on the cell type.[2]
-
After incubation, the cells can be analyzed directly by flow cytometry or fluorescence microscopy. For microscopy, it is recommended to wash the cells to remove excess dye.
-
To wash, centrifuge the cell suspension at 1000-1500 rpm for 5 minutes.[2]
-
Carefully remove the supernatant and gently resuspend the cell pellet in pre-warmed (37°C) growth medium or buffer.[2]
-
Repeat the wash step twice for optimal signal-to-noise ratio.[2]
3. Staining Protocol for Adherent Cells
-
Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.
-
Add the prepared diS-C3(5) working solution to the cells, ensuring the entire surface is covered.
-
Incubate at 37°C for 15-30 minutes, protected from light.[11]
-
Remove the staining solution and wash the cells three times with pre-warmed PBS or HBSS.[11]
-
The cells are now ready for imaging. Maintain the cells in a suitable buffer or medium during microscopy.
4. Fluorescence Microscopy Imaging
-
Microscope Setup: Use a fluorescence microscope equipped with filters appropriate for Cy5 or similar far-red fluorophores.[4]
-
Excitation: Use an excitation wavelength around 620-640 nm.
-
Emission: Collect the emission signal around 660-700 nm.
-
Live-Cell Imaging: For time-lapse experiments monitoring changes in membrane potential, ensure the imaging setup maintains the physiological conditions of the cells (e.g., temperature and CO₂ control).
5. Calibration of Membrane Potential (Optional)
To obtain a quantitative measurement of membrane potential, a calibration curve can be generated using the K⁺ ionophore valinomycin (B1682140).[4]
-
Prepare a series of buffers with varying K⁺ concentrations.
-
After staining the cells with diS-C3(5), expose them to these different K⁺ buffers in the presence of a low concentration of valinomycin (e.g., 4-5 µM).[4]
-
The valinomycin will clamp the membrane potential to the Nernst potential for K⁺, which can be calculated from the known intracellular and extracellular K⁺ concentrations.
-
Measure the fluorescence intensity of the cells at each K⁺ concentration and plot it against the calculated membrane potential to generate a calibration curve.[4] This curve can then be used to convert the fluorescence intensity of experimental samples into absolute membrane potential values in millivolts (mV).[4]
Visualizations
Caption: Mechanism of diS-C3(5) fluorescence change with membrane potential.
Caption: General experimental workflow for using diS-C3(5).
Considerations and Troubleshooting
-
Toxicity: Like many fluorescent probes, diS-C3(5) can be toxic to cells, especially at higher concentrations and with prolonged exposure.[1] It has been shown to affect cellular energy metabolism by inhibiting oxidative phosphorylation.[12] It is crucial to use the lowest effective concentration and minimize incubation times.
-
Phototoxicity and Photobleaching: Excitation light can be damaging to cells and can cause photobleaching of the dye. Use the lowest possible light intensity and exposure times during imaging.
-
Dye Aggregation: At high concentrations, the dye can form aggregates that may not respond linearly to membrane potential changes. Proper optimization of the dye concentration is essential.
-
Calibration: For quantitative analysis, it is highly recommended to perform a calibration to relate fluorescence intensity to absolute membrane potential values.[4]
-
Controls: Always include appropriate controls in your experiments, such as unstained cells (to assess autofluorescence) and cells treated with agents known to depolarize (e.g., high extracellular K⁺, gramicidin) or hyperpolarize the membrane.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. DiSC3(5) | this compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential difference and the distribution of ions across the human red blood cell membrane; a study of the mechanism by which the fluorescent cation, diS-C3-(5) reports membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,3ˊ-二丙基硫杂二羰花青碘化物 suitable for fluorescence, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. The effect of the fluorescent probe, this compound, on the energy metabolism of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DiSC3(5) Assay in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) assay in antimicrobial susceptibility testing. This powerful fluorescence-based method allows for the real-time assessment of bacterial cytoplasmic membrane depolarization, a key mechanism of action for many antimicrobial agents.
Introduction
The DiSC3(5) assay is a sensitive and widely used method to investigate the effects of antimicrobial compounds on the membrane potential of bacteria.[1][2][3] The assay relies on the properties of the cationic, lipophilic fluorescent dye, DiSC3(5). In viable, energized bacteria with a negative-inside transmembrane potential, the dye accumulates in the cytoplasmic membrane, leading to self-quenching of its fluorescence.[4][5][6] When an antimicrobial agent disrupts the membrane and causes depolarization, the dye is released into the cytoplasm, resulting in a significant increase in fluorescence intensity.[1][2][3] This de-quenching of fluorescence provides a direct measure of membrane depolarization.
This technique is particularly valuable for:
-
Screening new antimicrobial candidates for membrane-disrupting activity.
-
Elucidating the mechanism of action of novel and existing antibiotics.
-
Studying the kinetics of bacterial membrane damage.
-
Assessing antimicrobial susceptibility in a high-throughput format.[3]
Principle of the DiSC3(5) Assay
The core principle of the DiSC3(5) assay is the voltage-sensitive redistribution of the fluorescent probe between the bacterial cytoplasm and the surrounding medium.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing the DiSC3(5) assay to evaluate the membrane-depolarizing effects of various antimicrobial peptides.
Table 1: Effect of Gramicidin D on Staphylococcus species
| Organism | Peptide Concentration | Observation | Reference |
| S. epidermidis | 0.5–15 µM | Rapid and significant increase in DiSC3(5) fluorescence, indicating complete membrane depolarization. | [6] |
| S. aureus | 0.5–15 µM | Rapid and significant increase in DiSC3(5) fluorescence, indicating complete membrane depolarization. | [6] |
| S. epidermidis | 62.5–125 nM | Slower, sigmoidal increase in DiSC3(5) fluorescence with lower killing efficacy. | [6] |
| S. aureus | 62.5–125 nM | Slower, sigmoidal increase in DiSC3(5) fluorescence with lower killing efficacy. | [6] |
Table 2: Effect of Melittin on Staphylococcus species
| Organism | Peptide Concentration | Observation | Reference |
| S. epidermidis | 0.25–1 µM | Increase in both DiSC3(5) and Propidium Iodide (PI) fluorescence, indicating both depolarization and permeabilization. | [6] |
| S. aureus | 0.25–1 µM | Increase in both DiSC3(5) and Propidium Iodide (PI) fluorescence, indicating both depolarization and permeabilization. | [6] |
| S. epidermidis | 62.5–125 nM (sub-MIC) | Primarily an increase in PI fluorescence, suggesting membrane permeabilization as the key event. | [6] |
| S. aureus | 62.5–125 nM (sub-MIC) | Primarily an increase in PI fluorescence, suggesting membrane permeabilization as the key event. | [6] |
Table 3: Assay Parameters for Different Bacterial Species
| Parameter | Staphylococcus aureus | Escherichia coli | Reference |
| Bacterial Density | OD600 of 0.05 - 0.3 | OD600 of 0.05 | [2][7] |
| DiSC3(5) Concentration | 0.4 - 1 µM | 0.1 - 0.8 µM | [2][4][7][8] |
| Buffer System | 5 mM HEPES, 20 mM glucose, pH 7.4 | 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2 | [2][9] |
| Excitation Wavelength | 622 nm | 622 nm | [2][9] |
| Emission Wavelength | 670 nm | 670 nm | [2][9] |
Experimental Protocols
The following are detailed protocols for performing the DiSC3(5) assay on Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
General Workflow
Protocol for Staphylococcus aureus
This protocol is adapted from methodologies described in the literature.[2][4][7]
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton (MH) Broth
-
5 mM HEPES buffer with 20 mM glucose, pH 7.4
-
DiSC3(5) stock solution (e.g., 400 µM in ethanol (B145695) or DMSO)
-
KCl stock solution (e.g., 4 M)
-
Antimicrobial agent of interest
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Bacterial Culture: Inoculate S. aureus in TSB or MH broth and grow overnight at 37°C with shaking. The following day, subculture into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).[2]
-
Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 3000 rpm for 10 minutes). Wash the pellet twice with the HEPES buffer.[2]
-
Cell Resuspension: Resuspend the washed cells in the HEPES buffer to a final OD600 of 0.05.[2][4]
-
Potassium Chloride Addition: Add KCl to the cell suspension to a final concentration of 100-200 mM and incubate at room temperature with shaking for 30 minutes. This step helps to equilibrate the intracellular and extracellular K+ concentrations.[2][4]
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.4-0.8 µM. Incubate in the dark at room temperature with shaking for 40 minutes to allow the dye to accumulate in the polarized membranes.[2][4]
-
Assay Setup: Transfer 200 µL of the cell-dye suspension to each well of a black 96-well plate.
-
Baseline Reading: Place the plate in a fluorescence microplate reader set to 37°C. Measure the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm) for 5-10 minutes, or until a stable signal is achieved.[1]
-
Antimicrobial Addition: Add the antimicrobial agent at the desired concentrations to the respective wells. Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (vehicle).
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization. The rate and extent of the fluorescence increase can be used to quantify the antimicrobial activity.
Protocol for Escherichia coli
This protocol is adapted from established methods for Gram-negative bacteria.[2][8][9]
Materials:
-
Escherichia coli strain (e.g., ATCC 25922)
-
Luria-Bertani (LB) Broth or MH Broth
-
5 mM HEPES buffer with 20 mM glucose and 100 mM KCl, pH 7.2
-
DiSC3(5) stock solution (e.g., 400 µM in ethanol or DMSO)
-
Antimicrobial agent of interest
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture: Grow E. coli overnight in LB or MH broth at 37°C with shaking. Subculture into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.3-0.5).[9]
-
Cell Preparation: Harvest the cells by centrifugation and wash twice with the HEPES buffer.[9]
-
Cell Resuspension: Resuspend the cells in the HEPES buffer to a final OD600 of 0.05.[8]
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.1-0.8 µM and incubate at room temperature with shaking for 60-90 minutes in the dark.[2][8]
-
Assay Setup: Aliquot 200 µL of the cell-dye mixture into the wells of a black 96-well plate.
-
Baseline Reading: Measure the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm) until the signal stabilizes.[9]
-
Antimicrobial Addition: Add the antimicrobial agent to the wells.
-
Kinetic Measurement: Monitor the fluorescence kinetically for 30-60 minutes.
-
Data Analysis: Analyze the fluorescence data as described for S. aureus.
Combined DiSC3(5) and Propidium Iodide (PI) Assay
To simultaneously assess membrane depolarization and permeabilization, the DiSC3(5) assay can be combined with the use of Propidium Iodide (PI), a fluorescent intercalating agent that can only enter cells with compromised membranes.[1][5][6]
Protocol Modification:
-
During the dye loading step, add both DiSC3(5) (e.g., 400 nM) and PI (e.g., 5 µg/mL) to the bacterial suspension.[1][6]
-
During the fluorescence measurement, acquire data at two different wavelength pairs:
-
DiSC3(5): Excitation ~622 nm, Emission ~670 nm
-
PI: Excitation ~535 nm, Emission ~617 nm
-
-
This dual-dye approach allows for the differentiation between agents that only depolarize the membrane and those that cause more significant damage leading to pore formation and permeabilization.[5][6]
Important Considerations and Troubleshooting
-
Optimization is Key: The optimal concentrations of DiSC3(5) and bacterial cells may vary depending on the bacterial species and growth conditions. It is crucial to perform initial optimization experiments.[3]
-
Dye-Compound Interactions: Test for any potential quenching or enhancement of DiSC3(5) fluorescence by the antimicrobial compound itself in the absence of bacteria.
-
Controls: Always include positive (e.g., gramicidin, valinomycin) and negative (vehicle) controls to ensure the assay is performing correctly.
-
Photobleaching: Minimize exposure of the dye to light to prevent photobleaching.
-
Data Interpretation: A rapid and large increase in fluorescence is indicative of potent membrane-depolarizing activity. The kinetics of the fluorescence change can provide insights into the speed of action of the antimicrobial.
By following these detailed application notes and protocols, researchers can effectively employ the DiSC3(5) assay to gain valuable insights into the membrane-disrupting properties of antimicrobial agents.
References
- 1. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptide CMA3 Derived from the CA-MA Hybrid Peptide: Antibacterial and Anti-inflammatory Activities with Low Cytotoxicity and Mechanism of Action in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.tulane.edu [medicine.tulane.edu]
Application Notes and Protocols for Measuring Dynamic Changes in Membrane Potential with DiSC3(5)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The membrane potential is a critical parameter in cellular physiology, playing a pivotal role in processes such as ATP synthesis, ion transport, and signal transduction.[1] Dynamic changes in membrane potential are indicative of cellular health and are often modulated by pharmacological agents. The lipophilic cationic cyanine (B1664457) dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), is a widely used fluorescent probe for monitoring these changes in real-time.[2][3][4]
DiSC3(5) accumulates in cells with a negative inside membrane potential, a process that leads to self-quenching of its fluorescence.[2][4][5] Disruption of the membrane potential, or depolarization, results in the release of the dye into the extracellular medium, causing a significant increase in fluorescence intensity (dequenching).[4][5][6] This property makes DiSC3(5) a sensitive tool for studying the effects of antimicrobial peptides, ion channel modulators, and other membrane-active compounds.[6][7]
Mechanism of Action
The functionality of DiSC3(5) as a membrane potential probe is based on its cationic and hydrophobic nature, which allows it to readily partition into lipid bilayers.[2][5] In energized cells with a significant negative transmembrane potential, the dye is driven across the membrane and accumulates in the cytoplasm.[2][3] This high intracellular concentration leads to the formation of non-fluorescent aggregates (self-quenching). When the membrane depolarizes, the driving force for dye accumulation is reduced, and the dye is released from the cell, leading to a measurable increase in fluorescence as the aggregates dissociate.[4][5]
Caption: Mechanism of DiSC3(5) as a membrane potential probe.
Applications
DiSC3(5) is a versatile probe with a range of applications in life sciences research and drug development:
-
Antimicrobial Research: To study the membrane-disrupting effects of novel antibiotics and antimicrobial peptides on bacteria.[5][6]
-
Mitochondrial Studies: To assess mitochondrial membrane potential, a key indicator of mitochondrial health and function.[8][9][10]
-
Drug Screening: For high-throughput screening of compounds that modulate ion channel activity or membrane integrity.
-
Cell Physiology: To investigate fundamental cellular processes that involve changes in membrane potential.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the use of DiSC3(5) in various applications.
| Parameter | Value | Reference(s) |
| Excitation Wavelength | 622 nm | [8][11] |
| Emission Wavelength | 670 nm | [8][11] |
| Stock Solution Solvent | DMSO or Ethanol | [8] |
| Stock Solution Concentration | 1-5 mM | [8] |
| IC50 (Mitochondrial NAD inhibition) | 8 µM | [8] |
Table 1: General Properties of DiSC3(5).
| Cell Type/Organism | Recommended DiSC3(5) Concentration | Recommended Cell Density (OD600) | Reference(s) |
| Bacillus subtilis | 1 µM | 0.2 | [3] |
| Staphylococcus aureus | 1 µM | 0.3 | [3] |
| Escherichia coli | 0.5 - 2 µM | 0.3 | [2][5] |
| Salmonella enterica | Not specified | Not specified | [1][5] |
| Adherent Cells | Varies (requires optimization) | N/A | [8][12] |
| Suspension Cells | Varies (requires optimization) | 1 x 10^6 cells/mL | [8][12] |
Table 2: Recommended Concentrations for Different Cell Types.
Experimental Protocols
Protocol 1: Fluorometric Measurement of Bacterial Membrane Potential
This protocol is adapted for measuring changes in membrane potential in bacterial suspensions using a fluorometer or microplate reader.
Caption: Experimental workflow for fluorometric membrane potential measurement.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., LB Broth)
-
DiSC3(5) stock solution (1-5 mM in DMSO)
-
Test compound(s)
-
Fluorometer or microplate reader with appropriate filters (Excitation: ~622 nm, Emission: ~670 nm)
-
Black-walled, clear-bottom microplates (for plate reader) or quartz cuvettes (for fluorometer)
-
BSA (optional, to reduce dye absorption to surfaces)[3]
Procedure:
-
Cell Preparation: Grow bacteria to the early-mid logarithmic phase. Dilute the culture to the desired optical density (e.g., OD600 of 0.2 for B. subtilis or 0.3 for S. aureus) in pre-warmed growth medium.[3] For Gram-negative bacteria, washing and resuspending in a buffer like PBS may be necessary, but can introduce artifacts.[5]
-
Assay Setup: Transfer the diluted cell suspension to the wells of a microplate or a cuvette.
-
Baseline Reading: Measure the background fluorescence of the cell suspension for 2-3 minutes to establish a baseline.[3]
-
Dye Addition: Add DiSC3(5) to a final concentration of 0.5-2 µM.[2][3][5] Ensure the final DMSO concentration is around 1% to maintain dye solubility.[2][3]
-
Quenching: Monitor the fluorescence until a stable, quenched signal is achieved. This indicates the uptake of the dye by the polarized cells.
-
Compound Addition: Add the test compound (e.g., antimicrobial peptide) and immediately begin recording the fluorescence.
-
Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.[4]
Protocol 2: Microscopic Analysis of Membrane Potential
This protocol allows for the single-cell visualization of membrane potential changes.
Caption: Experimental workflow for microscopic membrane potential analysis.
Materials:
-
Bacterial culture in logarithmic growth phase
-
DiSC3(5) stock solution (1-5 mM in DMSO)
-
Test compound(s)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
-
Microscope slides and coverslips
-
Agarose (B213101) pads (optional, for cell immobilization)[13]
Procedure:
-
Cell Staining: Incubate the bacterial cell suspension with DiSC3(5) (e.g., 2 µM) directly in the growth medium for approximately 5 minutes with shaking.[2][3]
-
Slide Preparation: Place a small volume of the stained cell suspension onto a microscope slide. An agarose pad can be used to immobilize the cells.[13]
-
Imaging: Observe the cells under the fluorescence microscope. Polarized cells will show minimal fluorescence due to quenching.
-
Treatment: To observe the effect of a compound, it can be added to the cell suspension before preparing the slide or carefully introduced to the slide during imaging.
-
Image Acquisition: Capture images before and after the addition of the test compound. A loss of intracellular fluorescence and an increase in background fluorescence indicate depolarization.
Protocol 3: Staining of Adherent and Suspension Eukaryotic Cells
This protocol provides a general guideline for staining mammalian cells. Optimization of dye concentration and incubation time is crucial for each cell type.
Materials:
-
Adherent or suspension cells
-
Complete growth medium
-
DiSC3(5) stock solution (1-5 mM in DMSO or Ethanol)
-
Sterile glass coverslips (for adherent cells)
-
Centrifuge
Procedure for Suspension Cells: [8][12]
-
Cell Preparation: Adjust the cell density to 1 x 10^6 cells/mL in the desired staining buffer or medium.
-
Staining: Add the DiSC3(5) working solution and incubate at 37°C for 2-20 minutes. The optimal time should be determined empirically.
-
Washing: Centrifuge the cell suspension at 1000-1500 rpm for 5 minutes.
-
Resuspension: Remove the supernatant and gently resuspend the cells in pre-warmed growth medium.
-
Repeat Washing: Repeat the centrifugation and resuspension steps twice.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Procedure for Adherent Cells: [8][12]
-
Cell Seeding: Culture adherent cells on sterile glass coverslips.
-
Staining: Remove the coverslip from the growth medium, drain excess medium, and place it in a humidified chamber. Add the DiSC3(5) working solution to cover the cells and incubate at 37°C for 2-20 minutes.
-
Washing: Drain the staining solution and wash the coverslip by incubating with pre-warmed growth medium for 5-10 minutes. Repeat this wash step two to three times.
-
Analysis: The cells on the coverslip are ready for imaging.
Troubleshooting and Considerations
-
Dye Solubility: Maintaining a final DMSO concentration of at least 0.5-1% is critical for DiSC3(5) solubility and to avoid aggregation in aqueous solutions.[2][3]
-
Outer Membrane of Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can be a barrier to DiSC3(5) uptake. Permeabilizing agents like polymyxin (B74138) B nonapeptide (PMBN) or EDTA may be required, but their effects on membrane potential must be considered.[1][5]
-
Dye-Compound Interactions: It is important to test for any direct interactions between the test compound and DiSC3(5) that could affect its fluorescence properties.
-
Cell Density and Dye Concentration: The optimal ratio of cell density to dye concentration should be determined for each new bacterial species or cell line to achieve a good signal-to-noise ratio.[3]
-
Mitochondrial versus Plasma Membrane Potential: In eukaryotic cells, DiSC3(5) can accumulate in both the cytoplasm (driven by the plasma membrane potential) and the mitochondria (driven by the mitochondrial membrane potential).[9] Careful use of controls, such as mitochondrial uncouplers (e.g., FCCP), is necessary to distinguish between these two potentials.[9]
-
Toxicity: At higher concentrations, DiSC3(5) can inhibit mitochondrial respiration and affect cellular energy metabolism.[8][14] It is advisable to use the lowest concentration that provides a reliable signal.
References
- 1. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 7. air.uniud.it [air.uniud.it]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mitochondrial membrane potential in lymphocytes as monitored by fluorescent cation diS-C3-(5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. caymanchem.com [caymanchem.com]
Application Notes: Multiparameter Analysis Combining DiSC3(5) with Other Fluorescent Probes
Introduction
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely used to measure plasma and mitochondrial membrane potential.[1][2][3] As a potentiometric probe, it accumulates in cells with polarized membranes, leading to fluorescence quenching.[2][4][5] Upon membrane depolarization, the dye is released into the extracellular medium, resulting in a significant increase in fluorescence intensity.[2][3][4] This characteristic makes DiSC3(5) a powerful tool for assessing cell health, cytotoxicity, and the mode of action of various compounds, including antimicrobial peptides.[2][6]
Simultaneously measuring multiple cellular parameters provides a more comprehensive understanding of complex biological processes. Combining DiSC3(5) with other fluorescent probes allows for the correlation of membrane potential changes with other critical events such as fluctuations in intracellular calcium, loss of membrane integrity, or changes in cell viability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to perform such multiparameter analyses.
Mechanism of DiSC3(5)
The cationic nature of DiSC3(5) allows it to be driven across polarized membranes by the negative-inside membrane potential.[5] In the highly concentrated environment inside the cell or mitochondria, the dye molecules aggregate, which causes their fluorescence to be quenched.[5][7] When the membrane depolarizes (becomes less negative inside), the driving force for accumulation is lost, and the dye is released from the cell, leading to disaggregation and a subsequent increase in fluorescence.[2][3][7]
Probe Compatibility and Spectral Data
Successful multiparameter fluorescence analysis hinges on the spectral compatibility of the chosen probes. The probes must have sufficiently separated excitation and/or emission spectra to allow for their signals to be distinguished using appropriate optical filters. DiSC3(5) has excitation and emission maxima in the far-red region of the spectrum, which minimizes interference from cellular autofluorescence and makes it compatible with a range of probes that fluoresce in the blue, green, or orange regions.[1][3][8]
Below is a summary of DiSC3(5) and spectrally compatible probes for multiparameter analysis.
| Probe Name | Parameter Measured | Excitation Max (nm) | Emission Max (nm) | Notes on Compatibility with DiSC3(5) |
| DiSC3(5) | Membrane Potential | ~622[1][3][8][9] | ~670[1][3][8][9] | Far-red dye, good for combining with blue/green/orange probes. |
| Fura-2, AM | Intracellular Calcium [Ca²⁺]ᵢ | 340 / 380 (Ratiometric)[10] | ~510[11] | Excellent spectral separation. Fura-2 is excited in the UV range, far from DiSC3(5)'s excitation.[10] |
| Calcein AM | Cell Viability / Integrity | ~495 | ~515 | Excellent spectral separation. Calcein's green fluorescence is easily distinguished from DiSC3(5)'s far-red signal. |
| Propidium Iodide (PI) | Membrane Permeability / Cell Death | ~535 | ~617 | Good spectral separation. PI's orange/red emission can be distinguished from DiSC3(5) with appropriate filter sets.[12] |
Application Note 1: Simultaneous Measurement of Membrane Potential and Intracellular Calcium
Scientific Rationale
Changes in plasma membrane potential are intrinsically linked to intracellular calcium signaling. Depolarization of the cell membrane can activate voltage-gated calcium channels, leading to an influx of Ca²⁺ and a rise in cytosolic calcium concentration ([Ca²⁺]ᵢ).[13] This interplay is fundamental in many physiological processes, including neurotransmission, muscle contraction, and cellular activation.[14] By simultaneously measuring membrane potential with DiSC3(5) and [Ca²⁺]ᵢ with a probe like Fura-2, researchers can directly investigate the cause-and-effect relationship between these two critical second messengers.
Signaling Pathway Visualization
Recommended Probe Combination
-
Membrane Potential: DiSC3(5)
-
Intracellular Calcium: Fura-2, AM
Fura-2 is a ratiometric indicator, meaning the ratio of its fluorescence emission when excited at two different wavelengths (340 nm and 380 nm) is used to calculate [Ca²⁺]ᵢ.[10] This method is robust as it corrects for variations in dye concentration, cell thickness, and photobleaching.[10][15] Its UV excitation and blue/green emission are spectrally distant from DiSC3(5), preventing signal bleed-through.
Detailed Experimental Protocol
This protocol is designed for use with a fluorescence microplate reader or a microscope equipped with appropriate filter sets and a perfusion system.
1. Reagent Preparation:
-
DiSC3(5) Stock Solution (1 mM): Dissolve 0.55 mg of DiSC3(5) in 1 mL of high-quality DMSO.[8] Store at -20°C, protected from light.
-
Fura-2, AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2, AM in 50 µL of high-quality DMSO.[15] It is often helpful to add Pluronic F-127 (20% solution) to aid solubilization. Store at -20°C.
-
Physiological Saline Buffer (e.g., HBSS): Hank's Balanced Salt Solution or a similar buffer containing Ca²⁺ and Mg²⁺. For calibration, prepare Ca²⁺-free buffer and high-K⁺ buffer (e.g., replacing NaCl with KCl).
2. Cell Preparation and Dye Loading:
-
Seed cells onto black, clear-bottom 96-well plates (for plate readers) or glass coverslips (for microscopy) and culture to the desired confluency.
-
Prepare a Fura-2 loading buffer by diluting the Fura-2, AM stock solution into the physiological saline buffer to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and wash once with the saline buffer.
-
Add the Fura-2 loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.[16]
-
Wash the cells twice with the saline buffer to remove extracellular Fura-2, AM.
-
Prepare a DiSC3(5) loading buffer by diluting the DiSC3(5) stock solution into the saline buffer to a final concentration of 0.5-2 µM.
-
Add the DiSC3(5) loading buffer to the Fura-2-loaded cells and incubate at 37°C for 15-30 minutes.[17] The cells are now ready for measurement. Do not wash out the DiSC3(5) , as its fluorescence is measured based on its equilibrium across the membrane.
3. Data Acquisition:
-
Instrument Setup:
-
Fura-2: Set excitation wavelengths to 340 nm and 380 nm. Set emission wavelength to 510 nm.
-
DiSC3(5): Set excitation wavelength to ~620 nm and emission to ~670 nm.
-
-
Baseline Measurement: Record the baseline fluorescence for both Fura-2 (ratio of 340/380 excitation) and DiSC3(5) for several minutes to ensure a stable signal.
-
Stimulation: Add the experimental compound (e.g., agonist, ionophore, or toxin) and continue recording the fluorescence changes over time for both probes.
-
Controls: Use appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., high concentration of KCl).
Experimental Workflow Visualization
Application Note 2: Assessing Cytotoxicity via Membrane Potential and Permeability
Scientific Rationale
A common mechanism of cytotoxicity involves the disruption of the plasma membrane. This can manifest as an early event of membrane depolarization (loss of ion gradients) followed by a later event of membrane permeabilization (formation of pores large enough to allow passage of larger molecules). Combining DiSC3(5) with Propidium Iodide (PI) allows for the temporal resolution of these two distinct events.[12] DiSC3(5) will report on the initial depolarization, while PI, a nuclear stain that is excluded by intact membranes, will only enter and fluoresce upon significant membrane permeabilization, indicating late-stage apoptosis or necrosis.
Logical Relationship Visualization
Recommended Probe Combination
-
Membrane Potential: DiSC3(5)
-
Membrane Permeability: Propidium Iodide (PI)
This combination is powerful for mechanistic studies of antimicrobial agents or cytotoxic drugs.[12] The significant spectral separation between PI (Ex/Em ~535/617 nm) and DiSC3(5) (Ex/Em ~622/670 nm) allows for their simultaneous use with minimal signal crossover, provided that appropriate bandpass filters are used.[12]
Detailed Experimental Protocol
This protocol is optimized for a fluorescence microplate reader to assess cytotoxicity in a high-throughput format.
1. Reagent Preparation:
-
DiSC3(5) Stock Solution (1 mM): Prepare as described in Application Note 1.
-
Propidium Iodide (PI) Stock Solution (1 mg/mL): Dissolve PI in water or buffer. Store at 4°C, protected from light.
-
Assay Buffer: A suitable physiological buffer such as PBS with glucose or HBSS.
2. Assay Procedure:
-
Harvest and wash cells (or bacteria), then resuspend them in the assay buffer to a specific density (e.g., 1x10⁶ cells/mL for mammalian cells or an OD₆₀₀ of 0.2 for bacteria).[5][18]
-
Aliquot the cell suspension into the wells of a black, clear-bottom 96-well plate.
-
Add DiSC3(5) to each well to a final concentration of 0.5-2 µM and incubate in the dark for 15-30 minutes to allow the dye to equilibrate and quench.
-
Add PI to each well to a final concentration of 1-5 µg/mL.
-
Measure the baseline fluorescence for both DiSC3(5) (Ex/Em ~622/670 nm) and PI (Ex/Em ~535/617 nm).
-
Add the test compounds at various concentrations to the wells. Include a negative (vehicle) control and a positive control (e.g., a known membrane-disrupting agent like melittin (B549807) or gramicidin).[12]
-
Immediately begin kinetic measurements on the plate reader, recording fluorescence from both channels every 1-2 minutes for a period of 1-2 hours.
3. Data Analysis:
-
For each well, normalize the fluorescence data to the baseline reading (F/F₀).
-
Plot the normalized fluorescence intensity over time for both the DiSC3(5) and PI channels.
-
Compare the kinetics of the fluorescence increase. A rapid increase in DiSC3(5) fluorescence followed by a delayed increase in PI fluorescence indicates a mechanism involving initial depolarization followed by permeabilization. A simultaneous increase in both signals may suggest rapid and severe membrane disruption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Video: Simultaneous Measurements of Intracellular Calcium and Membrane Potential in Freshly Isolated and Intact Mouse Cerebral Endothelium [jove.com]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of membrane potential and intracellular Ca(2+) of arteriolar endothelium and smooth muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Monitoring Receptor-Mediated Changes in [Ca2+]i using Single- and Dual-Wavelength Detection [moleculardevices.com]
- 16. Intracellular Calcium Measurements [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
optimizing DiSC3(5) signal-to-noise ratio in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio of DiSC3(5) experiments for measuring membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using DiSC3(5) to measure membrane potential?
A1: DiSC3(5) is a cationic and hydrophobic fluorescent dye. Due to its positive charge, it accumulates in cells with a negative inside membrane potential (i.e., polarized cells). This accumulation leads to a high intracellular concentration, causing the dye's fluorescence to self-quench. When the cell membrane depolarizes, the dye is released back into the extracellular medium, leading to dequenching and a measurable increase in fluorescence.[1][2][3][4]
Q2: What are the critical parameters to optimize for a good signal-to-noise ratio?
A2: The two most critical parameters to optimize are the DiSC3(5) concentration and the cell density.[5] Higher dye concentrations can lead to stronger overall fluorescence but may reduce the difference in fluorescence between polarized and depolarized cells. Similarly, increased cell density can also diminish this difference.[5] It is crucial to determine the optimal balance for your specific cell type and experimental conditions.
Q3: How can I improve the solubility of DiSC3(5) in my experiments?
A3: DiSC3(5) is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6][7] Maintaining a final DMSO concentration of 0.5-1% in the assay is often crucial for the dye's solubility and fluorescence.[5] Insufficient DMSO can lead to poor dye solubility and reduced cellular fluorescence.[5]
Q4: I am working with Gram-negative bacteria. Are there special considerations?
A4: Yes, the outer membrane of Gram-negative bacteria can act as a barrier to DiSC3(5) uptake, complicating measurements.[2] It may be necessary to use outer membrane permeabilizing agents, such as polymyxin (B74138) B nonapeptide (PMBN), to facilitate dye entry.[2] However, it's important to ensure these agents do not independently affect the inner membrane potential at the concentrations used.
Q5: Can DiSC3(5) be used for long-term time-lapse microscopy?
A5: DiSC3(5) has been observed to be growth inhibitory for some bacteria, such as B. subtilis, making it unsuitable for long-term time-lapse experiments.[5] For such applications, an alternative voltage-sensitive dye like DiBAC4(3), which is an anionic dye with an opposite fluorescence response to membrane potential changes, may be more appropriate as it has been shown to be less toxic.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | - Suboptimal dye or cell concentration.- Poor dye solubility.- Insufficient incubation time.- Instrument settings not optimized. | - Titrate DiSC3(5) concentration (e.g., 0.5-2 µM) and cell density (e.g., OD600 of 0.1-0.3) to find the optimal ratio.[5]- Ensure a final DMSO concentration of 0.5-1% in the assay medium.[5]- Optimize incubation time (typically 5-20 minutes) to allow for sufficient dye uptake and fluorescence quenching.[5][6]- Use appropriate excitation (approx. 622 nm) and emission (approx. 670 nm) filters and optimize gain settings on the fluorometer or microscope.[6][8] |
| High Background Fluorescence / Low Signal-to-Noise Ratio | - Dye binding to plastic surfaces.- Dye aggregation.- Photobleaching or phototoxicity. | - Add Bovine Serum Albumin (BSA) (e.g., 0.5 mg/ml) to the medium to reduce DiSC3(5) absorption to polystyrene microplates.[5]- Ensure adequate DMSO concentration for dye solubility.[5]- Minimize exposure to excitation light. Use neutral density filters or reduce laser power and exposure times.[9][10] |
| No or Poor Response to Depolarizing Agent | - Ineffective depolarizing agent.- Cell viability issues.- For Gram-negative bacteria, insufficient outer membrane permeability. | - Use a known potent depolarizing agent like gramicidin (B1672133) or valinomycin (B1682140) as a positive control.[5][11]- Ensure cells are in a logarithmic growth phase and metabolically active.[5]- Consider using an outer membrane permeabilizer like PMBN for Gram-negative strains.[2] |
| Inconsistent or Irreproducible Results | - Variations in cell density or growth phase.- Inconsistent incubation times or temperatures.- Pipetting errors. | - Standardize cell harvesting and dilution procedures to ensure consistent cell densities.[5]- Maintain consistent incubation times and temperatures for all samples.- Use calibrated pipettes and ensure thorough mixing. |
Experimental Protocols
General Protocol for Fluorometric Measurement of Membrane Depolarization
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Culture cells to the early to mid-logarithmic growth phase.
-
Dilute the cell culture in pre-warmed growth medium (or an appropriate buffer) to the optimized optical density (e.g., OD600 of 0.2 for B. subtilis).[5]
-
If using microplates, consider adding BSA to the medium to a final concentration of 0.5 mg/ml to prevent dye adhesion to the plastic.[5]
-
-
Assay Setup:
-
Dye Loading:
-
Add DiSC3(5) (from a DMSO stock) to a final concentration that has been optimized for your system (e.g., 1 µM). Ensure the final DMSO concentration is between 0.5-1%.[5]
-
Monitor the fluorescence quenching until a stable signal is achieved, indicating dye uptake and self-quenching in polarized cells.[5]
-
-
Measurement of Depolarization:
-
Add the compound of interest and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
As a positive control, add a known depolarizing agent (e.g., gramicidin or valinomycin) to a separate sample to confirm the maximum dequenching signal.[5]
-
Quantitative Data Summary
| Parameter | Bacillus subtilis | Staphylococcus aureus | General Eukaryotic Cells |
| Optimal OD600 | 0.2[5] | 0.3[5] | 1x10^6 cells/mL[6][7] |
| DiSC3(5) Concentration | 1 µM[5] | 1 µM[5] | 1-5 µM (titration recommended)[7] |
| Incubation Time | ~5 minutes[5] | ~5 minutes[5] | 2-20 minutes (optimization needed)[6][7] |
| Excitation Wavelength | ~610-622 nm[5][6] | ~610-622 nm[5][6] | ~622 nm[6] |
| Emission Wavelength | ~660-670 nm[5][6] | ~660-670 nm[5][6] | ~670 nm[6] |
Visualizations
Caption: Mechanism of DiSC3(5) in measuring membrane potential.
References
- 1. mdpi.com [mdpi.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: DiSC3(5) Staining and the Influence of DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing the membrane potential-sensitive dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). Particular focus is given to the critical role of dimethyl sulfoxide (B87167) (DMSO) concentration in achieving optimal staining and avoiding common experimental pitfalls.
Troubleshooting Guide
This section addresses specific issues that may arise during DiSC3(5) staining experiments, with a focus on problems related to DMSO concentration.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Insufficient DMSO concentration: DiSC3(5) has poor aqueous solubility and requires DMSO to remain in solution. Lower than optimal DMSO concentrations can lead to dye precipitation and reduced cellular fluorescence.[1] | Ensure the final DMSO concentration in the cell suspension is between 0.5% and 2%. A concentration of 1% is often reported as critical for good solubility and fluorescence.[1][2] |
| Low dye concentration: The concentration of DiSC3(5) may be too low for detection. | Optimize the DiSC3(5) concentration. A starting concentration of 1 µM is commonly used for bacteria.[1] | |
| Low cell density: A low number of cells will result in a weak overall signal. | Optimize cell density. For instance, an OD600 of 0.2 for B. subtilis and 0.3 for S. aureus has been found to be effective.[1] | |
| High Background Fluorescence | Dye binding to plasticware: DiSC3(5) can adhere to the surface of polystyrene microtiter plates, leading to high background readings.[1] | Add Bovine Serum Albumin (BSA) to the assay medium at a concentration of 0.5 mg/ml to reduce non-specific binding of the dye to plastic surfaces.[1] |
| Excessive dye concentration: While higher dye concentrations increase the overall signal, they can also reduce the fluorescence difference between polarized and depolarized cells, effectively increasing the relative background.[1] | Titrate the DiSC3(5) concentration to find the optimal balance between signal and background. | |
| Inconsistent or Irreproducible Results | Incomplete dye solubilization: If the DiSC3(5) stock solution is not properly prepared or if the final DMSO concentration is too low, the dye may not be fully dissolved, leading to variability. | Prepare the DiSC3(5) stock solution in 100% DMSO.[3][4] Ensure the final DMSO concentration in the assay is sufficient to maintain solubility (0.5-2%).[1][2][5] |
| Cell health and energization: The assay relies on the accumulation of the dye in energized cells with a membrane potential. Poorly energized or unhealthy cells will not accumulate the dye effectively. | Use cells in the early to mid-logarithmic growth phase. Ensure proper aeration and incubation at the correct growth temperature to maintain cell energization.[1] | |
| Cell Death or Altered Morphology | High DMSO concentration: While necessary for dye solubility, high concentrations of DMSO can be toxic to cells, leading to membrane damage and cell death.[6][7] | Avoid final DMSO concentrations above 2%. If cell viability is a concern, perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell type. |
| Phototoxicity: Although not directly related to DMSO, prolonged exposure to excitation light can damage cells. | Minimize the exposure time of stained cells to the excitation light source. |
Frequently Asked Questions (FAQs)
Q1: Why is DMSO necessary for DiSC3(5) staining?
A1: DiSC3(5) is a hydrophobic molecule with limited solubility in aqueous solutions. DMSO is an effective organic solvent that is required to dissolve DiSC3(5) and maintain it in a monomeric, fluorescent state in the experimental buffer, allowing it to partition into the cell membrane.[1]
Q2: What is the optimal final concentration of DMSO for DiSC3(5) staining?
A2: A final DMSO concentration of 0.5% to 2% is generally recommended.[2][5] Several studies have highlighted that maintaining a 1% DMSO concentration is critical for achieving good solubility and fluorescence of the dye.[1] Lower concentrations can result in significantly reduced cellular fluorescence.[1]
Q3: Can a high concentration of DMSO affect my experiment?
A3: Yes. While essential for dye solubility, higher concentrations of DMSO (typically above 2%) can have detrimental effects on cell morphology and viability.[6] It is important to keep the DMSO concentration consistent across all samples, including controls, to ensure that any observed effects are not due to the solvent.[8][9]
Q4: I am observing a decrease in fluorescence after adding DiSC3(5) to my cells. Is this normal?
A4: Yes, this is the expected behavior of DiSC3(5). This cationic dye accumulates in cells with a polarized membrane potential. This accumulation leads to the formation of non-fluorescent aggregates, causing a quenching of the overall fluorescence signal.[1][8][10] Upon membrane depolarization, the dye is released from the cells, leading to dequenching and an increase in fluorescence.[1][8][10]
Q5: How should I prepare my DiSC3(5) stock solution?
A5: DiSC3(5) stock solutions should be prepared in 100% DMSO at a concentration of 1-5 mM.[11] These stock solutions should be stored protected from light at -20°C.[4]
Experimental Protocols
General Protocol for DiSC3(5) Staining in Bacteria
This protocol is a general guideline and may require optimization for specific bacterial species and experimental conditions.
-
Cell Culture: Grow bacteria to the early to mid-logarithmic phase (e.g., OD600 of 0.2-0.3).[1]
-
Cell Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cells with the desired assay buffer (e.g., PBS with glucose).
-
Resuspend the cells in the pre-warmed assay buffer to the desired optical density.
-
-
Assay Setup:
-
If using a microplate reader, add Bovine Serum Albumin (BSA) to the assay buffer to a final concentration of 0.5 mg/ml to prevent the dye from binding to the plastic.[1]
-
Transfer the cell suspension to the wells of a black, clear-bottom microplate.
-
-
Baseline Measurement: Measure the background fluorescence of the cell suspension before adding the dye. The excitation and emission wavelengths for DiSC3(5) are typically around 622 nm and 670 nm, respectively.[11][12]
-
Dye Addition:
-
Prepare a working solution of DiSC3(5) in the assay buffer.
-
Add the DiSC3(5) working solution to the cell suspension to achieve the desired final dye concentration (e.g., 1 µM).
-
Crucially, ensure that the final concentration of DMSO in the cell suspension is between 0.5% and 1%. [1]
-
-
Staining and Signal Quenching: Incubate the cells with the dye for approximately 5 minutes, or until a stable, quenched fluorescence signal is achieved.[1] This indicates the uptake of the dye by polarized cells.
-
Induction of Depolarization: Add the compound of interest or a positive control for depolarization (e.g., the ionophore gramicidin) to the cell suspension.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the dequenching of the DiSC3(5) signal, which corresponds to membrane depolarization.
Data Presentation
Summary of Recommended DMSO Concentrations for DiSC3(5) Staining
| Parameter | Recommended Value | Notes | Reference |
| Final DMSO Concentration | 0.5% - 2% | Critical for dye solubility and maintaining cellular fluorescence. 1% is frequently cited as optimal. | [1][2][5] |
| DiSC3(5) Stock Solution | 1-5 mM in 100% DMSO | Store at -20°C, protected from light. | [4][11] |
| Final DiSC3(5) Concentration | ~1 µM | Should be optimized for the specific cell type and density. | [1] |
Visualizations
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. mdpi.com [mdpi.com]
- 4. air.uniud.it [air.uniud.it]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
DiSC3(5) toxicity and effects on cell viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of DiSC3(5), a fluorescent probe for monitoring mitochondrial membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is DiSC3(5) and what is its primary application?
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye. Its primary application is to measure changes in mitochondrial membrane potential (MMP) in living cells.[1][2][3] It accumulates in hyperpolarized membranes, such as in healthy mitochondria, leading to fluorescence quenching.[2][4] When the mitochondrial membrane depolarizes, the dye is released, resulting in an increase in fluorescence intensity.[2][4][5]
Q2: What are the excitation and emission wavelengths for DiSC3(5)?
The maximum excitation wavelength for DiSC3(5) is approximately 622 nm, and the maximum emission wavelength is around 670 nm.[1][2]
Q3: How does DiSC3(5) affect cell viability and mitochondrial function?
DiSC3(5) can exhibit toxicity and directly impact mitochondrial function. It is known to inhibit the mitochondrial respiratory system associated with NAD, with a reported IC50 value of 8 μM.[1][6] In some bacteria, such as B. subtilis, it has been observed to cause growth inhibition, making it unsuitable for long-term time-lapse microscopy experiments.[7]
Q4: What is the mechanism of action for DiSC3(5) in measuring membrane potential?
As a cationic dye, DiSC3(5) is driven by the negative-inside membrane potential to accumulate within energized cells and mitochondria.[7][8] This accumulation leads to self-quenching of the dye's fluorescence.[9] A decrease in membrane potential (depolarization) causes the dye to be released from the membrane into the cytoplasm or extracellular medium, leading to dequenching and an increase in fluorescence signal.[9][10]
Q5: Can DiSC3(5) be used in combination with other fluorescent dyes?
Yes, DiSC3(5) can be used in dual-dye assays. For instance, it has been used with Propidium Iodide (PI) to simultaneously monitor membrane depolarization and permeabilization.[11] When selecting additional dyes, it is crucial to ensure their excitation and emission spectra do not overlap with those of DiSC3(5).[12]
Troubleshooting Guide
Issue 1: No or weak fluorescent signal.
-
Possible Cause 1: Incorrect filter set.
-
Solution: Ensure you are using the appropriate filter set for Cy5 or similar fluorophores that match the excitation/emission spectra of DiSC3(5) (Ex/Em: ~622/670 nm).[7]
-
-
Possible Cause 2: Low dye concentration.
-
Possible Cause 3: Dye precipitation.
-
Solution: DiSC3(5) has poor solubility in aqueous solutions. Ensure that the final concentration of the solvent (e.g., DMSO or ethanol) is sufficient to maintain dye solubility, typically around 0.5-1%.[7] Prepare the stock solution in DMSO or ethanol (B145695) at a concentration of 1-5 mM.[2][6]
-
Issue 2: High background fluorescence.
-
Possible Cause 1: Excess dye in the medium.
-
Possible Cause 2: Dye binding to plasticware.
Issue 3: Unexpected changes in cell viability or function.
-
Possible Cause 1: Inherent toxicity of DiSC3(5).
-
Possible Cause 2: Phototoxicity.
-
Solution: Limit the exposure of stained cells to the excitation light source to prevent the generation of reactive oxygen species and subsequent cell damage.
-
Issue 4: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell density.
-
Possible Cause 2: Differences in incubation time.
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| Excitation Maxima | ~622 nm | - | [1][2] |
| Emission Maxima | ~670 nm | - | [1][2] |
| IC50 (Mitochondrial Respiration) | 8 µM | - | [1][6] |
| Working Concentration | 1 - 5 µM | Varies by cell type | [2][6] |
| Stock Solution Concentration | 1 - 5 mM | In DMSO or Ethanol | [2][6] |
| Typical Incubation Time | 2 - 20 min | Varies by cell type | [1][2] |
Experimental Protocols
Protocol 1: Staining of Suspension Cells
-
Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous DMSO or ethanol. Store unused stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2][6]
-
Prepare a 1-5 µM working solution by diluting the stock solution in a suitable buffer (e.g., serum-free medium, HBSS, or PBS). The optimal concentration should be determined empirically for each cell type.[2][6]
-
Harvest cells and resuspend them in the dye working solution at a density of 1x10^6 cells/mL. [1][2]
-
Incubate the cell suspension at 37°C for 2-20 minutes. The incubation time should be optimized for the specific cell type to achieve uniform labeling.[1][2]
-
Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes. [1][6]
-
Remove the supernatant and gently resuspend the cell pellet in pre-warmed (37°C) growth medium.
-
Proceed with analysis via flow cytometry or fluorescence microscopy.
Protocol 2: Staining of Adherent Cells
-
Grow adherent cells on sterile glass coverslips or in appropriate imaging plates.
-
Prepare the DiSC3(5) working solution as described in Protocol 1.
-
Remove the culture medium from the cells.
-
Add the dye working solution to the cells, ensuring the entire surface is covered.
-
Incubate at 37°C for 2-20 minutes, protected from light. Optimize the incubation time for your specific cell type.[2]
-
Remove the dye working solution and wash the cells twice with pre-warmed (37°C) growth medium or a suitable buffer.
-
Immediately proceed with fluorescence microscopy.
Visualizations
Caption: Experimental workflow for cell staining with DiSC3(5).
Caption: Logical relationship of DiSC3(5) fluorescence to mitochondrial membrane potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DiSC3(5) | this compound | TargetMol [targetmol.com]
- 3. DiSC3(5) [this compound] - 100 mg [anaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
DiSC3(5) Technical Support Center: Preventing Dye Aggregation
Welcome to the technical support center for DiSC3(5) dye. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to dye aggregation in solution, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is DiSC3(5) and why is it prone to aggregation?
A1: DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a cationic, lipophilic fluorescent dye widely used as a potentiometric probe to measure membrane potential in cells.[1][2][3] Its fluorescence is highly sensitive to the polarity of its environment.[4] The dye's hydrophobic nature means it is weakly fluorescent and poorly soluble in aqueous solutions.[4] This property makes it susceptible to forming non-fluorescent dimers and higher-order aggregates in buffers, which can lead to inaccurate measurements and precipitation.
Q2: What is the best solvent to prepare a DiSC3(5) stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the universally recommended solvent for preparing DiSC3(5) stock solutions.[1][4] It is critical to ensure the final concentration of DMSO in your experimental buffer is sufficient to maintain the dye's solubility, typically between 0.5% and 2%.[1][5]
Q3: How should I store my DiSC3(5) stock solution?
A3: DiSC3(5) is typically supplied as a lyophilized powder.[2] Once reconstituted in DMSO, the stock solution should be stored at -20°C and protected from light to prevent degradation.[2][6]
Q4: My DiSC3(5) working solution appears cloudy or precipitated. What should I do?
A4: Cloudiness or precipitation is a clear sign of dye aggregation. This is often caused by an insufficient concentration of the organic co-solvent (DMSO) in the final aqueous buffer.[1] You should discard the solution and prepare a fresh one, ensuring the final DMSO concentration is maintained within the recommended 0.5-2% range.[1][5] Very slow addition of the DMSO stock into the buffer while vortexing can also help prevent "solvent-shifting" precipitation.[7]
Q5: Can factors other than solvent concentration, such as pH or temperature, affect aggregation?
A5: Yes. While solvent is the primary factor, both pH and temperature can influence the aggregation behavior of organic dyes.[8][9][10] It is crucial to maintain consistent pH and temperature conditions for your experiments to ensure reproducibility. Most protocols utilize buffers with a pH between 7.2 and 7.4.[5][11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with DiSC3(5).
Problem 1: Low or Unstable Fluorescence Signal
| Potential Cause | Recommended Action |
| Dye Aggregation | Ensure the final DMSO concentration in your assay is at least 0.5%, with 1% being critical for good solubility.[1] Briefly sonicate the stock solution before dilution. Prepare a fresh working solution if aggregation is visible. |
| Adsorption to Surfaces | Hydrophobic dyes can adsorb to plastic surfaces like microtiter plates. Consider using low-binding plates or adding Bovine Serum Albumin (BSA) to the buffer at a concentration of ~0.5 mg/ml to reduce non-specific binding.[1][12] |
| Incorrect Dye Concentration | The optimal working concentration is often around 1 µM.[1] Higher concentrations can lead to increased self-quenching and a reduced signal difference between polarized and depolarized states.[1] |
| Photobleaching | Minimize the exposure of your samples to the excitation light source. |
Problem 2: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Action |
| Inconsistent Solution Prep | Follow a standardized protocol for preparing stock and working solutions. Always vortex the stock solution before taking an aliquot. Ensure rapid and thorough mixing when diluting the stock into the aqueous buffer. |
| Environmental Fluctuations | Maintain a consistent temperature and pH for all experiments. Drastic changes in these parameters can alter aggregation kinetics and dye performance.[9][13] |
| Stock Solution Degradation | Prepare fresh stock solutions regularly. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. Protect from light.[2][6] |
Data Presentation: Recommended Operating Parameters
The following table summarizes the key parameters for working with DiSC3(5) to minimize aggregation and ensure reliable results.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | Maximizes solubility and stability of the hydrophobic dye.[1][4] |
| Typical Stock Concentration | 1-5 mM | A convenient concentration for dilution into working solutions. |
| Typical Working Concentration | 0.5 - 2 µM (1 µM is optimal for many applications) | Balances signal strength with the risk of self-quenching at higher concentrations.[1] |
| Final DMSO in Assay | 0.5% - 2% (1% is critical for good solubility) | Prevents dye from precipitating out of the aqueous experimental buffer.[1][5] |
| Storage Conditions | -20°C, protected from light | Ensures long-term stability and prevents photodegradation.[2][6] |
| Assay pH | 7.2 - 7.4 | Provides a stable chemical environment for the dye and the biological sample.[5][11] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM DiSC3(5) Stock Solution
-
Calculate Mass: The molecular weight of DiSC3(5) is 546.5 g/mol .[2] To prepare 1 mL of a 1 mM stock solution, you will need 0.547 mg of the lyophilized powder.
-
Weigh Powder: Carefully weigh the required amount of DiSC3(5) powder.
-
Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the powder. For 1 mL of solution, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes until all the powder is completely dissolved. The solution should be clear.
-
Aliquot and Store: Dispense the stock solution into small-volume, light-protecting microcentrifuge tubes. Store at -20°C.[2]
Protocol 2: Preparation of a 1 µM Working Solution in Assay Buffer
-
Thaw Stock Solution: Remove one aliquot of the 1 mM DiSC3(5) stock solution from the freezer and allow it to thaw completely at room temperature.
-
Vortex Stock: Vortex the stock solution for 10-15 seconds to ensure homogeneity.
-
Prepare Assay Buffer: Prepare your final assay buffer (e.g., PBS with glucose).
-
Dilute Stock into Buffer: To prepare a 1 µM working solution, dilute the 1 mM stock 1:1000 into the assay buffer. For example, to make 1 mL of working solution, add 1 µL of the 1 mM stock to 999 µL of buffer.
-
Crucial Step: Add the DMSO stock solution to the buffer while the buffer is being vortexed or stirred vigorously. This rapid dilution helps prevent the dye from precipitating.[7]
-
-
Final DMSO Check: Confirm that the final DMSO concentration is within the desired range (e.g., a 1:1000 dilution results in 0.1% DMSO; for 1% DMSO, your stock could be diluted 1:100). Adjust as needed based on your experimental requirements.[1]
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Below are diagrams illustrating key concepts and workflows for using DiSC3(5).
Caption: Factors influencing DiSC3(5) dye aggregation in solution.
Caption: A logical workflow for troubleshooting DiSC3(5) aggregation issues.
Caption: Standard workflow for preparing DiSC3(5) stock and working solutions.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardepot.com [moleculardepot.com]
- 3. DiSC3(5) [this compound] - 100 mg [anaspec.com]
- 4. DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. DiSC3(5) (this compound) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and temperature on the aggregation behaviour of dirhamnolipid biosurfactant. An experimental and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH and light on aggregation and conformation of an IgG1 mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicine.tulane.edu [medicine.tulane.edu]
- 12. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aggregation induced emission based fluorescence pH and temperature sensors: probing polymer interactions in poly(N-isopropyl acrylamide-co-tetra(phenyl)ethene acrylate)/poly(methacrylic acid) interpenetrating polymer networks - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: DiSC3(5) Measurements & Autofluorescence Correction
Welcome to the technical support center for DiSC3(5) membrane potential measurements. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible results by effectively correcting for cellular autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is DiSC3(5) and what is it used for?
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a fluorescent cationic dye used to measure membrane potential in a variety of cell types, particularly bacteria and mitochondria.[1][2] It accumulates in cells with a polarized (negative-inside) membrane, leading to self-quenching of its fluorescence.[2][3] Depolarization of the membrane results in the release of the dye into the extracellular medium and a subsequent increase in fluorescence (dequenching).[2][4]
Q2: What is autofluorescence and why is it a problem in DiSC3(5) assays?
Autofluorescence is the natural fluorescence emitted by endogenous cellular components such as flavins, NADH, and porphyrins.[5][6][7] This intrinsic fluorescence can interfere with the signal from DiSC3(5), leading to a high background, reduced signal-to-noise ratio, and inaccurate measurement of membrane potential changes.[5][8]
Q3: How can I determine the level of autofluorescence in my samples?
To determine the baseline autofluorescence, it is crucial to include an unstained control in your experiment. This control sample should contain the cells or bacteria prepared in the same manner as the experimental samples but without the addition of DiSC3(5).[9] Measuring the fluorescence of this unstained sample at the same excitation and emission wavelengths used for DiSC3(5) will provide the level of background autofluorescence.
Q4: What are the main sources of autofluorescence in bacterial and mammalian cells?
In bacteria, the primary sources of autofluorescence are flavins (emitting in the green-yellow range) and NADH (emitting in the blue-green range).[5][10][11] Some bacterial species also produce porphyrins, which can emit red fluorescence.[6][8][12] In mammalian cells, NADH and riboflavin (B1680620) (a type of flavin) are major contributors to autofluorescence, which is primarily observed in the cytoplasm.[7][13][14]
Troubleshooting Guide
Issue 1: High background fluorescence in my DiSC3(5) assay.
-
Potential Cause: Significant cellular autofluorescence.
-
Solution:
-
Measure Autofluorescence: Run a control with unstained cells to quantify the background fluorescence.[9]
-
Background Subtraction: Subtract the average fluorescence intensity of the unstained control from the DiSC3(5) measurements of your experimental samples.[15][16][17]
-
Optimize Cell Density: High cell densities can increase background fluorescence. Try reducing the cell concentration to find an optimal balance between signal and background.[15]
-
-
-
Potential Cause: Autofluorescence from the experimental medium.
-
Solution:
-
Use Low-Fluorescence Media: If possible, use phenol (B47542) red-free media and reduce the serum concentration, as these components are known to be fluorescent.[18] For short-term assays with fixed cells, consider resuspending them in a low-fluorescence buffer like PBS.[18]
-
Blank Subtraction: Always measure the fluorescence of the medium alone (a "blank" well) and subtract this value from all other readings.[16]
-
-
Issue 2: The fluorescence signal is weak or the change upon depolarization is small.
-
Potential Cause: Suboptimal DiSC3(5) or cell concentration.
-
Solution:
-
Titrate DiSC3(5): The optimal concentration of DiSC3(5) can vary between cell types. Perform a concentration titration to find the concentration that gives the best signal-to-noise ratio. For bacteria, concentrations typically range from 0.5 µM to 2 µM.[1][2][15]
-
Optimize Cell Density: Both too low and too high cell densities can lead to a poor signal. Titrate the cell number to find the optimal density for your specific assay conditions.[15]
-
-
-
Potential Cause: Incomplete dye loading or quenching.
-
Solution:
-
Increase Incubation Time: Ensure sufficient incubation time for the dye to enter the cells and for the fluorescence to stabilize before adding your test compound.
-
Check DMSO Concentration: DiSC3(5) is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is sufficient for dye solubility (usually 0.5-1%) but not high enough to be toxic to the cells.[2][15][19]
-
-
Issue 3: Inconsistent or variable results between wells or experiments.
-
Potential Cause: Uneven cell plating or dye distribution.
-
Solution:
-
Proper Mixing: Ensure cells are thoroughly resuspended before plating and that the DiSC3(5) stock solution is properly mixed into the cell suspension.
-
Consistent Pipetting: Use calibrated pipettes and consistent technique to minimize variability in cell numbers and reagent volumes.
-
-
-
Potential Cause: Changes in cellular autofluorescence due to experimental conditions.
-
Solution:
-
Consistent Growth Phase: Harvest cells at a consistent growth phase for all experiments, as autofluorescence can vary with the metabolic state of the cells.[6][20]
-
Control for Treatment Effects: Some treatments can alter cellular metabolism and therefore change autofluorescence.[21][22] It is important to have appropriate vehicle controls to account for these changes.
-
-
Quantitative Data Summary
The level of autofluorescence can vary significantly between different bacterial species. This intrinsic fluorescence is an important consideration when designing DiSC3(5) experiments.
| Bacterial Species | Gram Type | Reported Autofluorescence Level (FITC Equivalents/cell) | Primary Autofluorescent Molecules |
| Escherichia coli | Negative | 80 - 1400 | Tryptophan, Flavins, NADH |
| Staphylococcus aureus | Positive | ~1000 | Tryptophan, Porphyrins (Coproporphyrin) |
| Pseudomonas aeruginosa | Negative | ~1400 | Tryptophan, Flavins, NADH |
| Bacillus subtilis | Positive | Not specified in FITC equiv., but present | Flavins, NADH |
| Enterococcus faecalis | Positive | Not specified in FITC equiv., but present | Tryptophan |
| Acinetobacter baumannii | Negative | Not specified in FITC equiv., emits red fluorescence | Porphyrins (Protoporphyrin IX) |
| Klebsiella pneumoniae | Negative | Not specified in FITC equiv., emits red fluorescence | Porphyrins (Protoporphyrin IX) |
Data compiled from multiple sources.[5][6][8][11][12][23][24][25][26][27][28][29] The FITC equivalent is a way to quantify the intensity of autofluorescence.
Experimental Protocols
Protocol 1: Determining and Correcting for Autofluorescence in a Microplate Reader DiSC3(5) Assay with Bacteria
-
Cell Preparation:
-
Preparation of Controls:
-
Unstained Cell Control (for Autofluorescence): In a set of wells on a black, clear-bottom 96-well plate, add the cell suspension without DiSC3(5).
-
Medium Blank Control: In another set of wells, add only the buffer.
-
Positive Control (Depolarization): Prepare a separate set of wells with the cell suspension that will be treated with a known depolarizing agent (e.g., gramicidin (B1672133) or valinomycin).[2]
-
-
Dye Loading:
-
To the experimental and positive control wells, add DiSC3(5) to a final concentration of 0.5-2 µM.[1][2][15] Ensure the final DMSO concentration is between 0.5-1%.[2][15][19]
-
Incubate the plate at room temperature or 37°C in the dark for a sufficient time to allow for dye uptake and fluorescence stabilization (typically 15-60 minutes).[1]
-
-
Fluorescence Measurement:
-
Treatment and Data Acquisition:
-
Add your test compound to the experimental wells and the depolarizing agent to the positive control wells.
-
Continue to record the fluorescence kinetically until the signal plateaus.[1]
-
-
Data Analysis:
-
Subtract Medium Blank: Subtract the average fluorescence of the medium blank wells from all other readings.[16]
-
Subtract Autofluorescence: Subtract the average fluorescence of the unstained cell control from the DiSC3(5)-stained wells.
-
Normalize Data: Normalize the fluorescence traces to the baseline reading before the addition of the treatment to compare the relative change in fluorescence.
-
Protocol 2: Background Subtraction for Microscopy-Based DiSC3(5) Measurements
-
Sample Preparation:
-
Image Acquisition:
-
Using the same imaging settings (e.g., exposure time, gain), acquire images from both the unstained and stained samples. It is critical that the acquisition parameters are identical.
-
Acquire multiple images from different fields of view for each condition to ensure reproducibility.
-
-
Image Analysis using Software (e.g., ImageJ/Fiji):
-
Open Images: Open the images of the unstained control and the DiSC3(5)-stained sample.
-
Measure Mean Background: On the unstained control image, select a region of interest (ROI) that is representative of the cellular autofluorescence and measure the mean pixel intensity.
-
Subtract Background: Use the "Subtract" function in the software to subtract the mean autofluorescence value from the DiSC3(5)-stained image.[15][30] Many software packages have built-in tools for background subtraction.[31][32]
-
Visualizations
Caption: Workflow for correcting autofluorescence in DiSC3(5) assays.
Caption: DiSC3(5) mechanism and autofluorescence interference.
References
- 1. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 2. frontiersin.org [frontiersin.org]
- 3. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantification of bacterial autofluorescence at the single-cell level by a laboratory-built high-sensitivity flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autofluorescence of viable cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the fluorescence characteristics of common cariogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iwaponline.com [iwaponline.com]
- 12. Autofluorescence properties of wound-associated bacteria cultured under various temperature, salinity, and pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microscopyu.com [microscopyu.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single-cell scattering and auto-fluorescence-based fast antibiotic susceptibility testing for gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection and quantification of bacterial autofluorescence at the single-cell level by a laboratory-built high-sensitivity flow cytometer. | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Rapid Identification of Bacterial Species by Fluorescence Spectroscopy and Classification Through Principal Components Analysis | Semantic Scholar [semanticscholar.org]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Single-cell scattering and auto-fluorescence-based fast antibiotic susceptibility testing for gram-negative and gram-positive bacteria [frontiersin.org]
- 29. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]
- 30. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 31. Top 7 Free Microscopy Image Analysis Tools | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 32. researchgate.net [researchgate.net]
Technical Support Center: 3,3'-Dipropylthiadicarbocyanine Iodide (diSC3(5))
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 3,3'-Dipropylthiadicarbocyanine iodide (diSC3(5)) in cellular metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (diSC3(5)) and what is its primary application?
A1: this compound, also known as diSC3(5), is a lipophilic, cationic fluorescent dye. Its primary application is to monitor the membrane potential of cells, particularly the mitochondrial membrane potential.[1][2] It is widely used in fluorescence microscopy and flow cytometry to assess mitochondrial function and cell health.
Q2: How does diSC3(5) work to indicate changes in membrane potential?
A2: As a cationic dye, diSC3(5) accumulates in cells with a negative inside membrane potential, such as in the mitochondrial matrix. In healthy, energized cells with a high mitochondrial membrane potential (hyperpolarized), the dye aggregates and its fluorescence is quenched.[1][2] When the mitochondrial membrane potential is lost (depolarized), the dye is released from the mitochondria into the cytoplasm, leading to an increase in fluorescence intensity.[1][2]
Q3: What are the known impacts of diSC3(5) on cellular metabolism?
A3: It is crucial to be aware that diSC3(5) is not metabolically inert and can affect cellular energy metabolism. Studies have shown that it can inhibit oxidative phosphorylation, leading to a decrease in cellular ATP levels.[3] Consequently, cells may exhibit a compensatory increase in glycolysis.[3]
Q4: What are the optimal excitation and emission wavelengths for diSC3(5)?
A4: The maximal excitation and emission wavelengths for diSC3(5) are approximately 622 nm and 670 nm, respectively.[1][2]
Q5: How should I prepare and store diSC3(5) stock solutions?
A5: DiSC3(5) is typically supplied as a solid. Stock solutions can be prepared by dissolving the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-5 mM.[1] These stock solutions should be stored at -20°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Fluorescence Microscopy
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | 1. Low Dye Concentration: The working concentration of diSC3(5) is too low for the specific cell type or density. 2. Short Incubation Time: The dye has not had sufficient time to accumulate in the mitochondria. 3. Photobleaching: Excessive exposure to the excitation light has caused the dye to fade.[5] | 1. Optimize Dye Concentration: Perform a titration to determine the optimal working concentration (typically in the range of 1-5 µM).[6] 2. Optimize Incubation Time: Increase the incubation time (typically 15-30 minutes), ensuring cells are maintained at 37°C.[1] 3. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. Acquire images efficiently. |
| High Background Fluorescence | 1. Excessive Dye Concentration: A high working concentration can lead to non-specific binding and high background. 2. Inadequate Washing: Residual dye in the extracellular medium contributes to background fluorescence. | 1. Titrate Dye Concentration: Use the lowest effective concentration of diSC3(5). 2. Thorough Washing: After incubation, wash the cells 2-3 times with pre-warmed, serum-free medium or phosphate-buffered saline (PBS). |
| Cell Death or Abnormal Morphology | 1. Phototoxicity: Prolonged exposure to high-intensity light can induce cellular stress and apoptosis.[5][7] 2. Dye Toxicity: At higher concentrations or with prolonged incubation, diSC3(5) itself can be toxic to some cell types. | 1. Reduce Light Exposure: Use the lowest possible excitation intensity and exposure time. 2. Optimize Staining Conditions: Use the lowest effective dye concentration and the shortest necessary incubation time. Include a vehicle-only (DMSO) control to assess the toxicity of the dye and solvent. |
Flow Cytometry
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution Between Healthy and Depolarized Populations | 1. Suboptimal Dye Concentration: The concentration may be too high, causing quenching even in depolarized cells, or too low, resulting in a weak signal. 2. Incorrect Compensation Settings: Spectral overlap with other fluorophores in a multi-color experiment can obscure the diSC3(5) signal.[8] | 1. Optimize Dye Concentration: Perform a concentration titration to find the optimal staining concentration for your cell type.[1] 2. Proper Compensation Controls: Use single-stained compensation controls for diSC3(5) and all other fluorophores in your panel to correctly set up the compensation matrix.[9] |
| High Coefficient of Variation (CV) in the Stained Population | 1. Cell Clumping: Aggregated cells will not be analyzed correctly by the flow cytometer. 2. Inconsistent Staining: Uneven exposure of cells to the dye. | 1. Ensure Single-Cell Suspension: Gently pipette to break up clumps before analysis. A cell strainer can also be used. 2. Proper Mixing: Ensure the dye is thoroughly mixed with the cell suspension during the staining step. |
| Shift in the "Negative" Population | 1. Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence in the red channels. 2. Non-specific Staining: The dye may be binding non-specifically to dead cells or debris. | 1. Include an Unstained Control: Always run an unstained cell sample to determine the level of autofluorescence. 2. Use a Viability Dye: Incorporate a viability dye (e.g., propidium (B1200493) iodide, DAPI) to exclude dead cells from the analysis. |
Quantitative Data on Metabolic Impact
The use of diSC3(5) can have a direct impact on the metabolic parameters being measured. Researchers should be aware of these effects, which are summarized below.
| Metabolic Parameter | Effect of diSC3(5) | Reported Quantitative Impact | Reference |
| Oxygen Consumption | Inhibition of Oxidative Phosphorylation | IC50 of 8 µM for inhibition of the mitochondrial NAD-linked respiratory system. | [6] |
| Glycolysis | Stimulation | Increased lactate (B86563) production. Specific quantitative data is cell-type and concentration-dependent. | [3] |
| Cellular ATP Levels | Depletion | Decreased ATP levels due to inhibition of oxidative phosphorylation. | [3] |
Experimental Protocols
Protocol 1: Staining of Suspension Cells for Fluorescence Microscopy
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium or PBS at a density of 1 x 10^6 cells/mL.
-
Prepare Staining Solution: Dilute the diSC3(5) stock solution in a serum-free medium to the desired final working concentration (e.g., 2 µM).
-
Staining: Add the staining solution to the cell suspension and mix gently.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Resuspend the cell pellet in pre-warmed, serum-free medium. Repeat the wash step twice.
-
Imaging: Resuspend the final cell pellet in a suitable imaging buffer. Mount the cells on a microscope slide and proceed with imaging.
Protocol 2: Staining of Adherent Cells for Fluorescence Microscopy
-
Cell Culture: Grow adherent cells on glass-bottom dishes or coverslips to the desired confluency.
-
Prepare Staining Solution: Dilute the diSC3(5) stock solution in a serum-free medium to the desired final working concentration.
-
Staining: Remove the culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed, serum-free medium.
-
Imaging: Add a suitable imaging buffer to the cells and proceed with live-cell imaging.
Protocol 3: Staining for Flow Cytometry Analysis
-
Cell Preparation: Prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Prepare Staining Solution: Dilute the diSC3(5) stock solution in the same buffer to the desired final working concentration.
-
Staining: Add the staining solution to the cell suspension and mix gently.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional but Recommended): Centrifuge the cells and resuspend them in fresh buffer to reduce background fluorescence.
-
Analysis: Analyze the cells on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters.
Visualizations
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids | PLOS One [journals.plos.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Spectral compensation for flow cytometry: visualization artifacts, limitations, and caveats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DiSC3(5) Fluorescence Calibration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calibrating DiSC3(5) fluorescence to millivolts (mV) for accurate membrane potential measurements.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using DiSC3(5) to measure membrane potential?
A1: DiSC3(5) is a cationic, lipophilic fluorescent dye that accumulates in cells with a negative inside membrane potential.[1][2][3] This accumulation is driven by the electrochemical gradient across the membrane. As the dye concentrates inside the cell, it forms aggregates, which leads to self-quenching of its fluorescence.[1][3] Therefore, a higher membrane potential (more negative inside) results in greater dye accumulation and lower fluorescence intensity. Conversely, depolarization of the membrane causes the dye to be released into the extracellular medium, leading to an increase in fluorescence (dequenching).[1][2][4]
Q2: What are the typical excitation and emission wavelengths for DiSC3(5)?
A2: The typical excitation wavelength for DiSC3(5) is around 622 nm, and the emission wavelength is approximately 670 nm.[5][6]
Q3: How is the fluorescence signal of DiSC3(5) calibrated to an absolute membrane potential in millivolts?
A3: The calibration is typically performed by creating a calibration curve that relates fluorescence intensity to known membrane potential values. This is achieved by using the potassium ionophore valinomycin (B1682140) in the presence of varying external potassium concentrations ([K+]out). Valinomycin makes the cell membrane selectively permeable to K+ ions, clamping the membrane potential to the potassium equilibrium potential (EK). EK can be calculated using the Nernst equation, assuming the intracellular potassium concentration ([K+]in) is known or can be estimated. By measuring the DiSC3(5) fluorescence at different known [K+]out, a plot of fluorescence versus membrane potential (in mV) can be generated.[2][7][8]
Q4: What is the Nernst equation and how is it used in this calibration?
A4: The Nernst equation calculates the equilibrium potential for a specific ion across a membrane. For potassium (K+), the equation is:
EK = (RT/zF) * ln([K+]out / [K+]in)
Where:
-
EK is the equilibrium potential for potassium in Volts.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
-
z is the valence of the ion (in this case, +1 for K+).
-
F is the Faraday constant.
-
[K+]out is the extracellular potassium concentration.
-
[K+]in is the intracellular potassium concentration.
At room temperature (approximately 25°C or 298K), the equation can be simplified to:
EK (in mV) ≈ 61.5 * log10([K+]out / [K+]in)
By setting the [K+]out to different known values, you can calculate the corresponding EK and correlate it with the measured fluorescence.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak fluorescence quenching upon dye addition | 1. Low cell density. 2. Low dye concentration. 3. Cells are not viable or have a dissipated membrane potential. 4. Incorrect filter settings on the fluorometer. | 1. Optimize cell density. For bacteria, an OD600 of 0.2-0.3 is often a good starting point.[2][8] 2. Optimize DiSC3(5) concentration. A common starting concentration is 1 µM.[2][8] 3. Use healthy, metabolically active cells. Include a positive control for depolarization (e.g., gramicidin) to ensure the dye can respond.[4] 4. Verify that the excitation and emission wavelengths are set correctly for DiSC3(5) (Ex: ~622 nm, Em: ~670 nm).[5][6] |
| High background fluorescence | 1. Dye binding to cuvettes or microplates. 2. Autofluorescence from the medium or compounds. | 1. Use low-binding microplates.[9] Adding Bovine Serum Albumin (BSA) to the buffer can also help reduce non-specific binding.[8] 2. Measure the fluorescence of the medium and any test compounds in the absence of cells to determine their contribution to the signal. |
| Inconsistent or drifting fluorescence signal | 1. Photobleaching of the dye. 2. Temperature fluctuations affecting membrane potential and dye partitioning. 3. Settling of cells in the cuvette or well. | 1. Reduce the excitation light intensity or the duration of exposure. 2. Use a temperature-controlled fluorometer to maintain a stable experimental temperature. 3. Ensure adequate mixing, especially in plate reader-based assays. |
| Test compound interferes with DiSC3(5) fluorescence | Some compounds can directly quench or enhance the fluorescence of DiSC3(5) or absorb light at its excitation/emission wavelengths. | Run a control experiment with the test compound and DiSC3(5) in the absence of cells to check for direct interactions.[8] If interference is observed, this assay may not be suitable for that compound. |
| Difficulty in calibrating with Gram-negative bacteria | The outer membrane of Gram-negative bacteria can act as a barrier to the dye and to ionophores like valinomycin. | The outer membrane may need to be permeabilized, for example, by using a low concentration of a membrane-active agent like polymyxin (B74138) B nonapeptide (PMBN) or by preparing spheroplasts.[3][10] |
Experimental Protocols
Protocol 1: Calibration of DiSC3(5) Fluorescence in Bacterial Cells
This protocol describes the calibration of the DiSC3(5) fluorescence signal to millivolts using valinomycin and varying external potassium concentrations.
Materials:
-
Mid-log phase bacterial culture
-
Calibration Buffers: A series of buffers with varying K+ concentrations (e.g., ranging from 1 mM to 150 mM). The total ionic strength should be kept constant by replacing KCl with NaCl.
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
Valinomycin stock solution (e.g., 1 mM in ethanol)
-
Fluorometer with appropriate filters (Ex: 622 nm, Em: 670 nm)
-
Black, low-binding 96-well plates or cuvettes
Procedure:
-
Cell Preparation:
-
Dye Loading and Signal Stabilization:
-
Aliquot the cell suspension into the wells of a microplate or a cuvette.
-
Incubate in the dark at room temperature for 10-20 minutes to allow the dye to partition into the cell membranes and the fluorescence signal to stabilize (quench).
-
Monitor the fluorescence until a stable baseline is achieved.
-
-
Calibration Curve Generation:
-
To separate wells containing the dye-loaded cells, add small volumes of concentrated KCl and NaCl stock solutions to achieve a range of final external K+ concentrations (e.g., 1, 5, 10, 25, 50, 100, 150 mM), ensuring the total K+ and Na+ concentration remains constant.
-
Add valinomycin to each well to a final concentration of 1-5 µM.[2][8] This will clamp the membrane potential to the Nernst potential for K+.
-
Record the fluorescence intensity for each K+ concentration after the signal has stabilized.
-
-
Data Analysis:
-
Estimate the intracellular K+ concentration ([K+]in). This can be found in the literature for your specific organism or can be measured experimentally.
-
For each external K+ concentration ([K+]out), calculate the theoretical membrane potential (EK) in millivolts using the Nernst equation.
-
Plot the stabilized fluorescence intensity (y-axis) against the calculated membrane potential in mV (x-axis) to generate a calibration curve.
-
This curve can then be used to convert fluorescence measurements of your experimental samples into millivolts.
-
Quantitative Data Summary
The following table provides typical concentration ranges used in DiSC3(5) calibration experiments. Optimal values may vary depending on the cell type and experimental conditions.
| Parameter | Typical Range | Organism Example | Reference |
| Cell Density | OD600 = 0.2 - 0.3 | B. subtilis, S. aureus | [2][8] |
| DiSC3(5) Concentration | 0.5 - 1 µM | E. coli, B. subtilis | [2][8][10] |
| Valinomycin Concentration | 1 - 5 µM | B. subtilis, E. coli | [2][8][11] |
| External K+ Range for Calibration | 1 - 150 mM | B. subtilis | [7][8] |
Visualizations
Caption: Experimental workflow for calibrating DiSC3(5) fluorescence to millivolts.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. medicine.tulane.edu [medicine.tulane.edu]
troubleshooting guide for DiSC3(5) in plate reader assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the fluorescent membrane potential probe DiSC3(5) in plate reader assays.
Frequently Asked Questions (FAQs)
Q1: What is DiSC3(5) and how does it measure membrane potential?
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a cationic, lipophilic fluorescent dye used to measure membrane potential.[1][2] Its mechanism is based on its potential-dependent accumulation in cells. In polarized cells with a negative-inside membrane potential, the positively charged dye enters and accumulates at high concentrations, leading to self-quenching of its fluorescence.[1][3][4] When the cell membrane depolarizes, the dye is released into the extracellular medium, causing a significant increase in fluorescence (dequenching).[1][2][3][4]
Q2: What are the optimal excitation and emission wavelengths for DiSC3(5)?
The typical excitation and emission maxima for DiSC3(5) are approximately 622 nm and 670 nm, respectively.[2][5][6]
Q3: In which solvent should I dissolve DiSC3(5)?
DiSC3(5) should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a stock solution, typically at a concentration of 1-5 mM.[5] For the assay, it's crucial to maintain a final DMSO concentration of around 0.5-1% in the cell suspension to ensure the dye remains soluble.[3]
Q4: Can DiSC3(5) be used with both Gram-positive and Gram-negative bacteria?
Yes, but there are important considerations for Gram-negative bacteria. The outer membrane of Gram-negative bacteria can act as a barrier, complicating the use of the dye.[1][7] It may be necessary to use an outer membrane permeabilizing agent, like polymyxin (B74138) B nonapeptide (PMBN), to facilitate dye entry to the cytoplasmic membrane.[1]
Q5: Is DiSC3(5) toxic to cells?
DiSC3(5) can be growth inhibitory for some bacterial species, such as B. subtilis, but not for others like S. aureus or the Gram-negative species tested in one study.[8] At higher concentrations (e.g., 3 µM), it has been shown to affect cellular energy metabolism in eukaryotic cells.[2] It is always recommended to determine the minimal inhibitory concentration (MIC) of the dye for your specific cell type and experimental conditions and use the lowest effective concentration for your assay.[1]
Experimental Protocols and Data
General Experimental Protocol for Bacterial Membrane Depolarization Assay
This protocol is a generalized guideline and should be optimized for your specific bacterial species and experimental conditions.
-
Cell Culture: Grow bacteria to the mid-logarithmic growth phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash them, and resuspend them in the appropriate assay buffer (e.g., PBS with glucose or growth medium) to a final optimized optical density (OD).[9] For B. subtilis, an OD600 of 0.2 is recommended, while for S. aureus, an OD600 of 0.3 may be optimal.[8]
-
Plate Preparation: Transfer the cell suspension to the wells of a black, clear-bottom 96-well microplate.[9][10][11] To reduce the binding of DiSC3(5) to the polystyrene plate surface, the addition of Bovine Serum Albumin (BSA) to the medium at a concentration of 0.5 mg/ml can be beneficial.[8][9]
-
Baseline Reading: Measure the autofluorescence of the cells for a few minutes to establish a baseline.
-
Dye Addition: Add DiSC3(5) to each well to a final concentration (typically 0.5 µM to 2 µM) and mix.[1][3]
-
Staining & Quenching: Monitor the fluorescence kinetically. A decrease in fluorescence indicates the dye is entering the polarized cells and quenching. Wait until a stable, low-fluorescence baseline is achieved.[1][3]
-
Compound Addition: Add your test compound (or a positive control like valinomycin (B1682140) or gramicidin (B1672133) D) and immediately begin kinetic measurement of fluorescence.[3][8][10] An increase in fluorescence indicates membrane depolarization.[3]
Key Experimental Parameters
| Parameter | Recommended Value | Organism Example | Notes |
| DiSC3(5) Concentration | 0.5 - 2 µM | E. coli, B. subtilis | Higher concentrations can reduce the difference between polarized and depolarized signals and may be toxic.[8] |
| Cell Density (OD600) | 0.2 - 0.5 | B. subtilis, S. aureus, E. coli | Should be optimized for each species. Higher densities can affect the signal-to-noise ratio.[8][9] |
| Solvent (for stock) | DMSO or Ethanol | General | Final DMSO concentration in the assay should be kept low (e.g., 1%) to avoid toxicity while ensuring dye solubility.[3][5] |
| Assay Buffer | Growth Medium or Buffered Saline | General | Using growth medium can be more physiologically relevant, but buffers like PBS (supplemented with a carbon source) offer more defined conditions.[1] |
| Plate Type | Black with clear bottom | General | Black plates are essential to minimize background fluorescence and well-to-well crosstalk.[11][12] |
| Additives | BSA (0.5 mg/ml) | General | Reduces non-specific binding of the dye to the microplate plastic.[8][9] |
Visualized Workflows and Mechanisms
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. caymanchem.com [caymanchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Validation & Comparative
A Comparative Guide to DiSC3(5) and JC-1 for Measuring Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in studies of apoptosis, drug toxicity, and metabolic function. Accurate measurement of ΔΨm is crucial for research in numerous fields. This guide provides an objective comparison of two commonly used fluorescent probes for this purpose: DiSC3(5) and JC-1, supported by experimental data and detailed protocols.
Introduction
Both DiSC3(5) and JC-1 are cationic, lipophilic dyes that accumulate in the mitochondria in a potential-dependent manner. However, they employ different mechanisms to report changes in ΔΨm, which influences their suitability for various applications.
-
DiSC3(5) is a slow-response, single-wavelength probe that exhibits fluorescence quenching at high concentrations within energized mitochondria. Depolarization of the mitochondrial membrane leads to the release of the dye into the cytoplasm and a subsequent increase in fluorescence intensity (de-quenching).
-
JC-1 is a ratiometric probe that exists in two forms depending on the mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.[1][2]
Quantitative Data Summary
The following table summarizes the key characteristics and performance parameters of DiSC3(5) and JC-1 based on available literature. Direct head-to-head quantitative comparisons in the same cell type under identical conditions are limited; therefore, these values represent a synthesis of reported data.
| Feature | DiSC3(5) | JC-1 |
| Mechanism | Fluorescence Quenching/De-quenching | Ratiometric (Fluorescence Shift) |
| Excitation (nm) | ~622 | Monomer: ~485, Aggregate: ~585 |
| Emission (nm) | ~670 | Monomer: ~529, Aggregate: ~590 |
| Measurement Type | Intensity-based | Ratiometric (Red/Green Ratio) |
| Typical Working Conc. | 1-5 µM | 1-10 µM |
| Incubation Time | 2-20 minutes | 15-30 minutes |
| Advantages | - Simple intensity-based measurement | - Ratiometric measurement minimizes artifacts from dye concentration and cell number variations[1][2]. - Clear distinction between healthy and apoptotic cells. |
| Disadvantages | - Susceptible to artifacts from changes in mitochondrial mass or dye loading. - Can inhibit the mitochondrial respiratory system[3][4]. - May induce the mitochondrial permeability transition[3]. | - Can be less accurate for precise quantification of subtle ΔΨm changes. - Equilibration of J-aggregates can be slow. - Potential for false positives. |
| Instrumentation | Fluorometer, Plate Reader, Flow Cytometer, Fluorescence Microscope | Fluorometer, Plate Reader, Flow Cytometer, Fluorescence Microscope |
Experimental Protocols
Detailed methodologies for using DiSC3(5) and JC-1 are provided below. Optimal conditions may vary depending on the cell type and experimental setup.
DiSC3(5) Staining Protocol for Suspension Cells
-
Prepare DiSC3(5) Stock Solution: Prepare a 1-5 mM stock solution of DiSC3(5) in DMSO or ethanol. Store at -20°C, protected from light.
-
Prepare Working Solution: Dilute the stock solution in a suitable buffer (e.g., serum-free medium, HBSS, or PBS) to a final working concentration of 1-5 µM.
-
Cell Staining:
-
Resuspend cells to a density of approximately 1 x 10^6 cells/mL in the DiSC3(5) working solution.
-
Incubate at 37°C for 2-20 minutes, protected from light. The optimal incubation time should be determined empirically for each cell type.
-
-
Washing:
-
Centrifuge the cell suspension at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a pre-warmed growth medium.
-
Repeat the wash step twice.
-
-
Analysis:
-
Resuspend the final cell pellet in a suitable buffer for analysis.
-
Measure fluorescence using a fluorometer, plate reader, or flow cytometer with excitation at ~622 nm and emission at ~670 nm. An increase in fluorescence intensity indicates mitochondrial depolarization.
-
JC-1 Staining Protocol for Flow Cytometry
-
Prepare JC-1 Stock Solution: Prepare a 200 µM stock solution of JC-1 in DMSO.
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in a warm medium or PBS.
-
For a positive control, treat a sample of cells with a mitochondrial membrane potential disruptor, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone), at a final concentration of 50 µM for 5-15 minutes at 37°C.
-
-
Cell Staining:
-
Add the JC-1 stock solution to the cell suspension to a final concentration of 2 µM.
-
Incubate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
-
Washing (Optional but Recommended):
-
Add 2 mL of warm PBS to the cell suspension.
-
Centrifuge at 400 x g for 5 minutes.
-
Discard the supernatant.
-
-
Analysis:
-
Resuspend the cell pellet in 500 µL of PBS or another suitable buffer.
-
Analyze immediately by flow cytometry using 488 nm excitation.
-
Detect green fluorescence (JC-1 monomers) in the FITC channel (e.g., 530/30 nm filter) and red fluorescence (J-aggregates) in the PE channel (e.g., 585/42 nm filter).[2]
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualizations
Mechanism of Action
The following diagrams illustrate the principles behind mitochondrial membrane potential measurement using DiSC3(5) and JC-1.
Caption: DiSC3(5) mechanism of action.
Caption: JC-1 ratiometric mechanism.
Experimental Workflow
The generalized workflow for measuring mitochondrial membrane potential using fluorescent probes is depicted below.
Caption: MMP measurement workflow.
Conclusion
The choice between DiSC3(5) and JC-1 for measuring mitochondrial membrane potential depends on the specific experimental requirements.
-
JC-1 is generally preferred for its ratiometric properties, which provide a more robust measurement that is less susceptible to artifacts related to cell number and dye concentration.[1][2] This makes it well-suited for endpoint assays and for clearly distinguishing between healthy and apoptotic cell populations.
-
DiSC3(5) offers a simpler, intensity-based measurement. However, researchers should be aware of its potential to inhibit mitochondrial function and the possibility of artifacts arising from its non-ratiometric nature.[3][4]
For quantitative and kinetic studies, particularly those investigating subtle changes in ΔΨm, other probes such as TMRM or TMRE might be considered as alternatives to both DiSC3(5) and JC-1. As with any assay, proper controls, including the use of a mitochondrial uncoupler like CCCP or FCCP, are essential for validating the results.
References
A Comparative Analysis of 3,3'-Dipropylthiadicarbocyanine Iodide and Alternative Cyanine Dyes for Cellular Analysis
For researchers, scientists, and drug development professionals, the precise measurement of cellular health and function is paramount. Cationic cyanine (B1664457) dyes are invaluable tools for these assessments, particularly for monitoring mitochondrial membrane potential (ΔΨm), a key indicator of cellular viability and apoptosis. This guide provides a detailed comparison of 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) with other commonly used cyanine dyes, offering insights into their performance characteristics to aid in the selection of the optimal probe for specific research applications.
Overview of Cyanine Dyes for Cellular Imaging
Cyanine dyes are a class of synthetic fluorescent molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. Their utility in biological research stems from their lipophilic and cationic nature, which allows them to accumulate in cells and organelles with negative membrane potentials, most notably the mitochondria.[1] A decrease in mitochondrial membrane potential is an early hallmark of apoptosis, making these dyes critical for studying programmed cell death and for evaluating the cytotoxic effects of new drug candidates.[1][2]
Core Competitors: A Head-to-Head Comparison
This compound, also known as DiSC3(5), is a widely used fluorescent probe for measuring transmembrane potential.[3][4][5] However, a variety of other cyanine and rhodamine-based dyes are also available, each with distinct advantages and disadvantages. The primary alternatives include the ratiometric dye JC-1 and the monochromatic dyes Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE).
Data Presentation: Spectral and Performance Properties
The selection of a fluorescent probe is often dictated by the specific requirements of an experiment, including the available instrumentation, the cell type being studied, and the need for multiplexing with other fluorescent markers. The following table summarizes the key quantitative data for DiSC3(5) and its main competitors.
| Feature | This compound (DiSC3(5)) | JC-1 | TMRM | TMRE |
| Synonym(s) | DiSC3(5) | 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide | Tetramethylrhodamine, Methyl Ester | Tetramethylrhodamine, Ethyl Ester |
| Excitation Max | ~622 nm | ~514 nm (Monomer); ~585 nm (Aggregate) | ~548 nm | ~549 nm |
| Emission Max | ~670 nm | ~529 nm (Monomer); ~590 nm (Aggregate)[6] | ~573 nm | ~574 nm |
| Mechanism | Accumulates in mitochondria based on ΔΨm. | Forms red fluorescent aggregates in healthy mitochondria (high ΔΨm) and green fluorescent monomers in the cytoplasm of apoptotic cells (low ΔΨm).[2] | Accumulates in active mitochondria; fluorescence intensity is proportional to ΔΨm.[2] | Accumulates in active mitochondria; fluorescence intensity is proportional to ΔΨm.[2] |
| Readout | Fluorescence Intensity | Ratiometric (Red/Green Fluorescence) | Fluorescence Intensity | Fluorescence Intensity |
| Key Advantage | Good for transmembrane potential measurements.[3][4][5] | Ratiometric measurement minimizes artifacts from dye concentration and cell number variations.[2] | Lower mitochondrial binding and inhibition of the electron transport chain compared to TMRE.[2] | Brighter fluorescence than TMRM.[2] |
| Considerations | Can inhibit respiration and may exhibit cytotoxicity.[7] | Less suitable for kinetic studies. | Monochromatic signal can be influenced by dye loading and cell density.[2] | Can be more cytotoxic than TMRM.[2] |
Performance Characteristics and Applications
DiSC3(5) is a reliable probe for detecting changes in transmembrane potential and is suitable for use in fluorescence microscopy and flow cytometry.[8][9] However, its potential to inhibit cellular respiration and induce cytotoxicity at higher concentrations is a critical consideration.[7]
JC-1 is particularly advantageous for endpoint assays where a clear distinction between healthy and apoptotic cell populations is required.[2][10] Its ratiometric nature, shifting from red to green fluorescence as the mitochondrial membrane depolarizes, provides a semi-quantitative measure of mitochondrial health that is less susceptible to variations in cell number or dye concentration.[2]
TMRM and TMRE are preferred for quantitative and real-time kinetic studies, as their fluorescence intensity directly correlates with the mitochondrial membrane potential.[2][10] TMRE offers a brighter signal, while TMRM is reported to have lower cytotoxicity and less impact on the electron transport chain, making it a better choice for long-term imaging studies.[2]
The photostability of cyanine dyes is another crucial factor, as photobleaching can significantly impact the quality of experimental data. While specific comparative data for DiSC3(5) is limited, studies have shown that modifications to the cyanine structure, such as the addition of cyclooctatetraene (B1213319) (COT), can enhance photostability.[11][12] In general, commercially available formulations like the Alexa Fluor series often exhibit greater photostability than their standard counterparts.[13]
Experimental Protocols
Reproducible and reliable data depend on meticulous experimental execution. Below is a detailed protocol for measuring mitochondrial membrane potential using a fluorescent plate reader, which can be adapted for DiSC3(5), TMRM, or TMRE.
Protocol: Measuring Mitochondrial Membrane Potential in Adherent Cells
1. Cell Seeding:
-
Seed adherent cells in a 96-well black, clear-bottom plate at a density of 1.5 x 10⁴ cells per well.
-
Allow cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.[6]
2. Compound Treatment:
-
Prepare 2X solutions of test compounds in a suitable vehicle (e.g., complete media without phenol (B47542) red).
-
Include a positive control for depolarization, such as 100 µM CCCP (carbonyl cyanide m-chlorophenylhydrazone) or FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), and a negative (vehicle) control.[1][6]
-
Remove the existing media from the cells and add the compound solutions. Incubate for the desired treatment period.
3. Cell Staining:
-
Prepare a working staining solution of the chosen cyanine dye (e.g., 50 nM DiSC3(5) or TMRM/TMRE) in warm phosphate-buffered saline (PBS) or other suitable buffer.[1]
-
After compound treatment, gently wash the cells once with 100 µL/well of warm PBS.[6]
-
Add 100 µL/well of the working staining solution and incubate for 15-30 minutes at 37°C, protected from light.[1][6]
4. Fluorescence Measurement:
-
After incubation, aspirate the staining solution and wash the cells once with warm PBS.
-
Add 100 µL of a suitable imaging buffer (e.g., PBS or phenol red-free media).
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the selected dye.
5. Data Analysis:
-
Subtract the background fluorescence from non-stained cells.
-
Normalize the fluorescence signal of the treated cells to the vehicle-treated control cells to determine the relative change in mitochondrial membrane potential.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for assessing mitochondrial membrane potential using a plate reader.
References
- 1. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,3ˊ-二丙基硫杂二羰花青碘化物 suitable for fluorescence, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 53213-94-8 [chemicalbook.com]
- 6. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
- 7. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Which probe should I use to evaluate change in membrane potential, JC-1 or TMRE? | AAT Bioquest [aatbio.com]
- 11. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Membrane Potential Measurements: A Comparison of DiSC3(5) and Alternative Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate measurement of bacterial membrane potential is a critical component in understanding cellular physiology and identifying novel antimicrobial targets. The cationic carbocyanine dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), is a widely utilized tool for this purpose. This guide provides a comprehensive validation of DiSC3(5) by comparing its performance with common alternative probes, supported by experimental data and detailed protocols.
This guide will delve into the mechanisms, advantages, and limitations of DiSC3(5) and compare it directly with other fluorescent dyes, namely DiBAC4(3) and DiOC2(3). The information presented here is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs and to ensure the robust validation of their membrane potential measurements.
Quantitative Comparison of Membrane Potential Probes
The selection of a suitable fluorescent probe for membrane potential measurements depends on several key performance indicators. The following table summarizes the quantitative and qualitative characteristics of DiSC3(5), DiBAC4(3), and DiOC2(3) based on available experimental data.
| Feature | DiSC3(5) | DiBAC4(3) | DiOC2(3) |
| Probe Type | Cationic Carbocyanine | Anionic Bis-oxonol | Cationic Carbocyanine |
| Mechanism of Action | Accumulates in polarized cells, leading to fluorescence self-quenching. Depolarization causes dye release and de-quenching (increased fluorescence).[1] | Excluded from polarized cells. Enters depolarized cells, binds to intracellular components, and exhibits enhanced fluorescence.[2][3][4] | Accumulates in polarized cells. At high concentrations, forms red-fluorescent aggregates. Depolarization leads to a decrease in the red/green fluorescence ratio.[5][6][7] |
| Response to Depolarization | Increase in fluorescence | Increase in fluorescence | Decrease in Red/Green Fluorescence Ratio |
| Typical Concentration | 0.5 - 2 µM[8] | 250 nM - 50 µM[2] | 30 µM[5][8] |
| Excitation/Emission (nm) | ~622 / ~670[9] | ~490 / ~516[2] | Green: ~488 / ~530, Red: ~488 / ~600+[5][10] |
| Response Time | Slow (seconds to minutes) | Slow (seconds to minutes)[11] | Ratiometric, can be faster than single-wavelength dyes |
| Sensitivity | High signal-to-noise ratio | ~1% fluorescence change per mV[3] | Ratiometric measurement provides high accuracy[10] |
| Toxicity | Can inhibit respiration and may be cytotoxic.[1] Not suitable for time-lapse experiments.[1] | Does not inhibit growth at concentrations up to 10 µM.[1] | Can be an inhibitor of respiration, rendering cells non-culturable after brief exposure.[7] |
| Interference | Incompatible with the protonophore CCCP.[1] | Interferes with the K+ ionophore valinomycin.[1] | Generally compatible with CCCP as a control.[6] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the fundamental mechanisms of action for each dye and a typical experimental workflow for measuring bacterial membrane potential.
Figure 1: DiSC3(5) accumulates and self-quenches in polarized cells.
Figure 2: DiBAC4(3) enters depolarized cells, leading to increased fluorescence.
Figure 3: A generalized workflow for measuring bacterial membrane potential.
Detailed Experimental Protocols
The following are detailed protocols for using DiSC3(5), DiBAC4(3), and DiOC2(3) to measure bacterial membrane potential.
Protocol 1: Membrane Potential Measurement with DiSC3(5)
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
Positive control (e.g., Valinomycin or Gramicidin)
-
Negative control (vehicle, e.g., DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~622 nm, Emission: ~670 nm)
Procedure:
-
Cell Preparation: Inoculate a fresh culture and grow to mid-logarithmic phase (OD600 of 0.4-0.6). Pellet the cells by centrifugation and wash twice with the assay buffer. Resuspend the cells in the same buffer to a final OD600 of 0.05.[8]
-
Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.[8]
-
Assay Setup: Aliquot 100 µL of the dye-loaded bacterial suspension into the wells of a 96-well plate.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Record the baseline fluorescence for 5-10 minutes.
-
Add the test compounds, positive control (e.g., 5 µM CCCP), and negative control to the respective wells.
-
Continue to record the fluorescence intensity over time (e.g., every minute for 30-60 minutes) to monitor depolarization. An increase in fluorescence indicates membrane depolarization.
-
Protocol 2: Membrane Potential Measurement with DiBAC4(3)
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
DiBAC4(3) stock solution (e.g., 1 mg/mL or 1.9 mM in DMSO)[11]
-
Assay buffer (e.g., PBS with 25 mM glucose)[2]
-
Positive control (e.g., CCCP)
-
Negative control (vehicle, e.g., DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~516 nm)[2]
Procedure:
-
Cell Preparation: Grow bacteria to mid-logarithmic phase. Wash the cells and resuspend in the assay buffer. Add 25 mM glucose to provide an energy source.[2]
-
Dye Loading: Prepare a working solution of DiBAC4(3) by diluting the stock 1:1000 in the assay buffer. Add the dye to the cell suspension to a final concentration of approximately 250 nM. Incubate for 20-40 minutes at 37°C.[2][11]
-
Assay Setup: Transfer the cell and dye mixture to a 96-well plate.
-
Fluorescence Measurement:
Protocol 3: Ratiometric Membrane Potential Measurement with DiOC2(3)
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
DiOC2(3) stock solution (e.g., 3 mM in DMSO)[6]
-
Assay buffer (e.g., 50 mM PBS with 20 mM D-glucose)[5]
-
Positive control (e.g., CCCP)
-
Flow cytometer with 488 nm excitation and detectors for green (~530 nm) and red (>600 nm) fluorescence.
Procedure:
-
Cell Preparation: Dilute the bacterial suspension in the assay buffer to a cell concentration of approximately 10^6 cells/mL.[5]
-
Dye Staining: Add DiOC2(3) to the cell suspension to a final concentration of 30 µM. Incubate for 15-30 minutes in the dark at room temperature.[5][8] For a depolarized control, add a proton ionophore like CCCP before adding the dye.[6]
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect both green (FL1) and red (FL3) fluorescence data.
-
A shift from red to green fluorescence indicates membrane depolarization. The ratio of red to green fluorescence provides a more accurate measure of membrane potential that is less dependent on cell size.[5][10]
-
Conclusion
The validation of membrane potential measurements is paramount for the integrity of research in cellular bioenergetics and drug discovery. While DiSC3(5) remains a valuable and widely used probe, a thorough understanding of its characteristics in comparison to alternatives like DiBAC4(3) and DiOC2(3) is essential for informed experimental design.
DiSC3(5) offers high sensitivity but can be cytotoxic and is incompatible with certain ionophores. DiBAC4(3) provides a good alternative with lower toxicity, making it suitable for longer-term studies, although it may exhibit slower response times. DiOC2(3) presents the advantage of ratiometric measurement, which can provide more accurate and size-independent data, but it can also be toxic to cells.
By carefully considering the specific requirements of the experimental system and the performance characteristics outlined in this guide, researchers can confidently select the most appropriate fluorescent probe and generate reliable and reproducible data on bacterial membrane potential.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in Streptococcus pneumoniae Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. air.uniud.it [air.uniud.it]
- 5. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drmichaellevin.org [drmichaellevin.org]
A Comparative Guide: Unveiling the Advantages of DiSC3(5) Over Traditional Potentiometric Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular and molecular research, the precise measurement of membrane potential is paramount. Potentiometric dyes have long served as indispensable tools for these investigations. This guide provides an objective comparison of the "slow-response" carbocyanine dye, DiSC3(5), against traditional "fast-response" potentiometric dyes, such as those from the ANEP series. By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to empower researchers to make informed decisions when selecting the optimal dye for their experimental needs.
Mechanism of Action: A Tale of Two Responses
The fundamental difference between DiSC3(5) and traditional potentiometric dyes lies in their mechanism of action, which dictates their response times and sensitivities.
DiSC3(5): The "Slow-Response" Accumulator
DiSC3(5) is a cationic, lipophilic dye that operates on a redistribution mechanism. In polarized cells, the negative charge across the cell membrane drives the positively charged DiSC3(5) molecules to accumulate inside the cell. This intracellular aggregation leads to self-quenching of the dye's fluorescence. Upon membrane depolarization, the driving force for accumulation is lost, and the dye is released back into the extracellular medium, resulting in a significant increase in fluorescence (de-quenching).[1][2] This Nernstian equilibrium-based mechanism results in a large fluorescence change, providing a high signal-to-noise ratio.[1] However, the physical movement of the dye across the membrane limits its response time to the order of seconds.[3]
Traditional Dyes (e.g., ANEP Series): The "Fast-Response" Electrochromic Reporters
Traditional potentiometric dyes, like di-4-ANEPPS, are amphiphilic molecules that embed themselves in the cell membrane.[4] Their response to changes in membrane potential is based on an electrochromic mechanism, also known as the Stark effect.[4] The dye's chromophore is oriented perpendicular to the membrane, and changes in the electric field across the membrane cause a rapid (sub-millisecond) shift in the electronic structure of the dye.[4][5] This results in a shift in the dye's excitation or emission spectrum, which can be detected as a change in fluorescence intensity. While incredibly fast, the magnitude of this fluorescence change is typically small, often in the range of 2-10% per 100 mV change in membrane potential.[4]
At a Glance: DiSC3(5) vs. Traditional Potentiometric Dyes
The following table summarizes the key performance characteristics of DiSC3(5) compared to a representative traditional fast-response dye, di-4-ANEPPS. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Feature | DiSC3(5) | Traditional Dyes (e.g., di-4-ANEPPS) | References |
| Mechanism of Action | Redistribution and self-quenching | Electrochromism (Stark effect) | [1][4] |
| Response Time | Seconds (0.5 - 1.5 s) | Milliseconds to sub-milliseconds | [3][4] |
| Sensitivity (% ΔF / 100 mV) | High (can be >100-fold change) | Modest (typically 2-10%) | [1][4] |
| Signal-to-Noise Ratio | High | Moderate (can be improved with signal averaging) | [1][6] |
| Phototoxicity | Can be growth inhibitory in long-term experiments | Generally lower, but can occur with high light intensity | [1][6] |
| Typical Application | Endpoint assays, high-throughput screening, bacterial studies | Real-time monitoring of action potentials, neuronal firing | [1][4] |
| Excitation/Emission (nm) | ~622 / ~670 | ~475 / ~617 (membrane bound) | [3][4] |
Visualizing the Mechanisms
To further elucidate the differing modes of action, the following diagrams illustrate the signaling pathways for both DiSC3(5) and a traditional electrochromic dye.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Membrane potential induced by external electric field pulses can be followed with a potentiometric dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Membrane Potential Measurement: DiSC3(5) vs. Patch-Clamp Techniques
For researchers, scientists, and drug development professionals navigating the complexities of membrane potential analysis, choosing the right methodology is paramount. This guide provides a comprehensive comparison of two prominent techniques: the fluorescent probe DiSC3(5) and the gold-standard patch-clamp electrophysiology. We delve into their principles, experimental protocols, and data presentation, offering a clear perspective for informed decision-making in your research.
The accurate measurement of cellular membrane potential is critical for understanding a vast array of physiological processes, from neuronal signaling and muscle contraction to drug efficacy and toxicity screening. While patch-clamp techniques offer unparalleled precision in recording membrane potential, the use of voltage-sensitive fluorescent dyes like DiSC3(5) provides a high-throughput alternative for monitoring changes in membrane polarization. This guide aims to cross-validate the data obtained from DiSC3(5) with the established patch-clamp method, providing a framework for leveraging the strengths of each approach.
At a Glance: DiSC3(5) vs. Patch-Clamp
| Feature | DiSC3(5) Assay | Patch-Clamp Electrophysiology |
| Principle | A cationic fluorescent dye that accumulates in hyperpolarized cells, leading to fluorescence quenching. Depolarization causes dye release and an increase in fluorescence. | Direct measurement of the voltage difference across the cell membrane using a glass micropipette to form a high-resistance seal with the cell. |
| Measurement | Relative changes in membrane potential across a cell population. Can be calibrated to estimate absolute potential. | Direct, real-time measurement of absolute membrane potential from a single cell. |
| Throughput | High-throughput, suitable for screening large numbers of compounds. | Low-throughput, requires specialized equipment and expertise for single-cell recordings. |
| Temporal Resolution | Slower response time, suitable for detecting sustained changes in membrane potential. | High temporal resolution, capable of resolving rapid events like action potentials. |
| Cell Types | Widely applicable to bacteria, yeast, and various mammalian cells in suspension or monolayers. | Primarily used for excitable cells (neurons, cardiomyocytes) and other cells in culture where a giga-ohm seal can be formed. |
| Advantages | High-throughput, less invasive, cost-effective for large screens. | "Gold standard" for accuracy and resolution, provides detailed biophysical information. |
| Limitations | Indirect measurement, potential for artifacts from dye interactions with compounds or cellular components, lower temporal resolution. | Low-throughput, technically demanding, invasive to the cell, can be difficult to perform on certain cell types. |
Unveiling the Mechanisms: Signaling and Experimental Workflows
To better understand the practical application of these techniques, it is essential to visualize their underlying principles and experimental workflows.
DiSC3(5) Assay: A Fluorescence-Based Reporter
The DiSC3(5) assay relies on the Nernstian distribution of the cationic dye across the cell membrane. In a cell with a negative resting membrane potential, the positively charged dye accumulates inside, leading to self-quenching of its fluorescence. When the membrane depolarizes, the driving force for dye accumulation decreases, causing the dye to be released into the extracellular medium, resulting in an increase in fluorescence.
Caption: Mechanism of DiSC3(5) in response to membrane potential changes.
Patch-Clamp: The Direct Line to a Cell's Electrical State
The whole-cell patch-clamp technique provides direct access to the intracellular environment, allowing for the precise control and measurement of the membrane potential. This is achieved by forming a high-resistance "giga-ohm" seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to establish electrical continuity.
Caption: Simplified workflow of the whole-cell patch-clamp technique.
Experimental Protocols: A Step-by-Step Guide
Reproducibility and accuracy are the cornerstones of reliable scientific data. Here, we provide detailed methodologies for both DiSC3(5) assays and whole-cell patch-clamp recordings.
DiSC3(5) Membrane Potential Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, pellet them by centrifugation.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and resuspend them at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a stock solution of DiSC3(5) in DMSO (typically 1-5 mM).
-
Add DiSC3(5) stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a black, clear-bottom 96-well plate.
-
Measure the baseline fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 620 nm and 670 nm, respectively.
-
Add the test compound or stimulus to the wells.
-
Record the fluorescence intensity over time to monitor changes in membrane potential. An increase in fluorescence indicates depolarization.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading.
-
The change in fluorescence (ΔF/F) can be calculated to quantify the relative change in membrane potential.
-
For calibration to millivolts, a potassium ionophore like valinomycin (B1682140) can be used to clamp the membrane potential at different known values based on the Nernst equation for potassium.
-
Whole-Cell Patch-Clamp Protocol
This protocol outlines the fundamental steps for performing whole-cell patch-clamp recordings on cultured cells.
-
Preparation:
-
Prepare the external (extracellular) and internal (pipette) solutions with appropriate ionic compositions.
-
Pull glass micropipettes to a resistance of 3-7 MΩ using a micropipette puller.
-
Fill the micropipette with the internal solution and mount it on the micromanipulator.
-
Plate cells on coverslips for easy access on the microscope stage.
-
-
Recording Procedure:
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, carefully approach a target cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction or a voltage transient to rupture the membrane patch within the pipette, establishing the whole-cell configuration.
-
Switch the amplifier to current-clamp mode to measure the membrane potential or voltage-clamp mode to measure ionic currents.
-
-
Data Acquisition and Analysis:
-
Record the resting membrane potential and any changes in response to drug application or other stimuli using appropriate data acquisition software.
-
Analyze the recorded traces to determine parameters such as resting membrane potential, action potential firing frequency, and postsynaptic potential amplitudes.
-
Quantitative Data Comparison: Bridging the Gap
While direct cross-validation studies meticulously comparing DiSC3(5) and patch-clamp data for a wide range of compounds are not abundantly available in the literature, we can construct a hypothetical comparison to illustrate how data from both techniques can be correlated.
Hypothetical Data: Effect of Compound X on Membrane Potential
| Compound X Concentration | DiSC3(5) Fluorescence (ΔF/F %) | Patch-Clamp (ΔmV from Resting Potential) |
| 0.1 µM | 5 ± 1 | -2 ± 0.5 |
| 1 µM | 25 ± 3 | -10 ± 1.2 |
| 10 µM | 80 ± 5 | -35 ± 2.5 |
| 100 µM | 150 ± 8 | -60 ± 3.1 |
This hypothetical table demonstrates that as the concentration of a depolarizing compound increases, both the fluorescence signal from the DiSC3(5) assay and the change in membrane potential measured by patch-clamp show a dose-dependent response. While the absolute values are different, a strong correlation can often be established, allowing the high-throughput DiSC3(5) assay to be used for initial screening, with hits being confirmed and further characterized by the more precise patch-clamp technique.
Conclusion: A Synergistic Approach to Membrane Potential Analysis
Both DiSC3(5) and patch-clamp techniques offer valuable insights into cellular membrane potential, each with its distinct advantages and limitations. The DiSC3(5) assay provides a robust, high-throughput method for screening and identifying compounds that modulate membrane potential, making it an ideal tool for early-stage drug discovery. Patch-clamp electrophysiology, as the gold standard, delivers unparalleled accuracy and temporal resolution for detailed mechanistic studies and validation of screening hits.
By understanding the principles and methodologies of both techniques, researchers can design a synergistic workflow, leveraging the high-throughput capabilities of fluorescent probes for initial screening and the precision of patch-clamp for in-depth characterization. This integrated approach will undoubtedly accelerate our understanding of ion channel function and the development of novel therapeutics targeting membrane potential modulation.
A Comparative Review of 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)) Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)), a versatile fluorescent dye. The content herein objectively compares its performance with alternative methods and presents supporting experimental data to aid in the selection of appropriate tools for your research needs.
Introduction to this compound (DiSC3(5))
This compound, commonly known as DiSC3(5), is a cationic carbocyanine dye recognized for its sensitivity to changes in transmembrane potential.[1][2] Its lipophilic nature allows it to readily permeate cell membranes and accumulate within cells in a manner dependent on the electrical potential across the membrane. This property forms the basis of its primary application as a fluorescent probe for measuring membrane potential in a variety of biological systems, including bacteria and eukaryotic cells.[1][2] Beyond this key application, DiSC3(5) has also been explored for its utility in photodynamic therapy and biochemical assays involving nucleic acids.
Core Application: Measurement of Transmembrane Potential
The most prevalent use of DiSC3(5) is in the real-time monitoring of cellular membrane potential.[1][2] The dye's fluorescence is quenched upon accumulation inside cells with a negative transmembrane potential. When the membrane depolarizes, the dye is released into the extracellular medium, resulting in a significant increase in fluorescence intensity.[1][2]
Performance Comparison with Alternative Probes
The selection of a fluorescent probe for membrane potential studies is critical and depends on the specific experimental requirements. Below is a comparison of DiSC3(5) with other commonly used dyes.
| Probe | Mechanism | Excitation (nm) | Emission (nm) | Advantages | Disadvantages | Key Applications |
| DiSC3(5) | Cationic, accumulates in hyperpolarized cells (fluorescence quenching) | ~622 | ~670 | High sensitivity to changes in membrane potential; suitable for real-time measurements in cell suspensions.[1] | Can affect cellular energy metabolism; potential for mitochondrial staining. | Bacterial and eukaryotic cell membrane potential assays.[1] |
| DiBAC4(3) | Anionic, enters depolarized cells (fluorescence increase) | ~493 | ~516 | Good signal-to-noise ratio; less toxic than some carbocyanine dyes. | Slower response time compared to some cationic dyes. | High-throughput screening for ion channel modulators. |
| JC-1 | Cationic, forms J-aggregates in high potential mitochondria (red emission) and exists as monomers in low potential mitochondria (green emission) | ~514 (monomer), ~585 (J-aggregate) | ~529 (monomer), ~590 (J-aggregate) | Ratiometric measurement minimizes artifacts from dye concentration and cell number; specific for mitochondrial membrane potential. | Can be less accurate for rapid kinetic measurements.[3] | Apoptosis studies, assessment of mitochondrial health.[4] |
| TMRM/TMRE | Cationic, accumulates in mitochondria based on membrane potential (fluorescence intensity is proportional to potential) | ~548 | ~573 | Good for quantitative and kinetic studies of mitochondrial membrane potential.[4] | Monochromatic signal can be influenced by dye concentration and mitochondrial mass. | Detailed studies of mitochondrial bioenergetics.[4] |
Experimental Protocol: Measuring Bacterial Membrane Potential with DiSC3(5)
This protocol is adapted from studies on bacterial cells and can be optimized for other cell types.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound (DiSC3(5)) stock solution (1 mM in DMSO)
-
Assay buffer (e.g., PBS with 0.1% glucose)
-
Depolarizing agent (e.g., Gramicidin (B1672133) or Valinomycin)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase. Harvest cells by centrifugation and wash twice with the assay buffer. Resuspend the cells in the assay buffer to a final optical density (OD600) of 0.05-0.1.
-
Dye Loading: Add DiSC3(5) stock solution to the cell suspension to a final concentration of 1-2 µM. Incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate and for fluorescence to quench.
-
Measurement:
-
Transfer 100-200 µL of the dye-loaded cell suspension to the wells of a 96-well plate.
-
Record the baseline fluorescence using an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
To induce depolarization, add the depolarizing agent (e.g., gramicidin to a final concentration of 1 µM) and immediately start recording the fluorescence intensity over time.
-
A significant increase in fluorescence intensity indicates membrane depolarization.
-
Workflow for Membrane Potential Assay:
Workflow for measuring bacterial membrane potential using DiSC3(5).
Emerging Applications
While the primary use of DiSC3(5) is in membrane potential studies, its chemical properties suggest potential in other areas, though comparative data is less abundant.
Photodynamic Therapy (PDT)
Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death. Cyanine dyes, including DiSC3(5), are known to generate reactive oxygen species upon irradiation and have been investigated as potential photosensitizers.
Comparison with Clinically Approved Photosensitizers:
Quantitative, direct comparative studies on the photodynamic efficacy of DiSC3(5) against established photosensitizers are limited in publicly available literature. However, a general comparison can be made based on the properties of different classes of photosensitizers.
| Photosensitizer Class | Examples | Excitation Wavelength (nm) | Key Features |
| Porphyrins | Photofrin®, Levulan® (ALA) | 630-635 | First generation, widely used, but with some limitations in tissue penetration and selectivity. |
| Chlorins | Foscan® | 652 | Second generation, higher absorption at longer wavelengths for better tissue penetration. |
| Cyanines | DiSC3(5) , Indocyanine Green | ~622 (for DiSC3(5)) | Strong absorption in the red/near-infrared region; potential for theranostic applications (imaging and therapy). |
Signaling Pathway in Photodynamic Therapy:
References
comparative analysis of carbocyanine dyes for live-cell imaging
A Comparative Analysis of Carbocyanine Dyes for Live-Cell Imaging
Carbocyanine dyes are a class of fluorescent molecules widely utilized in life sciences research for their ability to label cellular structures with high specificity and brightness. This guide provides a comparative analysis of three commonly used carbocyanine dyes—Cy3, Cy5, and Cy7—for live-cell imaging applications. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate dye for their specific experimental needs.
Performance Comparison of Carbocyanine Dyes
The selection of a suitable carbocyanine dye is contingent on several key performance indicators, including its spectral properties, quantum yield, photostability, and cytotoxicity. A summary of these parameters for Cy3, Cy5, and Cy7 is presented in the tables below.
Spectral Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Cy3 | ~550 | ~570 | ~150,000 |
| Cy5 | ~650 | ~670 | ~250,000 |
| Cy7 | ~750 | ~776 | ~250,000 |
Photophysical Properties
| Dye | Quantum Yield | Photostability |
| Cy3 | 0.15 - 0.24[1] | Moderate |
| Cy5 | 0.20 - 0.27[1][2] | Moderate, can be rapidly photobleached under continuous illumination[3][4] |
| Cy7 | ~0.12 - 0.30 | Lower, can be rapidly photobleached under continuous illumination[3][4] |
Cytotoxicity
| Dye | Cell Type | EC50 (µM) | Notes |
| Cy3 | HeLa, KB, MCF7 | 1.7 - 4.0 | Cytotoxicity can be increased upon conjugation to other molecules.[5] |
| Cy5 | Not specified | Not readily available | |
| Cy7 | A549 | ~1.0 (with Cl⁻ counterion) | Cytotoxicity can be significantly reduced by pairing with less toxic counterions like TPFB⁻.[6] |
Experimental Protocols
Detailed and reliable protocols are crucial for successful live-cell imaging experiments. Below are established protocols for staining the plasma membrane and mitochondria using carbocyanine dyes.
Protocol 1: Live-Cell Plasma Membrane Staining with DiI
DiI is a lipophilic carbocyanine dye that intercalates into the lipid bilayer, providing excellent staining of the plasma membrane.
Materials:
-
DiI stock solution (1-2 mM in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Adherent or suspension cells
Procedure for Adherent Cells:
-
Culture adherent cells on sterile glass coverslips to the desired confluency.
-
Prepare a staining solution by diluting the DiI stock solution in PBS or another appropriate buffer to a final concentration of 1-10 µM.
-
Remove the culture medium and wash the cells three times with PBS.
-
Add the staining solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.[7][8]
-
Remove the staining solution and wash the cells three times with pre-warmed growth medium.
-
Image the cells in live-cell imaging medium.
Procedure for Suspension Cells:
-
Prepare a staining solution by diluting the DiI stock solution in growth medium to a final concentration of 1-10 µM.
-
Pellet the cells by centrifugation and resuspend them in the staining solution at a density of 1 x 10⁶ cells/mL.
-
Incubate for 2-20 minutes at 37°C.[7]
-
Pellet the cells by centrifugation and wash three times with pre-warmed growth medium.
-
Resuspend the cells in fresh imaging medium for analysis.
Protocol 2: Live-Cell Mitochondrial Staining with Carbocyanine-Based Dyes (e.g., MitoTracker®)
MitoTracker® dyes are carbocyanine-based probes that selectively accumulate in mitochondria of live cells and are retained after fixation.
Materials:
-
MitoTracker® stock solution (1 mM in DMSO)
-
Serum-free cell culture medium
-
Live-cell imaging medium
-
Adherent or suspension cells
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a staining solution by diluting the MitoTracker® stock solution in serum-free medium to a final concentration of 25-500 nM.[9][10]
-
Remove the culture medium and add the pre-warmed staining solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C under normal growth conditions.[9]
-
Remove the staining solution and wash the cells with pre-warmed live-cell imaging medium.
-
Image the cells in fresh imaging medium.
Visualization of Cellular Pathways
Carbocyanine dyes are instrumental in visualizing dynamic cellular processes. The following diagrams, generated using the DOT language, illustrate two key pathways commonly studied with these dyes.
Clathrin-Mediated Endocytosis
This pathway is a primary mechanism for the internalization of cell surface receptors and other cargo.
Mitochondrial Dynamics: Fission and Fusion
Mitochondria are dynamic organelles that constantly undergo fission (division) and fusion (merging) to maintain cellular homeostasis.
Conclusion
The choice between Cy3, Cy5, and Cy7 for live-cell imaging depends on the specific requirements of the experiment. Cy3 is a robust choice for standard fluorescence microscopy with good brightness. Cy5 offers a brighter signal in the far-red spectrum, which can help to reduce background autofluorescence. Cy7, with its near-infrared emission, is particularly well-suited for in vivo imaging and deep-tissue applications where light scattering and absorption are significant challenges. However, the lower photostability of Cy5 and Cy7 necessitates careful optimization of imaging conditions to minimize photobleaching. Furthermore, the cytotoxicity of these dyes, particularly Cy7, can be a concern and may require the use of less toxic formulations. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the optimal carbocyanine dye for their live-cell imaging experiments.
References
- 1. Reactome | Clathrin-mediated endocytosis [reactome.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. emulatebio.com [emulatebio.com]
A Researcher's Guide to Membrane Potential Dyes: 3,3'-Dipropylthiadicarbocyanine Iodide and Its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of cellular membrane potential analysis, the selection of an appropriate fluorescent probe is paramount. This guide provides a comprehensive comparison of 3,3'-Dipropylthiadicarbocyanine iodide (diS-C3(5)) and its common alternatives—Tetramethylrhodamine, Methyl Ester (TMRM), JC-1, and 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6(3)). By presenting their mechanisms, limitations, and supporting experimental data, this guide aims to facilitate informed decisions in experimental design.
Introduction to Membrane Potential Probes
Membrane potential is a critical parameter in various cellular processes, including ATP synthesis, ion transport, and signal transduction. Fluorescent probes that respond to changes in membrane potential are invaluable tools for studying these phenomena. This compound, a cationic cyanine (B1664457) dye, has been widely used for this purpose. However, its limitations necessitate a careful consideration of alternative probes.
Mechanism of Action: A Comparative Overview
The utility of these dyes stems from their ability to redistribute across biological membranes in response to the electrochemical gradient.
diS-C3(5): This cationic dye accumulates in cells with a negative inside membrane potential.[1] Upon hyperpolarization, the dye enters the cell, leading to self-quenching and a decrease in fluorescence intensity. Conversely, depolarization causes the dye to exit the cell, resulting in an increase in fluorescence.[2] Its response mechanism involves binding, reorientation, dimerization, and translocation across the membrane, with the translocation step being sensitive to membrane potential changes.[3]
TMRM: As a lipophilic cation, TMRM accumulates in the mitochondrial matrix, which has a highly negative potential. Its fluorescence intensity is directly proportional to the mitochondrial membrane potential.[4][5][6][7]
JC-1: This ratiometric dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[8][9][10][11][12] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.
DiOC6(3): This lipophilic cationic dye stains mitochondria at low concentrations due to their negative membrane potential. At higher concentrations, it can also stain the endoplasmic reticulum and other intracellular membranes.[13][14][15][16]
Core Limitations of this compound (diS-C3(5))
While effective in certain applications, diS-C3(5) presents several notable limitations:
-
Slow Response Kinetics: The fluorescence response of diS-C3(5) to changes in membrane potential is relatively slow, with kinetics in the range of 0.5 to 1.5 seconds.[3] This makes it unsuitable for monitoring rapid changes in membrane potential, such as those occurring in excitable cells.
-
Toxicity: diS-C3(5) can be toxic to cells, primarily by inhibiting the mitochondrial respiratory chain.[2][17] This can compromise cellular health and confound experimental results, especially in long-term imaging studies. At a concentration of 3 µM, it has been shown to reduce cellular ATP levels and inhibit oxygen consumption.[2]
-
Complex Response Mechanism: The multi-step process of membrane binding, reorientation, and translocation can complicate the interpretation of fluorescence signals.[3]
-
Challenges with Gram-Negative Bacteria: The presence of the outer membrane in Gram-negative bacteria can hinder the access of diS-C3(5) to the cytoplasmic membrane, making reliable measurements challenging.
Comparative Performance of Membrane Potential Probes
To aid in the selection of the most appropriate probe for a given experiment, the following tables summarize the key performance characteristics of diS-C3(5) and its alternatives.
| Parameter | diS-C3(5) | TMRM | JC-1 | DiOC6(3) |
| Excitation (nm) | ~622 | ~548 | ~488 (monomer), ~585 (J-aggregate) | ~484 |
| Emission (nm) | ~670 | ~573 | ~530 (monomer), ~590 (J-aggregate) | ~501 |
| Response Type | Intensity Change | Intensity Change | Ratiometric | Intensity Change |
| Typical Working Conc. | 1-2 µM[1][18] | 20-400 nM[5] | 1-10 µM[10] | 1-10 µM[15] |
| Incubation Time | 5-20 minutes[1][17] | 15-45 minutes[5] | 15-30 minutes[8][9][10] | 2-20 minutes[15] |
| Response Time | Slow (0.5 - 1.5 s)[3] | Relatively Slow | Relatively Slow | Relatively Slow |
| Primary Target | Plasma & Mitochondrial Membrane | Mitochondrial Membrane | Mitochondrial Membrane | Mitochondria (low conc.), ER (high conc.) |
Table 1: Spectral and Application Properties of Membrane Potential Probes
| Limitation | diS-C3(5) | TMRM | JC-1 | DiOC6(3) |
| Toxicity | Inhibits mitochondrial respiration[2][17] | Can be cytotoxic at higher concentrations | Generally low toxicity at working concentrations | Phototoxic, can damage cells upon prolonged illumination[16] |
| Photostability | Susceptible to photobleaching (common for cyanine dyes)[19][20][21][22][23] | Moderate | Moderate | Moderate |
| Signal Interpretation | Can be complex due to multi-step mechanism[3] | Straightforward intensity correlation | Ratiometric analysis provides a robust readout | Concentration-dependent localization requires careful optimization |
| Cell Type Suitability | Challenging in Gram-negative bacteria | Widely used in mammalian cells | Widely used in mammalian cells | Suitable for distinguishing ER and mitochondria in some cell types[13] |
Table 2: Limitations and Considerations for Membrane Potential Probes
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each dye.
Protocol 1: Measuring Membrane Depolarization with diS-C3(5) in Bacteria
This protocol is adapted for measuring changes in bacterial cytoplasmic membrane potential.
Materials:
-
diS-C3(5) stock solution (1-5 mM in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium or buffer (e.g., LB broth, PBS)
-
Valinomycin (B1682140) (optional, for calibration)
-
Gramicidin (optional, as a positive control for depolarization)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation: Prepare a working solution of diS-C3(5) in the desired medium. A final concentration of 1-2 µM is often used.[1][18]
-
Cell Suspension: Dilute the bacterial culture to an appropriate optical density (e.g., OD600 of 0.2-0.3) in the assay medium.
-
Dye Loading: Add the diS-C3(5) working solution to the bacterial suspension and incubate in the dark at the appropriate growth temperature with shaking for 5-20 minutes to allow the dye to equilibrate and quench.[1][17]
-
Baseline Measurement: Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Induce Depolarization: Add the experimental compound or a positive control (e.g., gramicidin) to the cell suspension.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to monitor depolarization, which is observed as an increase in fluorescence (dequenching).[1][18]
-
(Optional) Calibration: To calibrate the fluorescence signal to millivolts, cells can be treated with the K+ ionophore valinomycin in buffers with varying K+ concentrations to clamp the membrane potential at known values according to the Nernst equation.[1]
Protocol 2: Assessing Mitochondrial Membrane Potential with TMRM using Fluorescence Microscopy
This protocol is suitable for visualizing and quantifying mitochondrial membrane potential in adherent mammalian cells.
Materials:
-
TMRM stock solution (1-10 mM in DMSO)
-
Adherent cells cultured on coverslips or in imaging dishes
-
Serum-free cell culture medium or imaging buffer (e.g., HBSS)
-
FCCP (optional, as a positive control for depolarization)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Preparation: Prepare a fresh TMRM working solution at a final concentration of 20-200 nM in serum-free medium.[5]
-
Cell Preparation: Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Dye Loading: Add the TMRM working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[5]
-
Washing: Aspirate the TMRM solution and wash the cells twice with pre-warmed imaging buffer.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells and immediately image using a fluorescence microscope (Excitation: ~548 nm, Emission: ~573 nm). Healthy mitochondria will appear brightly fluorescent.
-
(Optional) Positive Control: To confirm that the TMRM signal is dependent on mitochondrial membrane potential, a separate sample of cells can be treated with an uncoupler like FCCP (e.g., 5-10 µM) for 10-30 minutes prior to or during TMRM staining, which will cause a loss of mitochondrial fluorescence.[5]
Protocol 3: Ratiometric Analysis of Mitochondrial Membrane Potential with JC-1 using Flow Cytometry
This protocol allows for the quantitative assessment of mitochondrial health in a cell population.
Materials:
-
JC-1 stock solution (e.g., 200 µM in DMSO)
-
Suspension or adherent cells
-
Cell culture medium or PBS
-
CCCP (optional, as a positive control for depolarization)
-
Flow cytometer with 488 nm excitation and detectors for green (~530 nm) and red (~590 nm) fluorescence
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a density of approximately 1 x 10^6 cells/mL in pre-warmed culture medium or PBS.
-
Dye Loading: Add JC-1 to the cell suspension to a final concentration of 1-10 µM.[10] Incubate for 15-30 minutes at 37°C in a CO2 incubator.[8][9][10]
-
(Optional) Positive Control: For a positive control, treat a separate sample of cells with CCCP (e.g., 50 µM) for 5-30 minutes to induce mitochondrial depolarization.[10]
-
Washing (Optional but Recommended): Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and resuspend in fresh buffer to reduce background fluorescence.
-
Analysis: Analyze the samples immediately on a flow cytometer. Healthy cells will exhibit a high red/green fluorescence ratio, while apoptotic or metabolically stressed cells will show a decrease in this ratio.
Protocol 4: Staining Endoplasmic Reticulum and Mitochondria with DiOC6(3)
This protocol describes the use of DiOC6(3) for visualizing intracellular organelles.
Materials:
-
DiOC6(3) stock solution (1-10 mM in DMSO or ethanol)
-
Adherent cells on coverslips
-
Cell culture medium or buffer (e.g., PBS)
-
Fluorescence microscope with a standard FITC filter set
Procedure:
-
Preparation: Prepare a DiOC6(3) working solution. For mitochondrial staining, use a low concentration (e.g., 10-100 nM). For ER staining, a higher concentration (e.g., 1-10 µM) is typically required.[13][15] The optimal concentration should be determined empirically.
-
Dye Loading: Add the DiOC6(3) working solution to the cells and incubate at 37°C for 2-20 minutes, protected from light.[15]
-
Washing: Drain the staining solution and wash the cells 2-3 times with warm culture medium.
-
Imaging: Observe the stained cells with a fluorescence microscope (Excitation: ~484 nm, Emission: ~501 nm). Be mindful of phototoxicity and limit light exposure.[16]
Visualizing Experimental Concepts
To further clarify the experimental workflows and underlying principles, the following diagrams are provided.
Conclusion
The choice of a fluorescent probe for measuring membrane potential is a critical decision that can significantly impact experimental outcomes. While this compound (diS-C3(5)) has its applications, its limitations, particularly its slow response time and potential for cytotoxicity, warrant careful consideration. Alternatives such as TMRM, JC-1, and DiOC6(3) offer distinct advantages for specific applications, ranging from the robust ratiometric analysis of mitochondrial health with JC-1 to the concentration-dependent staining of different organelles with DiOC6(3). By understanding the principles, performance characteristics, and experimental protocols for each of these dyes, researchers can select the optimal tool to accurately and reliably investigate the intricate role of membrane potential in cellular function and dysfunction.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 7. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]
- 12. chem-agilent.com [chem-agilent.com]
- 13. mterasaki.us [mterasaki.us]
- 14. DiOC6(3): a useful dye for staining the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. interchim.fr [interchim.fr]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents [thno.org]
- 21. researchgate.net [researchgate.net]
- 22. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide: Correlating DiSC3(5) Fluorescence with Cellular Physiological State
For researchers, scientists, and drug development professionals, understanding the physiological state of cells is paramount. This guide provides a comprehensive comparison of the fluorescent probe DiSC3(5) with other common methods for assessing cell health, including viability, apoptosis, and metabolic activity. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to DiSC3(5): A Probe of Membrane Potential
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely used to measure plasma and mitochondrial membrane potential.[1][2][3][4] Its fluorescence is highly sensitive to changes in the transmembrane potential. In healthy, polarized cells, DiSC3(5) accumulates in the cytoplasm and mitochondria, leading to self-quenching of its fluorescence.[2][5] Upon membrane depolarization, a key indicator of cellular stress, apoptosis, or necrosis, the dye is released into the extracellular medium, resulting in a significant increase in fluorescence intensity.[2][5][6] This property makes DiSC3(5) a valuable tool for monitoring changes in cellular physiological state in real-time.
Comparison of DiSC3(5) with Alternative Cellular State Indicators
The choice of assay for determining cellular health depends on the specific question being addressed. While DiSC3(5) offers a dynamic measure of membrane potential, other dyes and assays provide information on different aspects of cellular physiology. Below is a comparative overview of DiSC3(5) and its common alternatives.
| Assay | Principle | Physiological State Measured | Advantages | Limitations | Typical Application |
| DiSC3(5) | Membrane potential-sensitive dye; fluorescence dequenching upon depolarization.[2][5] | Membrane potential, early indicator of cellular stress and apoptosis. | Real-time, kinetic measurements; sensitive to early changes in cell health.[2] | Indirect measure of viability; can be influenced by mitochondrial activity.[3][7] | High-throughput screening for compounds affecting ion channels or inducing cytotoxicity.[8] |
| Propidium (B1200493) Iodide (PI) | Fluorescent intercalating agent that enters cells with compromised membranes.[9][10] | Late-stage apoptosis and necrosis (cell death). | Simple, robust, and widely used; clearly distinguishes live from dead cells. | Does not detect early apoptotic cells; requires membrane permeabilization.[11] | Endpoint viability assays; used in conjunction with other dyes (e.g., Annexin V) for apoptosis analysis.[11] |
| Annexin V | Binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis.[12] | Early to late apoptosis. | Highly specific for apoptosis; can distinguish between early and late stages when used with PI.[12][13] | Requires specific buffer conditions (Ca2+ dependent); may not be suitable for all cell types. | Detailed investigation of apoptotic pathways. |
| Calcein AM | Non-fluorescent molecule that becomes fluorescent upon cleavage by intracellular esterases in viable cells.[14] | Cell viability and enzymatic activity. | Stains only live cells; suitable for long-term imaging.[14] | Signal can be affected by factors influencing esterase activity. | Live-cell imaging and cytotoxicity assays.[13] |
| Resazurin (B115843) (alamarBlue®) | Redox indicator that is reduced by metabolically active cells to the fluorescent product resorufin.[15][16][17] | Metabolic activity and cell proliferation. | Sensitive, non-toxic, and allows for continuous monitoring.[15][16] | Indirect measure of cell number; can be influenced by changes in metabolic rate.[15][18] | Proliferation and cytotoxicity assays.[16] |
| JC-1 | Cationic dye that accumulates in mitochondria in a potential-dependent manner, forming red fluorescent aggregates in healthy mitochondria and green fluorescent monomers in depolarized mitochondria.[19][20][21] | Mitochondrial membrane potential. | Ratiometric measurement (red/green fluorescence) provides a more quantitative assessment of mitochondrial health.[12][21] | Primarily measures mitochondrial, not plasma membrane, potential; can be complex to analyze.[21][22] | Studying mitochondrial involvement in apoptosis and disease. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of these assays, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are step-by-step protocols for the key assays discussed.
Protocol 1: DiSC3(5) Staining for Membrane Potential Analysis
This protocol is adapted for flow cytometry but can be modified for fluorescence microscopy.
Materials:
-
DiSC3(5) stock solution (1-5 mM in DMSO or EtOH)[7]
-
Serum-free medium, HBSS, or PBS
-
Cell suspension (1x10^6 cells/mL)[7]
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Working Solution: Dilute the DiSC3(5) stock solution in a suitable buffer to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[7]
-
Cell Staining: Add the DiSC3(5) working solution to the cell suspension.
-
Incubation: Incubate the cells at 37°C for 5-20 minutes, protected from light. Incubation time may need optimization depending on the cell type.[7]
-
Washing (Optional for Flow Cytometry, Recommended for Microscopy):
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Remove the supernatant and resuspend the cells in fresh, pre-warmed medium.
-
Repeat the wash step twice.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells immediately without washing. Use excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.[7]
-
Fluorescence Microscopy: Mount the washed cells on a slide and observe using appropriate filter sets (e.g., Cy5).
-
Protocol 2: Annexin V-FITC and Propidium Iodide Dual Staining for Apoptosis
This protocol is designed for flow cytometry.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension (1x10^5 - 1x10^6 cells/mL)
Procedure:
-
Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include an untreated control.
-
Harvest and Wash: Harvest the cells and wash them once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Resazurin Assay for Metabolic Activity
This is a plate-based assay.
Materials:
-
Resazurin sodium salt solution
-
Cell culture in a 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare Resazurin Solution: Prepare a sterile solution of resazurin in PBS or culture medium. The final concentration in the well is typically 10-25 µg/mL.
-
Add to Cells: Add the resazurin solution to each well of the 96-well plate containing the cells.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time depends on the metabolic activity of the cells.
-
Measure Fluorescence: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[16] The fluorescence intensity is proportional to the number of metabolically active cells.
Conclusion
DiSC3(5) is a powerful tool for the real-time assessment of membrane potential, providing early insights into cellular stress and apoptosis. However, for a comprehensive understanding of cellular health, it is often beneficial to combine DiSC3(5) with other assays that measure distinct physiological parameters. Propidium iodide and Annexin V are invaluable for specifically identifying cell death and apoptosis, while metabolic assays like the resazurin assay offer a measure of overall cellular function. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate combination of tools to address their specific scientific questions in drug discovery and development.
References
- 1. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. DiSC3(5) [this compound] - 100 mg [anaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of propidium iodide staining and flow cytometry to measure anti-mediated cytotoxicity: resolution of complement-sensitive and resistant target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AAT-22076 | DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] Clinisciences [clinisciences.com]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescent assay based on resazurin for detection of activity of disinfectants against bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications and Caveats on the Utilization of DNA-Specific Probes in Cell-Based Assays [ouci.dntb.gov.ua]
- 18. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of cells with different mitochondrial membrane potential during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sensitive and reliable JC-1 and TOTO-3 double staining to assess mitochondrial transmembrane potential and plasma membrane integrity: interest for cell death investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,3'-Dipropylthiadicarbocyanine Iodide: A Guide for Laboratory Professionals
Researchers and scientists handling 3,3'-Dipropylthiadicarbocyanine iodide must adhere to strict safety and disposal protocols to mitigate potential risks. This guide provides essential information for the safe handling and proper disposal of this fluorescent dye, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (such as a type N95), should be worn at all times when handling the compound.[4] Work should be conducted in a well-ventilated area, preferably under a local exhaust hood, to avoid inhalation of dust.[1][5] In case of contact with skin, wash the affected area with plenty of water.[2] If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][5]
Summary of Chemical and Safety Data
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C25H27IN2S2 | [1] |
| Molecular Weight | 546.5 g/mol | [1] |
| CAS Number | 53213-94-8 | [2][3] |
| Appearance | Powder | [4] |
| Melting Point | 245 °C (decomposes) | [4] |
| Solubility | Soluble in DMF | [4] |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2][3][4] |
Step-by-Step Disposal Protocol
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[1] It is crucial to entrust the disposal to a licensed waste disposal company.[2]
Experimental Protocol for Disposal:
-
Segregation of Waste: Do not mix waste containing this compound with other chemical waste. Keep it in its original container or a clearly labeled, suitable container.
-
Container Management: Ensure the waste container is tightly closed and stored in a well-ventilated area.[1][5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be considered contaminated and disposed of as hazardous waste. Take off contaminated clothing and wash it before reuse.[2]
-
Spill Cleanup: In the event of a spill, cover the powder with a plastic sheet to minimize spreading.[6] Sweep up the material and place it into a suitable container for disposal.[5][6] Avoid creating dust.[6] Clean the contaminated surface thoroughly.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified disposal company.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,3'-Dipropylthiadicarbocyanine iodide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 3,3'-Dipropylthiadicarbocyanine iodide, including operational and disposal plans.
Chemical Profile and Hazards
This compound is a fluorescent dye commonly used to measure cell membrane potential.[1] While a valuable tool in research, it presents several hazards that necessitate careful handling. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory. This is in line with standard laboratory safety protocols for handling hazardous chemicals.[6][7][8]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][9] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemically resistant gloves should be worn.[10] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[9] |
| Respiratory Protection | Dust Mask (N95 or equivalent) or Respirator | Required when handling the powder form to avoid inhalation of dust particles. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation exposure.[2][11]
-
Safe Handling Practices : Avoid direct contact with skin, eyes, and clothing.[10][12] Do not breathe dust. Wash hands thoroughly after handling.[3]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is -20°C.[1][2]
Experimental Workflow
The following diagram outlines the standard procedure for working with this compound, from preparation to disposal.
First Aid Measures
In case of accidental exposure, follow these first-aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated solids (e.g., weigh boats, pipette tips) and liquid waste in clearly labeled, sealed containers.
-
Disposal Regulations : Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[2][3] Do not dispose of it down the drain or in the regular trash. Contact your institution's environmental health and safety office for specific disposal procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. eurogentec.com [eurogentec.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C25H27IN2S2 | CID 119487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. westlab.com [westlab.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
